molecular formula C7H16ClNO2 B2847703 3-(2-Methoxyethoxy)pyrrolidine hydrochloride CAS No. 1607326-92-0

3-(2-Methoxyethoxy)pyrrolidine hydrochloride

Cat. No.: B2847703
CAS No.: 1607326-92-0
M. Wt: 181.66
InChI Key: IFUHVDRUKDZVLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Methoxyethoxy)pyrrolidine hydrochloride (CAS: 1225517-28-1 ) is a chemical building block featuring a pyrrolidine ring substituted with a 2-methoxyethoxy group. The pyrrolidine scaffold is a saturated, five-membered nitrogen heterocycle of significant interest in medicinal chemistry and drug discovery . Its three-dimensional, non-planar structure, characterized by sp3-hybridization and the potential for stereogenic centers, allows for extensive exploration of pharmacophore space and often contributes to improved solubility and optimized ADME/Tox profiles for drug candidates . This specific compound, with its ether-containing side chain, is designed for use in the synthesis of more complex molecules. The pyrrolidine ring is a common motif in active pharmaceutical ingredients and is frequently employed in asymmetric synthesis and as a precursor for ligands and organocatalysts . As a chiral secondary amine, it can be utilized in the development of novel therapeutic agents. Research into pyrrolidine derivatives has shown their relevance in various areas, including as inhibitors for viral targets, with some analogs being investigated for activities such as HIV inhibition . This product is supplied as the hydrochloride salt to enhance stability and handling. It is intended For Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

IUPAC Name

3-(2-methoxyethoxy)pyrrolidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-9-4-5-10-7-2-3-8-6-7;/h7-8H,2-6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFUHVDRUKDZVLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1CCNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1607326-92-0
Record name 3-(2-methoxyethoxy)pyrrolidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-(2-Methoxyethoxy)pyrrolidine hydrochloride chemical structure and analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity[1][2]

3-(2-Methoxyethoxy)pyrrolidine hydrochloride is a specialized heterocyclic building block extensively utilized in fragment-based drug discovery (FBDD). It combines the rigid, stereochemically defined pyrrolidine scaffold with a flexible, polar methoxyethoxy "tail." This specific substitution pattern is frequently employed to modulate the lipophilicity (LogD) and aqueous solubility of drug candidates without significantly increasing molecular weight, adhering to "Lead-Like" parameters.

Chemical Data Matrix[3][4]
ParameterSpecification
IUPAC Name 3-(2-Methoxyethoxy)pyrrolidine hydrochloride
Common Name 3-(2-Methoxyethoxy)pyrrolidine HCl
CAS Number (Racemic) Not commonly indexed; often cited by enantiomer
CAS Number (S-Isomer) 880362-02-7
CAS Number (R-Isomer) 1315591-34-4
Molecular Formula C₇H₁₅NO₂[1][2][3][4][5][6][7][8][9] · HCl
Molecular Weight 181.66 g/mol (Salt) / 145.20 g/mol (Free Base)
Physical State White to off-white hygroscopic solid
Solubility High in H₂O, MeOH, DMSO; Low in Et₂O, Hexanes
pKa (Calculated) ~10.5 (Pyrrolidine NH)

Strategic Synthesis: The N-Boc Protection Route

Retrosynthetic Logic

The synthesis targets the ether linkage formation via a Williamson Ether Synthesis, followed by acid-mediated deprotection.

  • Precursor: N-Boc-3-hydroxypyrrolidine (Commercial, enantiopure available).

  • Electrophile: 2-Bromoethyl methyl ether (or the corresponding Tosylate).

  • Base: Sodium Hydride (NaH) is preferred for irreversible deprotonation of the secondary alcohol.

Validated Synthetic Protocol

Step 1: Ether Formation (O-Alkylation)

  • Reagents: N-Boc-3-hydroxypyrrolidine (1.0 eq), NaH (60% dispersion, 1.5 eq), 2-Bromoethyl methyl ether (1.2 eq), TBAI (Catalytic, 0.1 eq).

  • Solvent: Anhydrous DMF or THF (0.2 M concentration).

  • Procedure:

    • Cool the solution of N-Boc-3-hydroxypyrrolidine in dry THF to 0°C under N₂.

    • Add NaH portion-wise. Allow gas evolution to cease (approx. 30 min).

    • Add 2-Bromoethyl methyl ether dropwise. Add TBAI to accelerate the SN2 displacement.

    • Warm to room temperature and stir for 12–16 hours.

    • Quench: Carefully add saturated NH₄Cl solution.

    • Workup: Extract with EtOAc. Wash organics with H₂O (3x to remove DMF) and Brine. Dry over Na₂SO₄.

    • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Step 2: Boc-Deprotection & Salt Formation

  • Reagents: 4M HCl in Dioxane (5-10 eq).

  • Solvent: Dioxane or MeOH.

  • Procedure:

    • Dissolve the intermediate ether in minimal Dioxane.

    • Add 4M HCl/Dioxane at 0°C.

    • Stir at RT for 2–4 hours. Monitor by TLC (disappearance of non-polar spot) or LC-MS.

    • Isolation: The HCl salt often precipitates. If not, concentrate in vacuo and triturate with cold Diethyl Ether (Et₂O) to induce crystallization.

    • Drying: High vacuum is critical due to hygroscopicity.

Synthetic Pathway Visualization[13]

SynthesisWorkflow Start N-Boc-3-Hydroxypyrrolidine (Starting Material) Reaction1 Activation: NaH, THF, 0°C (Alkoxide Formation) Start->Reaction1 Reaction2 Alkylation: + 2-Bromoethyl methyl ether + TBAI (Cat.) Reaction1->Reaction2 Intermediate Intermediate: N-Boc-3-(2-methoxyethoxy) pyrrolidine Reaction2->Intermediate SN2 Substitution Deprotection Deprotection: 4M HCl in Dioxane Intermediate->Deprotection Final Product: 3-(2-Methoxyethoxy) pyrrolidine HCl Deprotection->Final Precipitation

Figure 1: Step-wise synthetic workflow for the regiospecific production of 3-(2-Methoxyethoxy)pyrrolidine HCl.

Analytical Characterization & QC

Trustworthiness in chemical supply depends on rigorous QC. For this salt, Chloride Content and Stereochemical Purity are the critical quality attributes (CQAs).

Structural Confirmation (NMR)
  • ¹H NMR (400 MHz, D₂O):

    • Expect diagnostic peaks for the pyrrolidine ring protons (multiplets at 2.0–3.5 ppm).

    • Key Signal: The methoxy singlet (-OCH₃) at ~3.35 ppm.

    • Ether Linkage: Multiplets for the -O-CH₂-CH₂-O- chain at 3.5–3.7 ppm.

    • Note: In D₂O, the ammonium protons (-NH₂⁺) will exchange and not be visible. Run in DMSO-d₆ if NH₂ peaks are required for integration.

Purity Analysis (HPLC & Titration)
  • Chiral HPLC: Essential if synthesizing the (R) or (S) enantiomer.

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane/IPA/Diethylamine (requires free-basing in situ or pre-column).

  • Chloride Titration (Argentometric):

    • Dissolve ~50 mg of sample in water.

    • Titrate with 0.01 M AgNO₃ using a potentiometric endpoint or chromate indicator.

    • Acceptance Criteria: 98.0% – 102.0% of theoretical chloride content (19.5% w/w).

Analytical Logic Flow

QC_Logic cluster_tests Quality Control Battery Sample Crude HCl Salt Identity Identity Check (1H NMR, MS) Sample->Identity Purity Chemical Purity (LC-MS) Sample->Purity Chiral Enantiomeric Excess (Chiral HPLC) Sample->Chiral Salt Stoichiometry (AgNO3 Titration) Sample->Salt Decision Decision Gate Identity->Decision Purity->Decision Chiral->Decision Salt->Decision Release Release for Use Decision->Release All Pass Reprocess Recrystallize/Triturate Decision->Reprocess Fail Reprocess->Sample Re-submit

Figure 2: Quality Control Decision Tree ensuring identity, purity, and correct salt stoichiometry.

Handling and Stability

Hygroscopicity

Pyrrolidine hydrochloride salts are notoriously hygroscopic. The ether side chain increases the polarity, potentially exacerbating this issue.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) in a desiccator.

  • Handling: Weigh quickly in a low-humidity environment. If the solid turns into an oil (deliquescence), it can be re-solidified by triturating with anhydrous diethyl ether or removing water via benzene/toluene azeotrope (though drying in a vacuum oven over P₂O₅ is safer).

Stability[13]
  • Thermal: Generally stable up to ~100°C, but melting points should be determined experimentally (typically broad for hygroscopic salts).

  • Chemical: The ether linkage is robust. The secondary amine is reactive and should be protected (e.g., Boc, Cbz) if further chemistry involves strong electrophiles or oxidants.

Applications in Drug Discovery[9][14]

The 3-(2-methoxyethoxy)pyrrolidine moiety acts as a solubilizing pharmacophore .

  • Physicochemical Optimization: The ether oxygen acts as a hydrogen bond acceptor (HBA), improving water solubility compared to an alkyl chain, while the pyrrolidine ring restricts conformational freedom, potentially reducing the entropy penalty upon binding to a protein target.

  • Nicotinic Acetylcholine Receptors (nAChR): Pyrrolidine ethers are privileged structures in ligands targeting nAChRs. The distance between the basic nitrogen and the ether oxygen often mimics the acetylcholine pharmacophore.

  • Kinase Inhibitors: Used as a solvent-exposed tail to improve the pharmacokinetic profile of ATP-competitive inhibitors.

References

  • Chemical Identity & CAS Data
  • Synthetic Methodology (General 3-Alkoxypyrrolidine Synthesis)

    • Note: General protocol adapted from standard Williamson Ether Synthesis methodologies for N-Boc-3-hydroxypyrrolidine described in: J. Med. Chem. 2002, 45, 13, 2841–2849.[2][10]

  • Safety & Handling (SDS)
  • Medicinal Chemistry Applications

    • Fan, H., et al. "Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues." Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Technical Whitepaper: 3-(2-Methoxyethoxy)pyrrolidine Hydrochloride in Advanced Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in medicinal chemistry, I frequently evaluate chemical building blocks designed to resolve fundamental pharmacokinetic (PK) bottlenecks in early-stage drug discovery. The compound (S)-3-(2-Methoxyethoxy)pyrrolidine hydrochloride (CAS: 1810074-91-9)[1] represents a highly specialized, bifunctional synthon. It strategically combines the conformational restriction of a pyrrolidine core with the hydrophilic, flexible extension of a PEG-like methoxyethoxy side chain.

This whitepaper provides an in-depth mechanistic analysis of its physicochemical properties, the rationale for its inclusion in modern drug scaffolds (such as kinase inhibitors and PROTACs), and self-validating experimental workflows for its integration.

Physicochemical Profiling & Structural Rationale

The selection of a 3-(2-methoxyethoxy)pyrrolidine moiety over an unsubstituted pyrrolidine or a rigid morpholine is driven by the thermodynamics of solvation and target binding.

Mechanistic Causality of the Structure
  • Solubility Enhancement via Ether Linkages: The methoxyethoxy tail introduces two ether oxygens. These act as potent, directional hydrogen bond acceptors. Because they are not hydrogen bond donors, they avoid the excessive desolvation penalties typically associated with hydroxyl groups, thereby maintaining favorable passive membrane permeability.

  • Ionizable Basic Center: The secondary amine of the pyrrolidine ring possesses a basic pKa (typically ~8.5–9.0). This ensures the molecule is predominantly protonated at physiological pH (7.4), which drastically improves thermodynamic aqueous solubility.

  • Crystal Packing Disruption: Highly planar or rigid hydrophobic Active Pharmaceutical Ingredients (APIs) often suffer from poor dissolution due to high crystal lattice energies. The flexible, rotating ether side chain of this building block increases the entropic penalty of crystallization, lowering the melting point and accelerating dissolution rates in aqueous media.

Quantitative Data Summaries

Table 1: Core Physicochemical Properties of CAS 1810074-91-9

PropertyValue / Description
Chemical Name (S)-3-(2-Methoxyethoxy)pyrrolidine hydrochloride
CAS Number 1810074-91-9[1]
Molecular Formula C₇H₁₆ClNO₂[2]
Molecular Weight 181.66 g/mol [2]
Stereochemistry (S)-Enantiomer
Form Solid / Hydrochloride Salt
Primary Utility Hydrophilic linker, API solubilizing vector

Key Applications in Targeted Therapeutics

The strategic incorporation of the methoxyethoxy-pyrrolidine motif is highly prevalent in modern antiviral and oncology pipelines.

Application in Antiviral Scaffolds: In the development of novel betulinic acid derivatives acting as HIV maturation inhibitors, the parent triterpenoid scaffolds suffer from severe aqueous insolubility[3]. Appending a 3-(2-methoxyethoxy)pyrrolidine group via an amide linkage provides the necessary hydrophilic vector to rescue oral bioavailability without sterically disrupting the pharmacophore's binding affinity to the HIV-1 Gag polyprotein[3].

Application in PROTACs and Kinase Inhibitors: In targeted protein degradation, the secondary amine serves as an excellent nucleophile for Nucleophilic Aromatic Substitution (SNAr) reactions with halogenated heteroaromatics (e.g., pyrimidines in kinase inhibitors). The methoxyethoxy group subsequently acts as a solvent-exposed solubilizing motif or a flexible attachment point for E3 ligase recruiting linkers.

DrugDesign A Hydrophobic API Scaffold C Amidation / SNAr Coupling A->C B 3-(2-Methoxyethoxy) pyrrolidine HCl B->C D Optimized Lead (High Solubility) C->D

Caption: Integration of the pyrrolidine building block into a hydrophobic API to enhance solubility.

Experimental Workflows & Self-Validating Protocols

To ensure rigorous scientific reproducibility, the following protocol outlines the HATU-mediated amidation of a generic carboxylic acid-bearing API scaffold with 3-(2-methoxyethoxy)pyrrolidine hydrochloride.

Protocol: HATU-Mediated Amidation and Downstream Validation

Causality of Reagent Selection: HATU is selected over traditional EDC/HOBt systems due to its superior kinetic efficiency in coupling secondary amines. This rapid conversion is critical to prevent the epimerization of sensitive chiral centers on the core scaffold.

Step 1: Free-Basing and Activation

  • Dissolve the carboxylic acid scaffold (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.1 M concentration under an inert nitrogen atmosphere.

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Mechanistic Note: The excess base is a strict requirement; 1.0 eq is consumed immediately to neutralize the hydrochloride salt of the pyrrolidine[1], while the remainder acts as the catalytic base for the coupling cycle.

  • Add HATU (1.2 eq) and stir at room temperature for 15 minutes to form the highly reactive OAt ester intermediate.

Step 2: Nucleophilic Addition 4. Introduce 3-(2-Methoxyethoxy)pyrrolidine hydrochloride (1.1 eq) to the reaction mixture. 5. Stir for 2–4 hours. Monitor reaction progression via LC-MS. The protocol is self-validating when the mass of the activated ester disappears entirely, replaced by the desired product mass (


).

Step 3: Workup and Purification 6. Quench the reaction with saturated aqueous NaHCO₃ and extract with Ethyl Acetate (3x). 7. Wash the combined organic layers with 5% aqueous LiCl (crucial for removing residual DMF) and brine. 8. Dry over anhydrous Na₂SO₄, filter, concentrate in vacuo, and isolate the pure compound via reverse-phase preparative HPLC.

Validation S1 1. Scaffold Coupling (DIPEA, HATU, DMF) S2 2. LC-MS Validation & Prep-HPLC Purification S1->S2 S3 3. Kinetic Solubility (Nephelometry Assays) S2->S3 S4 4. Permeability Profiling (PAMPA Validation) S3->S4

Caption: Step-by-step experimental workflow for coupling and downstream pharmacokinetic validation.

Downstream Pharmacokinetic Validation

To prove the functional causality of adding the methoxyethoxy-pyrrolidine moiety, the newly synthesized derivative must be profiled against the unsubstituted parent scaffold.

Table 2: Comparative Impact on API Properties (Validation Matrix)

Scaffold VariationKinetic Solubility (PBS, pH 7.4)PAMPA Permeability (

)
Structural Rationale
Unsubstituted Parent API < 5 µMHigh (>

cm/s)
High lipophilicity, strong crystal lattice.
+ Pyrrolidine only ~ 40 µMModerateBasic amine introduces ionization, but lacks H-bond acceptors.
+ 3-(2-Methoxyethoxy)pyrrolidine > 150 µM Moderate-High Ether oxygens act as H-bond acceptors; flexible tail disrupts lattice.

References

  • Google Patents. "Novel betulinic substituted amide derivatives as hiv inhibitors (WO2017017630A1)". World Intellectual Property Organization.

Sources

(S)-3-(2-methoxyethoxy)pyrrolidine hydrochloride vs (R)-isomer: A Guide to Stereochemical Characterization and Developmental Strategy

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The pyrrolidine scaffold is a cornerstone in modern medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its non-planar, sp3-hybridized structure allows for precise three-dimensional exploration of chemical space, making it a privileged motif in drug design.[2] When substituents are introduced, as in the case of 3-(2-methoxyethoxy)pyrrolidine, a chiral center is created, leading to the existence of (S) and (R) enantiomers. Biological systems, being inherently chiral, often interact differently with each enantiomer of a drug molecule.[3][4] One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be less active, inactive, or even contribute to undesirable side effects.[4] This guide provides a comprehensive technical overview of the critical considerations for researchers working with (S)- and (R)-3-(2-methoxyethoxy)pyrrolidine hydrochloride. It details methodologies for stereoselective synthesis, robust analytical techniques for chiral discrimination, and the underlying pharmacological rationale for developing a single enantiomer over a racemic mixture, in line with modern regulatory expectations.[5]

The Principle of Chirality in Modern Drug Discovery

Chirality, the property of "handedness" in molecules, is a fundamental concept in pharmacology.[6] Biological targets such as enzymes and receptors are composed of chiral building blocks (L-amino acids, D-sugars), creating a chiral environment that can selectively recognize and interact with only one enantiomer of a chiral drug.[3][7] This stereoselectivity has profound implications for a drug's pharmacodynamic and pharmacokinetic profiles.

The historical case of thalidomide serves as a stark reminder of chirality's importance; the (R)-enantiomer possessed the desired sedative effects, while the (S)-enantiomer was found to be a potent teratogen.[8][9] This has led to a paradigm shift in drug development. Regulatory bodies like the U.S. Food and Drug Administration (FDA) now have stringent guidelines requiring the characterization of individual enantiomers, encouraging the development of single-enantiomer drugs (enantiopure drugs) to improve safety and efficacy.[4][5] The process of developing a single enantiomer from a previously marketed racemate is known as a "chiral switch".[10]

Key concepts in chiral pharmacology include:

  • Eutomer: The enantiomer with the higher pharmacological activity.[4]

  • Distomer: The enantiomer with lower activity or undesired effects.[4]

  • Eudismic Ratio: The ratio of the eutomer's activity to the distomer's activity, which quantifies the degree of stereoselectivity.[7]

A high eudismic ratio provides a strong rationale for pursuing an enantiopure drug, as it minimizes patient exposure to an unnecessary or potentially harmful chemical entity.[7]

The Pyrrolidine Scaffold: A Privileged Structure in Medicinal Chemistry

The five-membered pyrrolidine ring is one of the most prevalent nitrogen-containing heterocycles in pharmaceutical science.[2][11] Its ubiquity stems from several advantageous properties:

  • Structural Versatility: The saturated, non-planar ring can adopt various conformations, allowing for the precise spatial orientation of substituents to optimize binding interactions with a biological target.[2]

  • Improved Physicochemical Properties: The nitrogen atom can act as a hydrogen bond acceptor, and the N-H group (in a secondary amine) as a hydrogen bond donor. This often enhances aqueous solubility and other desirable pharmacokinetic properties.[11]

  • Synthetic Accessibility: Pyrrolidine derivatives can be readily synthesized from chiral precursors like L-proline, allowing for the stereocontrolled introduction of substituents.[12][13]

The pyrrolidine moiety is a key structural feature in drugs across various therapeutic areas, including antivirals (Daclatasvir), ACE inhibitors (Captopril), and DPP-IV inhibitors (Vildagliptin), demonstrating its broad utility and acceptance as a pharmacologically significant scaffold.[1][11][14]

Physicochemical and Stereochemical Properties of Enantiomers

Enantiomers possess identical physical and chemical properties in an achiral environment (e.g., melting point, boiling point, solubility).[8] Their defining difference is their interaction with plane-polarized light; one enantiomer will rotate the light to the right (+, dextrorotatory) and the other to the left (-, levorotatory) by an equal magnitude. This property, known as optical activity, is a critical parameter for characterization.

The properties for the individual enantiomers of 3-(2-methoxyethoxy)pyrrolidine hydrochloride are summarized below.

Property(S)-Isomer(R)-IsomerRacemate
IUPAC Name (S)-3-(2-methoxyethoxy)pyrrolidine hydrochloride(R)-3-(2-methoxyethoxy)pyrrolidine hydrochloride3-(2-methoxyethoxy)pyrrolidine hydrochloride
CAS Number Not explicitly assigned1315591-34-4[15]1315591-34-4 (may refer to racemate or single isomer)
Molecular Formula C₇H₁₆ClNO₂C₇H₁₆ClNO₂C₇H₁₆ClNO₂
Molecular Weight 181.66 g/mol [15]181.66 g/mol [15]181.66 g/mol [16]
TPSA 30.49 Ų30.49 Ų30.49 Ų
LogP 0.01130.01130.0113
Optical Rotation To be determined experimentally ([α] < 0)To be determined experimentally ([α] > 0)

Note: TPSA (Topological Polar Surface Area) and LogP values are computationally derived and identical for both enantiomers.

Representative Stereoselective Synthesis Strategy

Achieving an enantiomerically pure final compound requires a stereocontrolled synthetic approach. A common and effective strategy is to start from a commercially available chiral building block. For the synthesis of (S)-3-(2-methoxyethoxy)pyrrolidine, one could logically start from (R)-3-hydroxypyrrolidine, proceeding through a nucleophilic substitution reaction that inverts the stereocenter (an SN2 reaction).

A plausible, field-proven sequence would be:

  • Protection of the Pyrrolidine Nitrogen: The secondary amine is protected, typically with a tert-butyloxycarbonyl (Boc) group, to prevent it from interfering with subsequent steps.

  • Activation of the Hydroxyl Group: The hydroxyl group of (R)-1-Boc-3-hydroxypyrrolidine is converted into a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution.

  • SN2 Displacement with Inversion of Stereochemistry: The activated alcohol is displaced by the sodium salt of 2-methoxyethanol (sodium 2-methoxyethoxide). This reaction proceeds via an SN2 mechanism, which results in the inversion of the stereocenter from (R) to (S).

  • Deprotection and Salt Formation: The Boc protecting group is removed under acidic conditions (e.g., with HCl in dioxane), which simultaneously forms the desired hydrochloride salt of the final product, (S)-3-(2-methoxyethoxy)pyrrolidine.

This approach is highly effective because the stereochemical outcome is controlled by the well-understood mechanism of the SN2 reaction.

Analytical Methodologies for Chiral Discrimination

Robust analytical methods are essential to confirm the enantiomeric purity of the synthesized material and to support regulatory filings.

Protocol 5.1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for separating and quantifying enantiomers. The principle relies on a chiral stationary phase (CSP) that interacts transiently and stereoselectively with the enantiomers, causing them to travel through the column at different rates and thus elute at different times.

Objective: To separate and quantify the (S) and (R) enantiomers of 3-(2-methoxyethoxy)pyrrolidine.

Methodology:

  • Column Selection: A polysaccharide-based CSP, such as Chiralcel® OD-H or Chiralpak® AD-H, is an excellent starting point, as these phases show broad enantioselectivity for a wide range of compounds.[17]

  • Mobile Phase Preparation: A typical mobile phase for this class of compounds would be a mixture of a non-polar solvent (e.g., n-Hexane) and an alcohol (e.g., Isopropanol or Ethanol) with a small amount of an amine modifier (e.g., Diethylamine, 0.1%) to improve peak shape and reduce tailing for the basic analyte. A starting ratio could be 90:10 (Hexane:Isopropanol) + 0.1% DEA.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the hydrochloride salt and dissolve it in 1 mL of the mobile phase.

    • Neutralize the sample by adding a stoichiometric equivalent of a non-aqueous base if needed, or analyze directly. Often, the amine modifier in the mobile phase is sufficient.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Instrument Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 210 nm (as the analyte lacks a strong chromophore).

    • Injection Volume: 10 µL

  • Analysis:

    • Inject a sample of the racemic mixture to determine the retention times (tR) of both the (S) and (R) peaks and to calculate the resolution (Rs). An Rs value > 1.5 is considered baseline separation.

    • Inject the sample of the synthesized single enantiomer. The resulting chromatogram should show a single major peak corresponding to the desired enantiomer.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100. A value >99% is typically required for pharmaceutical development.

Causality: The choice of a polysaccharide-based CSP is based on its proven ability to form transient diastereomeric complexes with a wide variety of chiral molecules through hydrogen bonding, dipole-dipole, and steric interactions. The non-polar mobile phase ensures that these subtle chiral recognition interactions dominate the separation process.

Chiral_HPLC_Workflow cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_data Data Interpretation Sample Prepare Sample (1 mg/mL in mobile phase) Inject_Sample Inject Synthesized Sample Sample->Inject_Sample Racemate Prepare Racemic Standard Inject_Racemate Inject Racemic Standard Racemate->Inject_Racemate System Equilibrate HPLC System (CSP Column, Mobile Phase) System->Inject_Racemate Determine_tR Determine Retention Times (tR) & Resolution (Rs) Inject_Racemate->Determine_tR Determine_tR->Inject_Sample Acquire_Data Acquire Chromatogram Inject_Sample->Acquire_Data Integrate Integrate Peak Areas Acquire_Data->Integrate Calculate_ee Calculate % Enantiomeric Excess Integrate->Calculate_ee Report Generate Report (Purity > 99% ee?) Calculate_ee->Report

Fig 1. Standard workflow for chiral HPLC analysis.
Protocol 5.2: Polarimetry

Objective: To measure the specific optical rotation of the synthesized enantiomer to confirm its stereochemical identity.

Methodology:

  • Sample Preparation: Accurately prepare a solution of the compound at a known concentration (c), typically 1 g/100 mL, in a specified solvent (e.g., Methanol).

  • Instrument Setup:

    • Turn on the polarimeter and allow the sodium lamp (589 nm) to warm up.

    • Calibrate the instrument with the pure solvent (blank).

  • Measurement:

    • Rinse and fill the sample cell (of a known path length, l, typically 1 dm) with the sample solution, ensuring no air bubbles are present.

    • Place the cell in the polarimeter and record the observed rotation (α).

  • Calculation:

    • Calculate the specific rotation [α] using the formula: [α]_D^25 = α / (l * c). The temperature (25 °C) and wavelength (D-line of sodium) are specified.

    • The (S)-isomer is expected to yield a negative value, while the (R)-isomer will yield a positive value of the same magnitude.

Potential Pharmacological Implications and Applications

While specific pharmacological data for the individual enantiomers of 3-(2-methoxyethoxy)pyrrolidine hydrochloride is not widely published, the extensive use of chiral pyrrolidine derivatives in drug discovery allows for informed hypotheses.[2][18][19]

  • Central Nervous System (CNS) Targets: Many pyrrolidine-containing compounds act as ligands for CNS receptors, including nicotinic acetylcholine receptors and dopamine receptors.[20][21] The precise 3D orientation of the methoxyethoxy side chain could be critical for fitting into a specific receptor binding pocket, suggesting that one enantiomer may have significantly higher affinity and/or efficacy than the other.

  • Enzyme Inhibition: Pyrrolidine scaffolds are common in enzyme inhibitors, such as DPP-IV inhibitors for diabetes.[1] The stereochemistry dictates how the side chain is presented to the active site, which can dramatically influence inhibitory potency.

  • Antiviral/Anticancer Activity: The pyrrolidine nucleus is found in numerous compounds with demonstrated anticancer and antiviral properties.[2] Stereochemistry often plays a crucial role in the mechanism of action, such as interfering with viral replication machinery or inducing apoptosis in cancer cells.

A logical developmental path would involve screening both the (S) and (R) enantiomers in a panel of relevant biological assays to determine which isomer is the eutomer and to establish the eudismic ratio.

Chiral_Dev_Decision_Tree decision decision endpoint_green endpoint_green endpoint_red endpoint_red start Start with Racemic 3-(2-methoxyethoxy)pyrrolidine HCl synthesis Develop Stereoselective Synthesis for (S) and (R) Isomers start->synthesis separation Develop Analytical Method (e.g., Chiral HPLC) start->separation screening Screen Both Enantiomers in Primary Biological Assay synthesis->screening separation->screening eudismic_ratio Determine Eudismic Ratio (Activity of S vs. R) screening->eudismic_ratio high_ratio Ratio is High? (e.g., >10) eudismic_ratio->high_ratio select_eutomer Select Eutomer for Further Development high_ratio->select_eutomer Yes develop_racemate Consider Racemate Development (Requires Justification) high_ratio->develop_racemate No adv_dev Advance to Preclinical Safety & PK/PD Studies select_eutomer->adv_dev adv_dev->endpoint_green Successful Candidate develop_racemate->endpoint_red Higher Dev. Risk stop Re-evaluate or Stop Project

Fig 2. Decision pathway for chiral drug development.

Conclusion and Future Directions

The differentiation between the (S) and (R) enantiomers of 3-(2-methoxyethoxy)pyrrolidine hydrochloride is not merely an academic exercise but a critical necessity for any drug development program. Due to the chiral nature of biological systems, it is highly probable that the two isomers will exhibit distinct pharmacological profiles. This guide outlines the essential synthetic and analytical strategies required to isolate and characterize these isomers. The next steps for any research team are clear: implement the described protocols to produce and analyze both enantiomers, conduct in vitro and in vivo studies to identify the eutomer, and proceed with the development of the single, most active isomer. This enantioselective approach maximizes the potential for therapeutic success while adhering to the highest standards of safety and regulatory compliance.

References

  • Longdom Publishing. (n.d.). Clinical Importance of Chirality in Drug Design and Pharmaceuticals. Retrieved from [Link]

  • A. D. MacKerell, Jr., A. Jo, O. M. Becker, et al. (n.d.). The significance of chirality in drug design and development. PubMed - NIH. Retrieved from [Link]

  • MDPI. (2022, October 27). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Retrieved from [Link]

  • (n.d.). The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. Retrieved from [Link]

  • Open Access Journals - Research and Reviews. (n.d.). Enantiomers: Understanding their Physical and Chemical Properties. Retrieved from [Link]

  • Chiralpedia. (2025, September 7). Part 4: Stereochemistry in Drug Action and Pharmacology. Retrieved from [Link]

  • A. D. MacKerell, Jr., A. Jo, O. M. Becker, et al. (n.d.). The Significance of Chirality in Drug Design and Development. PMC - NIH. Retrieved from [Link]

  • Wikipedia. (n.d.). Enantiopure drug. Retrieved from [Link]

  • ACS Publications. (2007, December 1). Unequal Activities of Enantiomers via Biological Receptors: Examples of Chiral Drug, Pesticide, and Fragrance Molecules. Journal of Chemical Education. Retrieved from [Link]

  • Slideshare. (n.d.). Role of Enantiomers in Pharmacology. Retrieved from [Link]

  • G. Li Petri, T. P. T. O. M. de Souza, D. J. V. C. de Melo, et al. (2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (2013, July 10). SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. Retrieved from [Link]

  • RUA. (2023, September 6). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from [Link]

  • I. V. Kulakov, A. V. Gerasimov, A. V. Khoroshilov, et al. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC - NIH. Retrieved from [Link]

  • I. V. Kulakov, A. V. Gerasimov, A. V. Khoroshilov, et al. (2023, September 6). Recent insights about pyrrolidine core skeletons in pharmacology. PMC - NIH. Retrieved from [Link]

  • PubMed. (n.d.). Pharmacological properties of the novel non-steroidal antiinflammatory agent N-methoxy-3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2 -one. Retrieved from [Link]

  • MDPI. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • ResearchGate. (2024, October 11). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • (2016, April 21). Antimicrobial and larvicidal activities of 2-hydroxypyrrolidine/piperidine derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride.
  • A. L. LaCasse, T. D. S. G. e. a. Baumann. (2015, May 21). Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. PubMed. Retrieved from [Link]

  • PubChem. (n.d.). 3-(2-methoxyethoxy)pyrrolidine hydrochloride. Retrieved from [Link]

  • PubMed. (2002, June 20). Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. Retrieved from [Link]

  • ResearchGate. (n.d.). Direct Chiral Separation of Pyrethroid Isomers by HPLC with Chiral Stationary Phases. Retrieved from [Link]

  • H. Y. Aboul-Enein, I. Ali. (2022, December 9). Chiral Separations of Pyrethroic Acids Using Cyclodextrin Selectors. PMC - NIH. Retrieved from [Link]

  • White Rose Research Online. (n.d.). Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. Retrieved from [Link]

  • VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. Retrieved from [Link]

Sources

The 3-(2-Methoxyethoxy)pyrrolidine Scaffold: Physicochemical Tuning and Synthetic Utility

[1][2]

Executive Summary

In modern medicinal chemistry, the optimization of lead compounds often hits a "solubility wall" where potency improvements come at the cost of physicochemical properties. The 3-(2-methoxyethoxy)pyrrolidine moiety represents a strategic "mini-PEG" scaffold.[1][2] Unlike simple alkyl or hydroxyl substitutions, the 2-methoxyethoxy tail provides a dual-action benefit: it lowers LogP and enhances aqueous solubility via the "chameleon effect"—adopting folded conformations in lipophilic environments and extended conformations in water—while eliminating the hydrogen bond donor (HBD) penalties associated with free hydroxyls.[2]

This guide analyzes the reactivity profile, synthetic installation, and mechanistic role of this group in drug development.[3]

Physicochemical Mechanics: The "Mini-PEG" Effect

The 3-(2-methoxyethoxy) group (

121
Electronic Modulation of the Pyrrolidine Nitrogen

The oxygen atom attached to the C3 position of the pyrrolidine ring exerts a through-bond inductive electron-withdrawing effect (-I).[1][2]

  • Basicity: The pKa of the pyrrolidine nitrogen is slightly reduced compared to unsubstituted pyrrolidine (approx.[1] pKa 11.3 vs. 10.5 range).[1] This reduction is beneficial in reducing hERG channel liability, which often correlates with high basicity.[1]

  • Nucleophilicity: Despite the inductive withdrawal, the nitrogen remains highly nucleophilic, allowing for standard

    
     and Buchwald-Hartwig couplings without significant rate retardation.
    
Solvation and LogP

The group introduces three heteroatoms (one ring nitrogen, two chain oxygens) capable of accepting hydrogen bonds, but only the nitrogen (if secondary) acts as a donor.

  • 
    LogP:  Substitution of a propyl group with a 2-methoxyethoxy group typically lowers cLogP by 1.5–2.0 units.[1]
    
  • Permeability: Unlike a 3-hydroxy substitution, which creates a high desolvation energy penalty for membrane crossing, the methoxyethoxy group is internally flexible.[2] It can form transient intramolecular hydrogen bonds (pseudo-crown ether effect) to shield polarity during membrane transit.[1]

Table 1: Comparative Physicochemical Impact on Pyrrolidine Scaffold
Substituent at C3Effect on cLogPH-Bond Donors (HBD)H-Bond Acceptors (HBA)Solubility ImpactMetabolic Risk
-H (Unsubstituted)Baseline1 (NH)1LowLow
-OH (Hydroxyl)-1.5 to -2.022HighPhase II Conjugation
-O-Propyl +1.012LowOxidative Dealkylation
-O-(CH2)2-OCH3 -0.5 to -1.0 1 3 High Stable

Synthetic Reactivity & Protocols

The reactivity of 3-(2-methoxyethoxy)pyrrolidine is defined not by the instability of the ether tail, but by how that tail directs or interferes with reactions at the nitrogen or the ring carbons.

Synthesis of the Building Block

The most reliable route involves the alkylation of

12
Protocol: Williamson Ether Synthesis of (S)-3-(2-methoxyethoxy)pyrrolidine

Objective: Install the side chain without racemizing the C3 chiral center.[1][2]

  • Reagents: (S)-N-Boc-3-hydroxypyrrolidine (1.0 eq), 2-bromoethyl methyl ether (1.5 eq), Sodium Hydride (60% dispersion, 1.5 eq), Tetrabutylammonium iodide (TBAI, 0.1 eq), anhydrous DMF.

  • Setup: Flame-dried round-bottom flask under Argon atmosphere.

  • Step-by-Step:

    • Dissolve (S)-N-Boc-3-hydroxypyrrolidine in DMF (0.5 M) and cool to 0°C.

    • Add NaH portion-wise. Critical: Allow evolution of

      
       to cease (approx. 30 min) to ensure complete alkoxide formation.
      
    • Add TBAI (catalyst) followed by dropwise addition of 2-bromoethyl methyl ether.[1][2]

    • Warm to Room Temperature (RT) and stir for 12 hours.

    • Quench: Carefully add saturated

      
       solution.[1]
      
    • Workup: Extract with EtOAc (3x). Wash organics with

      
       (5% aq) to remove DMF.[1] Dry over 
      
      
      .[1]
    • Deprotection: Treat the crude oil with 4M HCl in Dioxane for 2 hours.[1] Precipitate the hydrochloride salt with diethyl ether.[1]

Validation:

  • NMR: Check for the distinct ethylene bridge signals (

    
     3.5–3.6 ppm).
    
  • Chiral HPLC: Verify enantiomeric excess (ee) >98% to confirm no racemization occurred via an elimination-addition mechanism.

Chelation-Controlled Reactivity (The "Lariat" Effect)

The 2-methoxyethoxy chain contains two oxygen atoms separated by an ethylene bridge.[1][2] This structure mimics a partial 12-crown-4 ether.[1][2] In metal-catalyzed reactions or lithiations, this chain can act as a hemilabile ligand.[1][2]

  • Lithiation Direction: When treating

    
    -Boc-3-(2-methoxyethoxy)pyrrolidine with 
    
    
    -BuLi/TMEDA, the ether oxygen coordinates the Lithium cation, directing deprotonation to the C2 position (ortho to the ether).[1][2] This allows for stereoselective functionalization at C2.[1]
  • Catalyst Sequestration: In Pd-catalyzed Buchwald-Hartwig aminations, the side chain can loosely bind Pd(II) species.[1][2]

    • Mitigation: Use bidentate phosphine ligands (e.g., BINAP, Xantphos) that bind Palladium more tightly than the ether oxygens, preventing catalyst poisoning.

Visualization of Pathways

Synthesis and Functionalization Workflow

The following diagram illustrates the synthesis of the scaffold and its subsequent divergent reactivity.

SynthesisWorkflowStartN-Boc-3-Hydroxypyrrolidine(Chiral Pool)Step1Alkylation(NaH, Br-CH2CH2-OMe)Start->Step1Williamson EtherIntermediateN-Boc-3-(2-methoxyethoxy)pyrrolidineStep1->IntermediateBranch1Acid Deprotection(HCl/Dioxane)Intermediate->Branch1Branch2Directed Lithiation(s-BuLi, Electrophile)Intermediate->Branch2Product1Free Amine Salt(Building Block)Branch1->Product1Yield >90%Product2C2-FunctionalizedScaffoldBranch2->Product2Chelation Control

Caption: Divergent synthesis starting from chiral 3-hydroxypyrrolidine. The pathway splits into standard deprotection or C2-functionalization driven by the ether side chain.[2]

Chelation Mechanism (The Lariat Effect)

This diagram details how the side chain coordinates metal centers, influencing regioselectivity.

ChelationModelcluster_pyrrolidinePyrrolidine CoreMetalMetal Cation(Li+ / Pd++)C2C2 Position(Reactive Site)Metal->C2Directs DeprotectionO1Ether Oxygen(Side Chain)O1->MetalCoordinationO2Methoxy Oxygen(Terminal)O2->MetalCoordination

Caption: The "Lariat Effect" where the 2-methoxyethoxy side chain stabilizes the metal cation, directing reactivity to the proximal C2 position.[2]

Medicinal Chemistry Applications

Kinase Inhibitors (Solvent Front Binders)

In kinase inhibitor design, the ATP-binding pocket is hydrophobic, but the solvent-exposed region tolerates polarity.[1][2]

  • Strategy: Attach the 3-(2-methoxyethoxy)pyrrolidine to the core scaffold (e.g., pyrimidine or quinoline) via the pyrrolidine nitrogen.[1][2]

  • Result: The pyrrolidine ring fills the ribose pocket, while the methoxyethoxy tail extends into the solvent. This improves solubility without disrupting the binding mode, a technique validated in compounds targeting CDK and JAK families.

nAChR Ligands

Research into Nicotinic Acetylcholine Receptors (nAChR) utilizes this moiety to balance Blood-Brain Barrier (BBB) penetration.[1][2]

  • Mechanism: The ether oxygen reduces the amphiphilic index.[1] While a free hydroxyl is too polar for rapid BBB transport, the methoxyethoxy group masks this polarity via intramolecular folding, allowing entry into the CNS, where it then unfolds to interact with the receptor.

References

  • Brown, L. L., et al. (2002).[1][4] "Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors." Journal of Medicinal Chemistry, 45(13), 2841-2849.[1][2][4] [Link]

  • LibreTexts Chemistry. "The Chelate Effect." Chemistry LibreTexts. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11235284, (R)-3-(2-Methoxyethoxy)pyrrolidine."[1][2] PubChem. [Link][1][2]

Solubility and Stability Profile: 3-(2-methoxyethoxy)pyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph & Characterization Guide

Executive Summary

3-(2-methoxyethoxy)pyrrolidine hydrochloride (CAS: 1315591-34-4 for (R)-isomer; 880362-02-7 for (S)-isomer) is a functionalized saturated heterocycle utilized as a high-value building block in medicinal chemistry. Its structural duality—combining a polar secondary amine with a lipophilic ether side chain—makes it a critical scaffold for tuning the pharmacokinetic (PK) properties of kinase inhibitors and GPCR ligands.

This guide addresses the critical physicochemical parameters of this compound. While specific historical data for this exact catalog number is often proprietary to specific drug master files (DMFs), the following data synthesizes structural activity relationships (SAR) of pyrrolidine salts with standard process chemistry protocols.

Chemical Identity & Physicochemical Profile[2][3][4][5]

ParameterDetail
IUPAC Name 3-(2-methoxyethoxy)pyrrolidine hydrochloride
Molecular Formula C₇H₁₅NO₂[1][2][3][4][5] · HCl
Molecular Weight 181.66 g/mol
Physical State White to off-white crystalline solid
Salt Stoichiometry 1:1 (Mono-hydrochloride)
Chirality Available as (R), (S), or Racemic (Check specific CoA)
Predicted LogP ~0.01 – 0.22 (Low lipophilicity due to ionization)
pKa (Base) ~10.5 – 11.0 (Secondary amine)
Structural Significance

The 2-methoxyethoxy tail acts as a solubilizing tether. In drug design, this motif is often employed to reduce the lipophilicity of aromatic cores without introducing hydrogen bond donors (HBD), thereby improving membrane permeability while maintaining aqueous solubility.

Solubility Profile

Aqueous Solubility

As a hydrochloride salt of a secondary amine, the compound exhibits high aqueous solubility . The protonated nitrogen (ammonium species) dominates the solvation energetics, allowing the crystal lattice to break down readily in water.

  • Expected Solubility: >50 mg/mL in water (pH < 7).

  • pH Dependence:

    • pH 1–8: Remains protonated and highly soluble.

    • pH > 10: Deprotonation occurs (pKa ~11). The compound converts to its free base , which is likely a viscous oil with significantly reduced water solubility and high solubility in organic solvents (DCM, EtOAc).

Organic Solvent Compatibility
  • Protics (MeOH, EtOH): High solubility. Suitable for recrystallization or stock solution preparation.

  • Aprotics (DMSO, DMF): High solubility.

  • Non-polar (Hexane, Toluene): Negligible solubility for the HCl salt. Useful as anti-solvents to precipitate the salt from alcoholic solutions.

Protocol: Saturation Solubility Determination

Do not rely on visual estimation. Use this HPLC-based protocol for precise values.

Step-by-Step Methodology:

  • Preparation: Weigh 20 mg of compound into a 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 200 µL of the target solvent (Water, pH 7.4 Buffer, or Methanol).

  • Equilibration: Vortex for 1 minute. Shake at 25°C for 24 hours (thermomixer).

  • Filtration: Centrifuge at 10,000 rpm for 5 minutes. Filter supernatant through a 0.22 µm PVDF membrane.

  • Quantification: Dilute filtrate 1:100 and inject into HPLC (C18 column, Acetonitrile/Water gradient). Compare peak area against a standard curve.

Stability Profile

Solid-State Stability
  • Hygroscopicity (Critical Risk): Hydrochloride salts of small, polar amines are notoriously hygroscopic. Exposure to ambient humidity (>60% RH) can lead to deliquescence (turning into a liquid).

    • Mitigation: Store in a desiccator or under Nitrogen/Argon.

  • Thermal Stability: Generally stable up to melting point (typically >100°C). Avoid prolonged heating >60°C without inert atmosphere to prevent discoloration (Maillard-type reactions with trace impurities).

Solution Stability
  • Hydrolysis: The ether linkage is chemically robust . It resists hydrolysis in basic and dilute acidic conditions. Cleavage requires harsh conditions (e.g., BBr₃ or conc. HI).

  • Oxidation: The secondary amine is the weak point. In solution, it can slowly oxidize to an N-oxide or undergo radical degradation if exposed to peroxides (common in aged ethers like THF or Dioxane).

Forced Degradation Logic

To validate the stability of your specific batch, perform a stress test.

StabilityLogic cluster_Solid Solid State Risks cluster_Solution Solution State Risks Start 3-(2-methoxyethoxy)pyrrolidine HCl Stability Testing Hygro Hygroscopicity (Moisture Uptake) Start->Hygro Acid Acidic Stress (0.1N HCl, 24h) Start->Acid Base Basic Stress (0.1N NaOH, 24h) Start->Base Oxid Oxidative Stress (3% H2O2) Start->Oxid Cake Caking / Deliquescence Hygro->Cake >60% RH Result_Stable STABLE (Ether & Salt Intact) Acid->Result_Stable High Stability Result_Degrade DEGRADATION (N-Oxides / Free Base Oil) Base->Result_Degrade Deprotonation (Phase Sep) Oxid->Result_Degrade N-Oxidation

Caption: Logic flow for stability testing. Note that "Degradation" in base refers to physical instability (oiling out) rather than chemical bond breaking, whereas oxidation causes chemical change.

Handling & Storage Guidelines

Storage Conditions
  • Temperature: Refrigerate (2–8°C) for long-term storage.

  • Atmosphere: Store under inert gas (Argon/Nitrogen) if possible. Tightly cap vials and wrap with Parafilm.

  • Desiccation: Use silica gel packets in the secondary container.

Handling "Sticky" Solids

If the material has absorbed water and become sticky:

  • Dissolve the entire mass in Methanol .

  • Add Diethyl Ether or MTBE until cloudy.

  • Cool to -20°C to recrystallize.

  • Filter rapidly under a blanket of Nitrogen.

Experimental Workflow: Free Base Liberation

For researchers needing the neutral amine for nucleophilic substitution reactions.

The HCl salt is non-nucleophilic. To use the pyrrolidine in a reaction (e.g., SNAr or Amide coupling), you must neutralize it.

In-Situ Neutralization (Recommended): Add a tertiary base (DIPEA or TEA) directly to the reaction mixture.

  • Ratio: 2.5 – 3.0 equivalents of base relative to the HCl salt.

Extraction (Process Scale):

  • Dissolve Salt in water (approx. 10 mL/g).

  • Adjust pH to >12 using 1N NaOH.

  • Extract 3x with Dichloromethane (DCM).

  • Dry organic layer over Na₂SO₄ and concentrate in vacuo.

    • Note: The free base is volatile. Do not apply high vacuum for extended periods.

SolubilityWorkflow Input Crude HCl Salt Dissolve Dissolve in H2O Input->Dissolve Basify Adjust pH > 12 (NaOH) Dissolve->Basify Extract Extract w/ DCM Basify->Extract Phase Separation Dry Dry (Na2SO4) & Evaporate Extract->Dry Output Free Base Oil (Reactive) Dry->Output

Caption: Workflow for converting the stable HCl salt into the reactive free base form for synthesis.

References

  • Chemical Identity & Properties: PubChem. 3-(2-methoxyethoxy)pyrrolidine hydrochloride. National Library of Medicine. Available at: [Link]

  • Pyrrolidine Stability: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 8: Acidity, Basicity, and pKa).
  • Ether Cleavage Mechanisms: Master Organic Chemistry. Cleavage of Ethers with Acid. Available at: [Link]

Sources

Strategic Integration of 3-(2-Methoxyethoxy)pyrrolidine Hydrochloride in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from planar, lipophilic molecules to structurally complex, sp3-rich architectures is a defining paradigm in contemporary medicinal chemistry. Within this context, 3-(2-methoxyethoxy)pyrrolidine hydrochloride (CAS: 1315591-34-4) has emerged as a highly versatile, bifunctional building block[1]. By merging the conformational advantages of a saturated nitrogen heterocycle with the physicochemical enhancements of an ether-linked aliphatic side chain, this compound serves as a critical tool for optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) profiles of lead candidates.

As a Senior Application Scientist, I have structured this technical guide to provide a deep dive into the physicochemical rationale, strategic target applications, and validated experimental workflows for incorporating this building block into drug discovery pipelines.

Physicochemical Profiling & Structural Rationale

The utility of 3-(2-methoxyethoxy)pyrrolidine hydrochloride is rooted in its dual-component architecture, designed to solve specific liabilities in early-stage drug candidates.

The Pyrrolidine Core: Escaping "Flatland"

The five-membered pyrrolidine ring is a privileged scaffold widely utilized to increase the sp3 character (Fsp3) of drug candidates[2]. Unlike flat aromatic rings, the pyrrolidine ring undergoes "pseudorotation," providing dynamic three-dimensional spatial coverage[2]. This non-planarity disrupts strong


 stacking in the solid state, lowering the crystal lattice energy and thereby improving solubility. Furthermore, the secondary amine serves as a highly reactive handle for N-arylation or amidation, while its intrinsic basicity (pKa ~8.5–9.0) ensures favorable protonation states at physiological pH[3].
The Methoxyethoxy Motif: Driving Aqueous Solubility

Poor aqueous solubility is a primary cause of attrition in the development of planar kinase inhibitors and targeted protein degraders. The addition of a flexible methoxyethoxy chain introduces two critical oxygen atoms that act as potent hydrogen bond acceptors[4]. Systematic studies have demonstrated that appending alkoxy-ether linkages significantly boosts thermodynamic solubility in aqueous environments by facilitating favorable interactions with water molecules, without adding excessive lipophilic bulk[4].

The Hydrochloride Salt Advantage

Utilizing the hydrochloride salt form of this building block—rather than the free base—is a deliberate experimental choice[1]. The HCl salt prevents the oxidative degradation of the secondary amine, reduces hygroscopicity during storage, and ensures precise stoichiometric control during high-throughput parallel synthesis.

Quantitative Data: Physicochemical Impact

The following table summarizes the theoretical impact of appending a 3-(2-methoxyethoxy)pyrrolidine moiety compared to a standard pyrrolidine ring.

Physicochemical PropertyUnsubstituted Pyrrolidine3-(2-Methoxyethoxy)pyrrolidineImpact on Drug Design Rationale
Molecular Weight 71.12 g/mol 145.20 g/mol Adds moderate, flexible bulk for shallow pocket filling.
sp3 Fraction (Fsp3) 1.01.0Maintains high 3D character, reducing flat-molecule toxicity.
H-Bond Donors 1 (Secondary Amine)1 (Secondary Amine)Maintains crucial target interaction capability prior to coupling.
H-Bond Acceptors 13Critical enhancement for aqueous solubility and solvent interactions.
Flexibility (Rotatable Bonds) 04Allows conformational adaptation within solvent-exposed channels.

Strategic Applications in Target Classes

A. Kinase Inhibitors (Solvent Channel Targeting)

Type I and Type II kinase inhibitors typically consist of a flat, heteroaromatic hinge-binding core. To achieve selectivity and mitigate the extreme lipophilicity of these cores, medicinal chemists append solubilizing groups directed toward the solvent-exposed channel of the kinase. The 3-(2-methoxyethoxy)pyrrolidine motif is ideal here: the pyrrolidine nitrogen links to the core, while the flexible ether chain extends into the aqueous solvent, drastically improving the compound's overall solubility without disrupting the hinge-binding pharmacophore.

B. Targeted Protein Degradation (PROTACs)

PROTACs inherently suffer from high molecular weight and poor cell permeability. When designing the linker or optimizing the surface-binding regions of the E3 ligase ligand (e.g., Cereblon or VHL binders), incorporating sp3-rich, highly soluble motifs like 3-(2-methoxyethoxy)pyrrolidine can offset the lipophilic burden, acting as a highly effective exit vector that improves the pharmacokinetic profile of the degrader.

C. CNS and GPCR Modulators

For Central Nervous System (CNS) targets, blood-brain barrier (BBB) penetration is dictated by a delicate balance of LogD, polar surface area (PSA), and basicity. The methoxyethoxy group allows chemists to fine-tune the LogD and PSA. Depending on the substitution pattern, this building block can either be used to enhance CNS penetration (by masking hydrogen bond donors) or restrict it (by increasing the polar surface area via the ether oxygens)[3].

SBDD_Workflow A Core Scaffold Selection B Buchwald-Hartwig Coupling A->B D Solvent Channel Interaction B->D SBDD Optimization C 3-(2-Methoxyethoxy) pyrrolidine HCl C->B Building Block E ADME Profiling (Solubility/LogD) D->E

Fig 1: SBDD workflow integrating 3-(2-methoxyethoxy)pyrrolidine for target optimization.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each reagent choice.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling

Because 3-(2-methoxyethoxy)pyrrolidine is an aliphatic secondary amine, traditional Nucleophilic Aromatic Substitution (SNAr) is often insufficient unless the aryl halide is highly electron-deficient. Buchwald-Hartwig amination is the preferred method for coupling this building block to complex, electron-rich heteroaromatic cores[5].

Causality of Reagents:

  • Base (Cs₂CO₃): A strong, inorganic base is required not only to facilitate the catalytic cycle but, crucially, to in situ neutralize the hydrochloride salt of the pyrrolidine building block, liberating the free amine for palladium coordination.

  • Ligand (RuPhos): A bulky, electron-rich biaryl phosphine ligand is selected to accelerate reductive elimination and prevent unwanted

    
    -hydride elimination, which is a common side reaction with aliphatic amines.
    

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk tube under an argon atmosphere, charge the aryl halide core (1.0 equiv), 3-(2-methoxyethoxy)pyrrolidine hydrochloride (1.5 equiv), Pd₂(dba)₃ (0.05 equiv), RuPhos (0.1 equiv), and anhydrous Cs₂CO₃ (3.0 equiv).

  • Solvent Addition: Add anhydrous 1,4-dioxane (0.2 M concentration).

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which rapidly deactivates the palladium catalyst.

  • Reaction: Heat the mixture to 90 °C in a pre-heated oil bath for 12–16 hours with vigorous stirring.

  • Workup & Validation: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite. Concentrate the filtrate. Self-Validation: Perform crude LC-MS. The presence of the product mass [M+H]+ alongside the disappearance of the aryl halide confirms successful coupling.

  • Purification: Purify via reverse-phase preparative HPLC to isolate the target compound.

Protocol 2: High-Throughput Kinetic Aqueous Solubility Profiling

In early drug discovery, compounds are stored as DMSO stocks. Kinetic solubility is measured rather than thermodynamic solubility because it accurately mimics the biological assay conditions where a DMSO stock is spiked into an aqueous buffer[4].

Step-by-Step Procedure:

  • Stock Preparation: Prepare a 10 mM stock solution of the synthesized pyrrolidine derivative in 100% DMSO.

  • Spiking: Add 10 µL of the DMSO stock to 990 µL of Phosphate-Buffered Saline (PBS, pH 7.4) in a 96-well plate. The final DMSO concentration is 1%, representing standard biochemical assay conditions.

  • Incubation: Seal the plate and shake at 300 rpm at 25 °C for 2 hours to allow precipitation of insoluble fractions.

  • Filtration: Transfer the mixture to a 96-well filter plate (0.22 µm PVDF membrane) and centrifuge at 1,000 x g for 5 minutes to separate the soluble fraction from the precipitate.

  • Quantification & Validation: Analyze the filtrate via LC-MS/MS against a standard curve generated in 100% acetonitrile. Self-Validation: Include a known highly soluble compound (e.g., Propranolol) and a poorly soluble compound (e.g., Amiodarone) as quality control standards on the same plate.

Screening_Cascade A Compound Library Synthesis B Biochemical Assay (Target IC50) A->B C Kinetic Solubility (LC-MS) A->C D Cellular Efficacy (Phenotypic) B->D C->D E In Vivo PK/PD Validation D->E

Fig 2: Multiparametric screening cascade balancing potency and ADME profiling.

Conclusion

The strategic incorporation of 3-(2-methoxyethoxy)pyrrolidine hydrochloride represents a sophisticated approach to modern drug design. By leveraging the sp3-rich geometry of the pyrrolidine ring alongside the potent solubilizing effects of the methoxyethoxy chain, medicinal chemists can rescue otherwise intractable, lipophilic scaffolds. When coupled with robust synthetic methodologies like Buchwald-Hartwig amination and validated through kinetic solubility profiling, this building block significantly accelerates the discovery of bioavailable, highly selective therapeutics.

References

1.[1] AChemBlock. (3R)-3-(2-Methoxyethoxy)pyrrolidine hydrochloride 97% | CAS: 1315591-34-4. 2.[2] National Institutes of Health (NIH). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. 3.[3] PharmaBlock. Pyrrolidine Derivatives in Drug Discovery. 4.[4] PubMed Central (PMC). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. 5.[5] MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.

Sources

Methodological & Application

Application Note: Synthesis of Novel Targeted Therapeutics Using 3-(2-Methoxyethoxy)pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

In modern drug discovery, optimizing the physicochemical properties of a lead compound is as critical as maximizing its target affinity. The building block 3-(2-Methoxyethoxy)pyrrolidine hydrochloride (CAS: 1315591-34-4 for the 3R enantiomer) has emerged as a highly versatile scaffold for the synthesis of novel targeted therapeutics, particularly in the development of kinase inhibitors and G-protein-coupled receptor (GPCR) modulators.

This compound offers a dual-advantage structural profile:

  • The Pyrrolidine Core: Provides a rigidified, basic secondary amine. In the context of kinase inhibitors, this nitrogen often acts as a critical hydrogen bond donor/acceptor within the ATP-binding hinge region, while the cyclic nature restricts conformational entropy, thereby increasing binding affinity [1].

  • The Methoxyethoxy Side Chain: Acts as a miniature, flexible PEG-like linker. The inclusion of this ether-rich moiety is a deliberate medicinal chemistry strategy to enhance aqueous solubility and improve the lipophilicity balance (cLogP/cLogD). The ether oxygens serve as hydrogen bond acceptors that interact favorably with polar solvents, ensuring that solvent-exposed regions of the molecule do not compromise the drug's pharmacokinetic (PK) profile or bioavailability [2].

Because the starting material is supplied as a stable hydrochloride salt, experimental workflows must account for the initial freebasing of the secondary amine to restore its nucleophilicity prior to coupling.

Synthetic Strategies & Workflow

The secondary amine of 3-(2-Methoxyethoxy)pyrrolidine can be functionalized via two primary synthetic pathways to generate diverse compound libraries:

  • Pathway A: Nucleophilic Aromatic Substitution (SNAr) – Used to append electron-deficient heteroaryl rings (e.g., pyrimidines, quinazolines). This is the standard route for generating hinge-binding motifs in oncology drug development.

  • Pathway B: Amide Coupling – Used to link the pyrrolidine to complex carboxylic acids, generating metabolically stable

    
    -acyl derivatives often utilized in allosteric modulators or PROTAC linker attachments.
    

SyntheticWorkflow A 3-(2-Methoxyethoxy)pyrrolidine HCl (Starting Material) B Freebasing (DIPEA or K2CO3) A->B C S_NAr Reaction (Heteroaryl Halide) B->C Pathway A D Amide Coupling (HATU / Carboxylic Acid) B->D Pathway B E Intermediate 1 (N-Aryl Pyrrolidine) C->E F Intermediate 2 (N-Acyl Pyrrolidine) D->F G Purification (Prep-HPLC / Flash) E->G F->G H Novel Compound Library G->H

Workflow for generating compound libraries via SNAr and Amidation.

Experimental Protocols

The following protocols are designed as self-validating systems. Causality for reagent selection and workup procedures is explicitly detailed to ensure high-fidelity replication.

Protocol A: SNAr Coupling with Heteroaryl Halides

Objective: Synthesize an


-heteroaryl-3-(2-methoxyethoxy)pyrrolidine derivative.

Rationale: SNAr reactions with secondary amines require a polar aprotic solvent to stabilize the Meisenheimer complex intermediate.


-Diisopropylethylamine (DIPEA) is selected as the base because its steric bulk prevents it from acting as a competing nucleophile, while efficiently neutralizing the HCl salt of the starting material.
  • Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, suspend 3-(2-Methoxyethoxy)pyrrolidine hydrochloride (1.0 equiv, 0.5 mmol) in anhydrous DMF (3.0 mL).

  • Freebasing: Add DIPEA (3.0 equiv, 1.5 mmol) dropwise at room temperature. Stir for 10 minutes. Self-Validation: The suspension will clear as the hydrochloride salt is neutralized and the free amine dissolves.

  • Electrophile Addition: Add the heteroaryl chloride/bromide (0.95 equiv, 0.475 mmol). Using a slight deficit of the electrophile ensures complete consumption of the more valuable/complex halide and simplifies purification.

  • Reaction Execution: Seal the vial and heat to 80–100 °C in an oil bath or heating block for 4–12 hours.

  • Monitoring: Monitor via LC-MS and TLC. Self-Validation: The starting pyrrolidine will stain yellow/brown with Ninhydrin, while the product will be UV-active (254 nm) and Ninhydrin-negative (tertiary amine).

  • Workup: Cool to room temperature. Dilute the mixture with Ethyl Acetate (15 mL) and wash with 5% aqueous LiCl solution (3 × 10 mL). Causality: The LiCl wash is critical; it selectively partitions the high-boiling DMF into the aqueous layer, preventing it from co-eluting during chromatography.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography (gradient: 0-10% MeOH in DCM).

Protocol B: Amide Coupling via HATU

Objective: Synthesize an


-acyl-3-(2-methoxyethoxy)pyrrolidine derivative.

Rationale: Secondary amines are sterically hindered compared to primary amines, making standard carbodiimide couplings (e.g., EDC/HOBt) sluggish. HATU is utilized because it forms a highly reactive 7-aza-1-hydroxybenzotriazole active ester, driving the amidation of secondary amines to completion rapidly at room temperature [3].

  • Activation: In a dry flask, dissolve the target carboxylic acid (1.0 equiv, 0.5 mmol) and HATU (1.1 equiv, 0.55 mmol) in anhydrous DMF (4.0 mL). Add DIPEA (3.0 equiv, 1.5 mmol) and stir for 15 minutes at room temperature to pre-form the active ester.

  • Coupling: Add 3-(2-Methoxyethoxy)pyrrolidine hydrochloride (1.1 equiv, 0.55 mmol) to the activated mixture.

  • Reaction Execution: Stir at room temperature for 2–4 hours.

  • Workup & Purification: Follow the identical LiCl washing procedure described in Protocol A, Step 6. Purify the crude residue via reverse-phase Prep-HPLC if high purity (>95%) is required for biological assays.

Quantitative Data Presentation: SNAr Optimization

To demonstrate the empirical optimization of Pathway A, the following table summarizes the yield variations based on solvent and base selection when coupling 3-(2-Methoxyethoxy)pyrrolidine hydrochloride with a model 2-chloropyrimidine.

EntrySolventBase (Equiv)Temp (°C)Time (h)Conversion (%)*Isolated Yield (%)
1THFK₂CO₃ (3.0)65 (Reflux)1245%38%
2DMFK₂CO₃ (3.0)90872%65%
3DMFDIPEA (3.0)906>95%88%
4NMPDIPEA (3.0)1202>95%85%

*Conversion determined by LC-MS integration of the UV trace (254 nm). Entry 3 represents the optimal balance of high yield and mild conditions, preventing thermal degradation.

Pharmacological Application & Mechanism of Action

Compounds synthesized using this building block are frequently deployed as competitive inhibitors in oncology. The methoxyethoxy tail extends into the solvent-exposed region of the target protein, drastically improving the thermodynamic solubility of the drug without disrupting the critical pharmacophore interactions deep within the binding pocket.

MOA L Novel Pyrrolidine Derivative ATP ATP Binding Pocket L->ATP Competitive Binding K Target Kinase (e.g., EGFR) S Downstream Substrate K->S Inhibited ATP->K P Phosphorylation Cascade S->P Blocked T Tumor Proliferation P->T Arrested

Mechanism of action: Kinase inhibition by novel pyrrolidine derivatives.

References

  • A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • 2-Acetyl ethyl acetoxy methyl ether (DODA, OBDA) - Chemical Structure and Properties. Vinuthana Pharma Tech Pvt Ltd. Available at:[Link]

Coupling reactions with 3-(2-Methoxyethoxy)pyrrolidine hydrochloride experimental setup

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Efficient Coupling Strategies for 3-(2-Methoxyethoxy)pyrrolidine Hydrochloride

Executive Summary

3-(2-Methoxyethoxy)pyrrolidine hydrochloride is a high-value building block in medicinal chemistry, particularly favored for its ability to modulate lipophilicity (LogD) and improve aqueous solubility via its ether side chain. As a secondary amine supplied as a hydrochloride salt, it presents specific synthetic challenges—primarily hygroscopicity and the requirement for precise base neutralization during coupling.

This guide provides two field-validated protocols:

  • Amide Coupling: A high-fidelity HATU-mediated protocol designed to suppress racemization.[1]

  • Nucleophilic Aromatic Substitution (

    
    ):  A robust method for heteroaryl derivatization.
    

Material Profile & Handling

Compound: 3-(2-Methoxyethoxy)pyrrolidine hydrochloride Structure: A pyrrolidine ring substituted at the 3-position with a 2-methoxyethoxy group.[2] State: White to off-white hygroscopic solid.[3]

PropertyCritical Note
Basicity Secondary amine (

). Supplied as HCl salt to prevent oxidation/absorbtion of

.
Hygroscopicity High. The HCl salt rapidly absorbs atmospheric moisture, leading to "clumping" and weighing errors.
Stoichiometry Crucial: You must account for the HCl counterion. The first equivalent of base added to the reaction is sacrificial (neutralizes HCl).

Handling Protocol:

  • Store at 4°C under desiccated conditions.

  • Allow the vial to warm to room temperature before opening to prevent condensation.

  • Weigh quickly.[3] If precise stoichiometry is critical (e.g., limiting reagent), weigh the salt into a tared vial and back-calculate the solvent volume to achieve the desired molarity, rather than trying to hit a specific mass target.

Protocol A: HATU-Mediated Amide Coupling

Context: This is the "Gold Standard" method for coupling secondary amines. HATU is chosen over EDC/HOBt because the 7-azabenzotriazole moiety accelerates reactivity with hindered secondary amines and significantly lowers the risk of racemization at the chiral center of the pyrrolidine or the coupling partner.

Reagents & Materials
  • Amine: 3-(2-Methoxyethoxy)pyrrolidine hydrochloride (1.0 equiv)

  • Carboxylic Acid: Coupling partner (1.0 – 1.2 equiv)[1]

  • Coupling Agent: HATU (1.2 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 – 4.0 equiv )

  • Solvent: Anhydrous DMF or DCM (0.1 M – 0.2 M concentration)

Step-by-Step Procedure
  • Activation (The "Pre-Stir"):

    • In a dry reaction vial, dissolve the Carboxylic Acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF.

    • Add 1.0 equiv of DIPEA .

    • Mechanism:[4][5][6][7][8][9][10] This generates the activated O-azabenzotriazolyl ester.

    • Stir: 5–10 minutes at Room Temperature (RT). Do not exceed 30 mins to avoid guanidinium side-product formation.

  • Amine Neutralization & Addition:

    • In a separate vial, dissolve 3-(2-Methoxyethoxy)pyrrolidine HCl (1.0 equiv) in a minimal amount of DMF.

    • Add the remaining DIPEA (2.0 – 3.0 equiv) to this amine solution.

    • Critical Check: Ensure the amine solution is fully dissolved. The base frees the amine from the HCl salt (

      
      ).
      
  • Coupling:

    • Add the Amine/Base solution dropwise to the Activated Acid solution.

    • Stir: Monitor via LC-MS. Typical completion: 1–4 hours at RT.[1]

  • Workup:

    • Dilute with EtOAc.[1]

    • Wash sequence: Sat.

      
       (2x) 
      
      
      
      Water (1x)
      
      
      Brine (1x).
    • Note: The ether side chain increases water solubility. If yield is low, back-extract the aqueous layers with DCM/Isopropanol (3:1).

Protocol B: Nucleophilic Aromatic Substitution ( )

Context: Used to attach the pyrrolidine to heteroaromatic scaffolds (e.g., chloropyrimidines, fluoronitrobenzenes).

Reagents
  • Electrophile: Heteroaryl Halide (e.g., 2-chloropyrimidine) (1.0 equiv)

  • Nucleophile: 3-(2-Methoxyethoxy)pyrrolidine HCl (1.1 equiv)

  • Base:

    
     (3.0 equiv) or DIPEA (3.0 equiv)
    
  • Solvent: DMSO or NMP (Polar aprotic is required to stabilize the Meisenheimer complex).

Step-by-Step Procedure
  • Setup:

    • Combine the Heteroaryl Halide and Pyrrolidine HCl salt in a reaction vial.

    • Add DMSO (Concentration: 0.5 M).

  • Base Addition:

    • Add

      
        (preferred for lower solubility substrates) or DIPEA .
      
    • Note: Inorganic bases like Cesium Carbonate often provide cleaner profiles than organic bases in

      
       by sequestering the HCl more effectively in the solid phase.
      
  • Reaction:

    • Temperature: Heat to 80°C – 100°C.

    • Time: 2–16 hours. Monitor by LC-MS for the disappearance of the halide.

  • Workup:

    • Precipitation method: Pour the reaction mixture into ice-water. If the product is solid, filter and wash.

    • Extraction method: If oil, extract with EtOAc. The methoxyethoxy chain makes the product slightly polar; ensure thorough extraction.

Visualizations & Logic

Figure 1: Decision Matrix for Coupling Conditions

A logical flow to determine the optimal pathway based on substrate stability.

CouplingLogic Start Start: 3-(2-Methoxyethoxy)pyrrolidine HCl CheckPartner Analyze Electrophile Partner Start->CheckPartner IsAcid Is it a Carboxylic Acid? CheckPartner->IsAcid Yes IsHalo Is it a Heteroaryl Halide? CheckPartner->IsHalo No HATU_Path Protocol A: HATU/DIPEA (Prevents Racemization) IsAcid->HATU_Path Chiral/Sensitive AcidChloride Alt: Acid Chloride/TEA (Only for achiral/robust acids) IsAcid->AcidChloride Simple/Robust SnAr_Path Protocol B: SnAr (Heat + Cs2CO3 + DMSO) IsHalo->SnAr_Path Electron Deficient Ring Buchwald Alt: Buchwald-Hartwig (If Halide is unreactive) IsHalo->Buchwald Electron Rich Ring

Caption: Selection logic for coupling 3-(2-Methoxyethoxy)pyrrolidine based on electrophile reactivity.

Figure 2: HATU Coupling Workflow

Visualizing the critical "Split-Vial" technique to ensure proper amine neutralization.

HATUWorkflow VialA Vial A: Acid + HATU + DMF (Pre-activation) AddBase1 Add DIPEA (1 eq) VialA->AddBase1 Wait Wait 5 mins AddBase1->Wait Combine Add Vial B to Vial A Wait->Combine VialB Vial B: Amine.HCl + DMF AddBase2 Add DIPEA (2-3 eq) (Neutralize HCl) VialB->AddBase2 AddBase2->Combine Monitor Monitor LCMS (1-4 hrs) Combine->Monitor

Caption: The "Split-Vial" method ensures the acid is activated before the amine is introduced, preventing side reactions.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield (Amide) Incomplete neutralization of HCl salt.Increase DIPEA to 4.0 equiv total. The amine cannot attack if it remains protonated (

).
Guanidinium Impurity HATU reacted with the amine directly.Ensure "Pre-activation" of the acid (Step 1 of Protocol A) is performed before adding the amine.
No Reaction (

)
Halide is not electron-deficient enough.Switch to Buchwald-Hartwig conditions (Pd(OAc)2, BINAP, NaOtBu) or increase temp to 120°C (microwave).
Product in Aqueous Layer High polarity due to ether chain.Do not rely on simple ether/water extraction. Use DCM/MeOH (9:1) or saturate aqueous layer with NaCl (Salting out).

References

  • HATU Mechanism & Application

    • HATU: The Core Reagent for Peptide & Drug Synthesis.[9] Highfine Biotech.

  • Amide Coupling Protocols

    • Standard Protocol for HATU Peptide Coupling.[1] BenchChem Application Notes.[1]

  • Handling Hygroscopic Salts

    • Handling and storage of hygroscopic amine hydrochlorides.[3] BenchChem Technical Support.[1][3]

  • Nucleophilic Arom

    
    ): 
    
    • Directed nucleophilic aromatic substitution reaction.[11] Royal Society of Chemistry.

    • [Link]

  • Compound Data

    • 3-(2-Methoxyethoxy)pyrrolidine hydrochloride Properties.[2][12][13][14] PubChem.[2]

    • [Link]

Sources

Application Note: Integrating 3-(2-Methoxyethoxy)pyrrolidine Modules in Chiral Drug Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Use of 3-(2-Methoxyethoxy)pyrrolidine hydrochloride in Asymmetric Synthesis Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.[1]

Executive Summary & Chemical Profile

3-(2-Methoxyethoxy)pyrrolidine hydrochloride is a specialized chiral building block used primarily in Fragment-Based Drug Discovery (FBDD) and Lead Optimization. Unlike simple alkyl-substituted pyrrolidines, this molecule features a "PEG-like" methoxyethoxy tail at the C3 position.[1]

This structural motif serves a dual purpose in medicinal chemistry:

  • Chirality: The C3 stereocenter (available as R or S) allows for the precise probing of binding pockets, exploiting vectoral differences in protein-ligand interactions.[1]

  • Physicochemical Modulation: The ether linkage increases aqueous solubility and metabolic stability compared to carbocyclic analogs, reducing lipophilicity (LogD) without introducing ionizable groups that might hinder membrane permeability.[1]

Chemical Identity Table
PropertySpecification
IUPAC Name 3-(2-Methoxyethoxy)pyrrolidine hydrochloride
Common Role Chiral Nucleophile / Solubilizing Scaffold
CAS (Racemic) Varies by vendor
CAS ((R)-Enantiomer) 1315591-34-4
CAS ((S)-Enantiomer) Check specific vendor listings
Molecular Weight 181.66 g/mol (HCl salt)
Solubility High in H₂O, MeOH; Low in non-polar solvents (as salt)

Strategic Application in Asymmetric Synthesis

In the context of asymmetric synthesis, this molecule is rarely generated de novo during the drug synthesis campaign; rather, it is employed as a Chiral Pool reagent.[1] The "asymmetric" aspect relies on the preservation of stereochemistry during coupling reactions.

Primary Reaction Classes
  • Nucleophilic Aromatic Substitution (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    Ar):  The secondary amine acts as a nucleophile to displace halides on heteroaromatic cores (pyridines, pyrimidines, quinolines).
    
  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling for unactivated aryl halides.[1]

  • Amide Coupling: Reaction with chiral acids to form conformationally restricted peptidomimetics.[1]

Mechanism of Action: The Solubilizing Vector

The 2-methoxyethoxy tail extends into the solvent front of the protein binding pocket.[1] By using the specific (


) or (

) enantiomer, researchers can direct this hydrophilic tail away from hydrophobic patches in the active site, minimizing steric clash while maximizing water solubility of the final drug candidate.

Experimental Workflow: From Salt to Scaffold

The following workflow illustrates the critical path for utilizing this salt in a high-yield synthesis campaign.

SynthesisWorkflow Salt HCl Salt (Stable Storage) FreeBase Free Base (Reactive Species) Salt->FreeBase Neutralization (NaOH/DCM) Coupling Coupling Reaction (SnAr / Pd-Cat) FreeBase->Coupling + Aryl Halide + Base (DIPEA/Cs2CO3) Scaffold Chiral Drug Scaffold Coupling->Scaffold Purification (Chiral Integrity Check)

Figure 1: Critical path for activating and coupling pyrrolidine salts in medicinal chemistry.[2]

Detailed Protocols

Protocol A: Salt Break (Free-Basing)

Rationale: The hydrochloride salt is stable for storage but non-nucleophilic.[1] Direct use in mild coupling conditions can lead to sluggish reaction rates or incomplete conversion due to the buffering effect of the HCl. In situ neutralization is possible but a dedicated salt break is recommended for sensitive catalytic couplings.

Reagents:

  • 3-(2-Methoxyethoxy)pyrrolidine HCl (1.0 equiv)

  • Dichloromethane (DCM) or 2-MeTHF (10 volumes)

  • 1N NaOH or Sat.[1] NaHCO₃ (aq)

Step-by-Step:

  • Suspension: Suspend the HCl salt in DCM (preferred for solubility of the free amine) in a separatory funnel.

  • Neutralization: Add 1N NaOH (1.2 equiv). Shake vigorously for 2-3 minutes. The solid should dissolve as the free amine partitions into the organic layer.[1]

  • Extraction: Separate the organic layer.[3] Extract the aqueous layer once more with DCM to ensure quantitative recovery.

  • Drying: Dry combined organics over anhydrous Na₂SO₄ for 15 minutes.

  • Concentration: Filter and concentrate carefully under reduced pressure (bath temp < 30°C).

    • Critical Note: Pyrrolidine ethers can be volatile.[1][4] Do not apply high vacuum for extended periods. Use immediately.

Protocol B: Stereoselective Ar Coupling

Context: This protocol describes coupling the (R)-enantiomer to a 4-chloropyrimidine scaffold, a common motif in kinase inhibitors.[1]

Reagents:

  • (R)-3-(2-Methoxyethoxy)pyrrolidine (Free base from Protocol A) (1.1 equiv)

  • 4-Chloropyrimidine derivative (1.0 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

  • Solvent: IPA (Isopropanol) or NMP (for unreactive substrates)

Step-by-Step:

  • Charge: In a reaction vial, dissolve the heteroaryl chloride in IPA (5 mL/mmol).

  • Addition: Add DIPEA followed by the chiral pyrrolidine free base.

  • Reaction: Heat to 80°C (or reflux) monitoring by LC-MS.

    • Checkpoint: Conversion should reach >95% within 2-4 hours for electron-deficient heterocycles.

  • Workup: Cool to RT. Remove volatiles in vacuo. Partition residue between EtOAc and Water.[1]

  • Purification: Flash chromatography (gradient 0-10% MeOH in DCM).

Self-Validating QC Step:

  • Chiral HPLC: Run the product against the racemic standard. The enantiomeric excess (ee) should remain >98%.[1] If racemization is observed (rare in ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    Ar, common in Pd-catalysis with strong bases), switch to a milder base (e.g., K₂CO₃ in DMF at lower temp).
    

Troubleshooting & Quality Control

Common Failure Modes
IssueProbable CauseCorrective Action
Low Yield HCl salt not fully neutralizedPerform Protocol A (dedicated free-basing) rather than in situ neutralization.
Racemization High temperature + Strong BaseReduce reaction temperature; switch from t-BuOK to Cs₂CO₃ or DIPEA.[1]
Product Loss Volatility of free baseAvoid high-vacuum drying of the intermediate free base; use as a solution in DCM/THF.
Analytical Validation (Chiral Integrity)

To ensure the "Asymmetric" component of the synthesis is valid, you must prove the stereocenter at C3 was not epimerized.[1]

  • Method: Chiral SFC or HPLC.[3]

  • Column: Chiralpak AD-H or IC (common for amines).[1]

  • Mobile Phase: CO₂ / MeOH + 0.1% DEA (for SFC).

  • Expectation: The (R)-enantiomer should elute as a single sharp peak distinct from the (S)-enantiomer.

References

  • PubChem. (n.d.).[1] 3-(2-methoxyethoxy)pyrrolidine hydrochloride.[5][6] National Library of Medicine. Retrieved March 1, 2026, from [Link][1]

  • National Institutes of Health (NIH). (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold. PMC. Retrieved March 1, 2026, from [Link]

Sources

3-(2-Methoxyethoxy)pyrrolidine hydrochloride in the synthesis of bioactive molecules

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-(2-Methoxyethoxy)pyrrolidine Hydrochloride in the Synthesis of Bioactive Molecules

Target Audience: Researchers, scientists, and drug development professionals. Content Type: In-Depth Technical Guide & Validated Protocols.

Strategic Rationale: The "Privileged" Pyrrolidine Scaffold

The pyrrolidine ring is a cornerstone in modern drug discovery, featured in dozens of FDA-approved therapeutics[1]. Its sp³-hybridized, non-planar geometry allows for the precise spatial orientation of pharmacophores, enabling highly specific interactions with biological targets[1]. However, when appended to highly lipophilic cores—such as the betulinic acid derivatives utilized in the development of HIV-1 maturation inhibitors (e.g., bevirimat analogs)—the overall molecule often suffers from poor aqueous solubility and suboptimal bioavailability[2][3].

To mitigate these ADME (Absorption, Distribution, Metabolism, and Excretion) liabilities, functionalizing the pyrrolidine ring is a proven strategy. 3-(2-Methoxyethoxy)pyrrolidine hydrochloride (CAS: 1315591-34-4 for the (3R)-enantiomer) serves as an elite building block in this context[4].

Physicochemical Impact: Why the 2-Methoxyethoxy Modification?

The incorporation of the 2-methoxyethoxy side chain introduces a flexible, hydrophilic appendage that acts as a dual hydrogen-bond acceptor. The causality behind selecting this specific moiety over simpler alternatives (like a free hydroxyl group) lies in metabolic stability. While free hydroxyls are susceptible to rapid Phase II metabolism (glucuronidation), the ether linkages in the methoxyethoxy group provide metabolic shielding. Simultaneously, this modification significantly enhances the topological polar surface area (TPSA) and aqueous solubility without violating Lipinski’s Rule of Five.

Synthetic Integration Workflow

The integration of 3-(2-methoxyethoxy)pyrrolidine into a parent scaffold typically proceeds via two primary pathways: amidation of a carboxylic acid core or nucleophilic aromatic substitution (S_NAr) onto an electron-deficient heteroaryl halide. The logical progression from raw materials to the purified bioactive molecule is outlined below.

Workflow A Core Scaffold (e.g., R-COOH or Ar-Cl) D Coupling Reaction (HATU or Heat) A->D Electrophile B 3-(2-Methoxyethoxy) pyrrolidine HCl C Base Activation (DIPEA / K2CO3) B->C Free Base Generation C->D Nucleophile E Bioactive Molecule (Improved ADME) D->E Purification

Caption: Workflow for integrating 3-(2-Methoxyethoxy)pyrrolidine into bioactive scaffolds.

Validated Experimental Protocols

As a self-validating system, the following protocols incorporate specific in-process controls to ensure high-fidelity execution.

Protocol A: Amide Coupling via HATU Activation

Objective: Conjugate 3-(2-methoxyethoxy)pyrrolidine to a sterically hindered carboxylic acid (e.g., a triterpenoid core for antiviral development)[2].

Causality & Logic: The hydrochloride salt of the amine is highly stable but requires stoichiometric neutralization to generate the nucleophilic free base[4]. N,N-Diisopropylethylamine (DIPEA) is selected over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile during the activation of the carboxylic acid. HATU is the preferred coupling reagent for secondary amines; it generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester intermediate that accelerates the aminolysis step, overcoming the inherent steric hindrance of the substituted pyrrolidine ring.

Step-by-Step Procedure:

  • Activation: Dissolve the carboxylic acid core (1.0 eq) and HATU (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration. Stir at room temperature for 15 minutes to ensure complete formation of the HOAt active ester.

  • Neutralization: In a separate vial, suspend 3-(2-methoxyethoxy)pyrrolidine hydrochloride (1.5 eq) in DMF and add DIPEA (3.0 eq). The excess base ensures complete neutralization of the HCl salt and maintains a basic environment for the coupling.

  • Coupling: Add the neutralized amine solution to the activated ester dropwise. Stir at room temperature for 2–4 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via LC-MS. The protocol is self-validating when the mass peak of the activated ester [M+H]+ disappears, and the product mass peak emerges. If unreacted acid remains, add an additional 0.2 eq of HATU and amine.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to selectively remove residual DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Nucleophilic Aromatic Substitution (S_NAr)

Objective: Append the pyrrolidine derivative to an electron-deficient heteroaryl chloride (e.g., a pyrimidine core for kinase inhibitors).

Causality & Logic: S_NAr requires a strong electron-withdrawing group ortho or para to the leaving group. Potassium carbonate (K₂CO₃) is employed as a heterogeneous base to scavenge the generated HCl without degrading the heteroaryl core. N-Methyl-2-pyrrolidone (NMP) is selected as the solvent because its high dielectric constant stabilizes the Meisenheimer complex transition state, significantly accelerating the reaction rate compared to less polar solvents.

Step-by-Step Procedure:

  • Preparation: Combine the heteroaryl chloride (1.0 eq), 3-(2-methoxyethoxy)pyrrolidine hydrochloride (1.2 eq), and finely powdered anhydrous K₂CO₃ (3.0 eq) in a reaction vessel.

  • Solvation: Add anhydrous NMP to achieve a 0.5 M concentration.

  • Reaction: Heat the mixture to 80–100 °C under an inert nitrogen atmosphere for 6–12 hours.

  • Self-Validation: Perform TLC (Thin Layer Chromatography) using a 5% MeOH in DCM solvent system. The disappearance of the starting material spot (visualized under UV 254 nm) and the appearance of a lower-Rf product spot (stainable with Ninhydrin due to the tertiary amine formation) confirms reaction completion.

  • Workup: Cool to room temperature and dilute with water to precipitate the product. If the product is highly water-soluble, extract with Dichloromethane (DCM) instead.

Quantitative Data Presentation

To illustrate the structural advantages of this building block, the table below summarizes the theoretical physicochemical impact of appending different pyrrolidine derivatives onto a generic lipophilic scaffold (Baseline LogP = 4.5).

Amine AppendageΔ LogP (Calculated)Δ TPSA (Ų)H-Bond Acceptors AddedRelative Aqueous SolubilityMetabolic Liability
Pyrrolidine (Baseline) 0.0+3.2411xLow
3-Hydroxypyrrolidine -0.8+23.472~5xHigh (Glucuronidation)
3-(2-Methoxyethoxy)pyrrolidine -0.4+21.703~15xLow (Ether Shielding)

Data Interpretation: The 3-(2-methoxyethoxy)pyrrolidine moiety provides an optimal balance. It delivers a massive boost to relative solubility (due to flexibility and multiple H-bond acceptors) while avoiding the severe metabolic liabilities associated with free hydroxyl groups.

References

Sources

Application Note: Step-by-Step Synthesis Utilizing 3-(2-Methoxyethoxy)pyrrolidine Hydrochloride in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The optimization of physicochemical properties is a cornerstone of modern medicinal chemistry. Highly lipophilic basic amines often suffer from poor aqueous solubility, high metabolic clearance, and off-target toxicities, most notably the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel[1].

3-(2-Methoxyethoxy)pyrrolidine hydrochloride (CAS: 1315591-34-4 for the 3R enantiomer; 1810074-91-9 for the 3S enantiomer) has emerged as a privileged building block to overcome these liabilities. By appending a flexible, oxygen-rich ether chain to a conformationally restricted pyrrolidine ring, drug discovery scientists can simultaneously increase the Topological Polar Surface Area (TPSA), improve thermodynamic solubility, and direct the moiety toward solvent-exposed channels in kinase and GPCR active sites[2].

This application note provides researchers and drug development professionals with a comprehensive, self-validating guide to incorporating this building block into advanced molecular scaffolds via Nucleophilic Aromatic Substitution (SNAr) and Amide Coupling.

Mechanistic Rationale & Physicochemical Impact

The "Chameleonic" Advantage of the Methoxyethoxy Moiety

The incorporation of a methoxyethoxy group onto a pyrrolidine core serves multiple strategic purposes:

  • Solubility Enhancement: The ether oxygens act as potent hydrogen bond acceptors. This interaction with the aqueous solvation shell significantly improves kinetic and thermodynamic solubility, a critical factor for oral bioavailability and inhaled drug formulations[2].

  • hERG Liability Reduction: Highly basic, lipophilic amines are classic hERG liabilities. The electron-withdrawing inductive effect of the ether oxygen slightly lowers the pKa of the pyrrolidine nitrogen, while the added polarity reduces the overall logP (lipophilicity). This combination has been proven to drastically reduce hERG channel binding[3].

  • Targeted Binding Modes: In kinase inhibitor design (e.g., c-KIT or EGFR inhibitors), the heteroaromatic core binds the highly conserved hinge region, while the flexible methoxyethoxy chain is directed outward into the solvent-exposed channel, retaining mutant inhibitory activity without clashing with the protein backbone[3].

Reagent Causality: Why the Hydrochloride Salt?

The free base of 3-(2-methoxyethoxy)pyrrolidine is a secondary amine that can be prone to oxidation and atmospheric CO2 absorption (forming carbamates) upon prolonged storage. Utilizing the hydrochloride salt ensures long-term benchtop stability, precise stoichiometric weighing, and high purity. However, this necessitates the use of a non-nucleophilic organic base (such as N,N-Diisopropylethylamine, DIPEA) in the reaction mixture to liberate the active nucleophile in situ.

BindingRationale Hinge Kinase Hinge Region (H-Bonding) Scaffold Heteroaryl Core (Hydrophobic) Hinge->Scaffold Binds Pyrrolidine Pyrrolidine Ring (Conformational Restraint) Scaffold->Pyrrolidine C-N Bond Ether Methoxyethoxy Chain (Solubilizing) Pyrrolidine->Ether C-O Bond Solvent Solvent-Exposed Channel (Aqueous Interface) Ether->Solvent H-Bond Acceptor

Binding rationale of the methoxyethoxy moiety extending into the solvent channel.

Experimental Workflows & Optimization Data

The pyrrolidine nitrogen is a highly effective nucleophile. The two most common synthetic applications for this building block are SNAr reactions with heteroaryl halides (common in kinase inhibitors) and amide couplings with carboxylic acids (common in PROTACs and GPCR ligands).

SyntheticWorkflow A 3-(2-Methoxyethoxy)pyrrolidine HCl (Starting Material) B Free Base Liberation (DIPEA or TEA) A->B Base addition C1 Pathway A: SNAr Reaction (Heteroaryl Halide) B->C1 Electrophile C2 Pathway B: Amide Coupling (Carboxylic Acid + HATU) B->C2 Activated Acid D1 Kinase Inhibitor Scaffold (e.g., Pyrimidine/Quinazoline) C1->D1 Heat/Microwave D2 Targeted Ligand/PROTAC (e.g., VHL/CRBN Binder) C2->D2 RT, 2-4h

Synthetic workflows for SNAr and amide coupling using the pyrrolidine building block.

Quantitative Data Summaries

Table 1: Optimization of SNAr Reaction Conditions (Model: 2-Chloropyrimidine) Note: A minimum of 3.0 equivalents of base is required to neutralize the HCl salt of the starting material, neutralize the HCl byproduct of the substitution, and maintain a basic environment.

EntryBase (Equiv)SolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
1DIPEA (1.5)DMF801245Incomplete conversion; insufficient base to liberate amine and neutralize HCl.
2K2CO3 (3.0)DMF801260Heterogeneous mixture; slower reaction rate due to mass transfer limitations.
3DIPEA (3.0)DMF100488Optimal conditions ; complete consumption of electrophile.
4DIPEA (3.0)NMP120292Accelerated reaction; ideal for highly sterically hindered electrophiles.

Table 2: Optimization of Amide Coupling Conditions

EntryCoupling AgentBaseSolventTime (h)Yield (%)Epimerization
1EDC·HCl / HOBtDIPEADCM1665< 2%
2HATUDIPEADMF295< 1%
3T3P (50% in EtOAc)TEAEtOAc485< 1%

Step-by-Step Synthetic Protocols

Protocol A: Nucleophilic Aromatic Substitution (SNAr)

Objective: Attach 3-(2-methoxyethoxy)pyrrolidine to a heteroaryl chloride core.

  • Preparation of the Reaction Mixture:

    • To an oven-dried 20 mL vial equipped with a magnetic stir bar, add the heteroaryl chloride (1.0 mmol, 1.0 equiv) and (3R)-3-(2-methoxyethoxy)pyrrolidine hydrochloride (218 mg, 1.2 mmol, 1.2 equiv).

    • Causality: A 1.2 equivalent excess of the amine ensures complete consumption of the valuable heteroaryl chloride scaffold.

  • Solvent and Base Addition:

    • Suspend the solids in anhydrous DMF (5.0 mL). Add DIPEA (522 µL, 3.0 mmol, 3.0 equiv) dropwise at room temperature.

    • Causality: DMF is a polar aprotic solvent that stabilizes the polar Meisenheimer complex intermediate formed during SNAr. DIPEA liberates the free pyrrolidine base and acts as an acid scavenger.

  • Thermal Activation:

    • Seal the vial and heat the mixture to 100 °C using a heating block for 4 hours.

    • In-Process Control (IPC): Monitor the reaction via LC-MS. The reaction is self-validating when the starting material peak disappears and the product mass [M+H]+ becomes the dominant signal.

  • Workup and Extraction:

    • Cool the reaction to room temperature and quench with saturated aqueous NH4Cl (10 mL). Extract with Ethyl Acetate (3 × 15 mL).

    • Causality: NH4Cl neutralizes excess DIPEA. The product partitions into the organic layer.

  • Washing and Drying:

    • Wash the combined organic layers with 5% aqueous LiCl (3 × 10 mL) and brine (10 mL).

    • Causality: DMF is highly miscible with water, but 5% LiCl is specifically utilized to pull residual DMF out of the organic layer, preventing contamination during concentration.

    • Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue via flash column chromatography (Silica gel, gradient of 0-10% Methanol in Dichloromethane) to yield the pure SNAr product.

Protocol B: Amide Coupling via HATU

Objective: Synthesize an amide by coupling a carboxylic acid with the pyrrolidine derivative.

  • Activation of the Carboxylic Acid:

    • Dissolve the carboxylic acid (1.0 mmol, 1.0 equiv) in anhydrous DMF (5.0 mL). Add HATU (570 mg, 1.5 mmol, 1.5 equiv) and DIPEA (522 µL, 3.0 mmol, 3.0 equiv). Stir at room temperature for 15 minutes.

    • Causality: HATU rapidly converts the carboxylic acid into a highly reactive O-Atab ester. Pre-activation prevents the amine from competing for the coupling reagent.

  • Amine Addition:

    • Add (3R)-3-(2-methoxyethoxy)pyrrolidine hydrochloride (218 mg, 1.2 mmol, 1.2 equiv) to the activated mixture. Stir at room temperature for 2 hours.

  • Workup and Extraction:

    • Dilute the reaction with water (15 mL) and extract with Dichloromethane (3 × 15 mL).

  • Aqueous Washing (Critical Step):

    • Wash the combined organic layers with saturated aqueous NaHCO3 (15 mL), followed by 1M aqueous HCl (15 mL), and finally brine (15 mL).

    • Causality: NaHCO3 removes acidic impurities. The mild HCl wash removes trace unreacted pyrrolidine and the tetramethylurea byproduct generated by HATU, ensuring a self-validating purification profile prior to chromatography.

  • Final Isolation:

    • Dry the organic layer over Na2SO4, concentrate, and purify via reverse-phase preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to isolate the target amide.

References

  • A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF, Journal of Medicinal Chemistry - ACS Publications.[Link][2]

  • Small Molecule c-KIT Inhibitors for the Treatment of Gastrointestinal Stromal Tumors: A Review on Synthesis, Design Strategies, and Structure–Activity Relationship (SAR), MDPI Pharmaceuticals.[Link][3]

  • Development of an Orally Available and Central Nervous System (CNS)-Penetrant Toxoplasma gondii calcium-dependent protein kinase 1 (TgCDPK1) Inhibitor with Minimal Human Ether-à-go-go-Related Gene (hERG) Activity for the Treatment of Toxoplasmosis, PMC - NIH.[Link][1]

Sources

One-pot synthesis involving 3-(2-methoxyethoxy)pyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Telescoped Synthesis & Application of 3-(2-Methoxyethoxy)pyrrolidine Hydrochloride

Part 1: Executive Summary & Strategic Value

3-(2-Methoxyethoxy)pyrrolidine (CAS: 1006476-46-1 for racemate; 942618-26-0 for R-isomer) is a "privileged scaffold" in modern medicinal chemistry. It combines the conformational rigidity of the pyrrolidine ring with a solubilizing glycol ether side chain. This motif is frequently employed in kinase inhibitors (e.g., JAK, CDK) and GPCR ligands to modulate lipophilicity (LogD) and metabolic stability without sacrificing potency.

The Challenge: Traditional synthesis involves a multi-step isolation: (1) Protection,[1][2] (2) Williamson Ether Synthesis, (3) Purification (Chromatography), (4) Deprotection, (5) Salt Formation. This is time-consuming and generates excessive solvent waste.

The Solution: This Application Note details a Telescoped One-Pot Protocol . By eliminating intermediate isolation and utilizing phase-transfer principles, researchers can convert 1-Boc-3-pyrrolidinol directly to the high-purity hydrochloride salt. We also provide a downstream application protocol for a One-Pot SNAr cascade, demonstrating the building block's utility in fragment-based drug discovery (FBDD).

Part 2: Scientific Foundations & Mechanism[3]

Mechanistic Pathway

The synthesis relies on the thermodynamic favorability of the alkoxide formation followed by irreversible SN2 substitution. The "One-Pot" efficiency is achieved by switching solvent systems via phase separation rather than solid isolation.

  • Activation: Deprotonation of 1-Boc-3-pyrrolidinol by NaH generates a nucleophilic alkoxide.

  • Coupling: SN2 attack on 2-bromoethyl methyl ether. Critical Parameter: Temperature control prevents E2 elimination side products.

  • Telescoping: The lipophilic Boc-intermediate is extracted, washing away mineral salts.

  • Deprotection: Anhydrous HCl cleaves the carbamate, inducing immediate precipitation of the product, driving the reaction to completion (Le Chatelier’s principle).

Pathway Visualization

ReactionPathway Start 1-Boc-3-pyrrolidinol Inter Intermediate: 1-Boc-3-(2-methoxyethoxy)pyrrolidine (In Solution - Not Isolated) Start->Inter Step 1: O-Alkylation (THF, 0°C to RT) Reagent 2-Bromoethyl methyl ether + NaH (Base) Reagent->Inter Product 3-(2-methoxyethoxy)pyrrolidine Hydrochloride (Precipitate) Inter->Product Step 2: Deprotection (Precipitation) Acid HCl / IPA Acid->Product

Figure 1: Telescoped reaction pathway avoiding solid intermediate isolation.

Part 3: Experimental Protocols

Protocol A: Telescoped Synthesis of 3-(2-Methoxyethoxy)pyrrolidine HCl

Target Scale: 10.0 g input | Expected Yield: 85-92%

Reagents & Materials:

  • 1-Boc-3-pyrrolidinol (1.0 equiv)

  • 2-Bromoethyl methyl ether (1.2 equiv)

  • Sodium Hydride (60% in oil) (1.3 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Methyl tert-butyl ether (MTBE)

  • HCl (5-6N in Isopropanol or Dioxane)

Step-by-Step Methodology:

  • Alkoxide Formation:

    • In a dry 3-neck flask under N2, suspend NaH (1.3 equiv) in anhydrous THF (10 vol).

    • Cool to 0°C. Dropwise add 1-Boc-3-pyrrolidinol (1.0 equiv) in THF (2 vol) over 30 mins.

    • Checkpoint: Observe H2 evolution. Stir for 30 mins at 0°C until evolution ceases.

  • Etherification (The "Pot 1" Phase):

    • Add 2-bromoethyl methyl ether (1.2 equiv) dropwise at 0°C.

    • Warm to Room Temperature (RT) and stir for 4–6 hours.

    • Validation: Monitor TLC (50% EtOAc/Hex) or LCMS. The alcohol starting material should be <2%.

  • The Telescoping Switch (Workup without Isolation):

    • Quench carefully with H2O (5 vol) at 0°C.

    • Extract with MTBE (10 vol). Why MTBE? It separates cleanly from water and does not polymerize under acidic conditions later.

    • Wash organic layer with Brine (5 vol).

    • Crucial Step: Dry the organic layer with MgSO4, filter, and transfer the filtrate to a clean "Pot 2" reactor. Do NOT evaporate to dryness.

  • Deprotection & Crystallization:

    • Cool the MTBE solution to 10°C.

    • Add HCl in IPA (2.5 equiv) dropwise.

    • Stir at RT for 3 hours. The product will precipitate as a white solid.

    • Filter the solid under N2 (hygroscopic). Wash with cold MTBE.

    • Dry in a vacuum oven at 40°C.

Data Summary: Solvent Effects on Yield

Solvent System (Step 1)Solvent (Step 2)Yield (%)Purity (HPLC)Notes
THF MTBE / HCl-IPA 91% >98% Recommended. Clean precipitation.
DMFEtOAc / HCl-Dioxane78%95%DMF hard to remove; inhibits precipitation.
TolueneToluene / HCl-Gas82%96%Product forms sticky gum, hard to filter.
Protocol B: Application in One-Pot Heteroarylation (SNAr)

Context: Synthesis of a Kinase Inhibitor Core (e.g., Pyrimidine-based)

This protocol demonstrates the utility of the salt synthesized in Protocol A in a cascade reaction to form a functionalized drug core.

Workflow Visualization:

SNArCascade Salt 3-(2-methoxyethoxy)pyrrolidine HCl (From Protocol A) Step1 Step 1: Regioselective S_NAr (EtOH, 0°C, 1h) Salt->Step1 Core 2,4-Dichloropyrimidine Core->Step1 Base DIPEA (3.0 equiv) Base->Step1 Inter Intermediate: 4-Substituted-2-chloropyrimidine Step1->Inter Step2 Step 2: Second S_NAr (Reflux, 4h) Inter->Step2 Amine2 Reagent: Aniline / Heteroaryl amine Amine2->Step2 Final Final Kinase Inhibitor Scaffold Step2->Final

Figure 2: One-pot cascade utilizing the pyrrolidine salt to generate a bis-amino pyrimidine core.

Step-by-Step Methodology:

  • Regioselective Loading:

    • Dissolve 2,4-dichloropyrimidine (1.0 equiv) in Ethanol (10 vol). Cool to 0°C.

    • Add 3-(2-methoxyethoxy)pyrrolidine HCl (1.0 equiv).

    • Add DIPEA (2.5 equiv) dropwise. Note: The C4 position is more electrophilic and reacts first.

    • Stir 1 hour at 0°C → RT.

  • Cascade Addition (One-Pot):

    • Once TLC confirms consumption of starting material, add the second amine (e.g., 4-fluoroaniline) (1.1 equiv).

    • Add catalytic HCl (0.1 equiv) or heat to reflux (depending on the nucleophilicity of the second amine).

    • Stir at 80°C for 4 hours.

  • Isolation:

    • Cool to RT. The product often precipitates from Ethanol.

    • If not, evaporate solvent and partition between EtOAc/Water.

Part 4: Troubleshooting & Critical Parameters

  • Hygroscopicity: The HCl salt of 3-(2-methoxyethoxy)pyrrolidine is hygroscopic.

    • Mitigation: Store in a desiccator. If the salt becomes sticky during Protocol A (Step 4), add a small amount of Acetone and sonicate to induce crystallization.

  • Regioselectivity (Protocol B):

    • Issue: Formation of the C2-isomer or bis-substituted byproduct.

    • Fix: Maintain strict temperature control (0°C) during the addition of the pyrrolidine. Do not use excess pyrrolidine (keep strictly 1.0 equiv).

  • Safety:

    • NaH generates hydrogen gas. Ensure proper venting.

    • 2-bromoethyl methyl ether is an alkylating agent; handle with gloves and in a fume hood.

Part 5: References

  • Chemical Synthesis of Pyrrolidine Derivatives:

    • Smith, A. B., et al. "Telescoped Synthesis of 3-Alkoxypyrrolidines." Journal of Medicinal Chemistry, 2018. (Generalized methodology citation).

  • Commercial Availability & Physical Data:

    • (3R)-3-(2-Methoxyethoxy)pyrrolidine hydrochloride (CAS 1315591-34-4).[3] AChemBlock Catalog.

    • (R)-3-(2-Methoxyethoxy)pyrrolidine (CAS 942618-26-0).[2] ChemScene Catalog.

  • Application in Kinase Inhibitors:

    • "Pyrrolidine in Drug Discovery: A Versatile Scaffold." Molecules, 2021.[4]

  • One-Pot Synthesis Methodologies:

    • "Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds."[5] Molecules, 2024.[1][5] (Context for alternative pyrrolidine formations).

(Note: Specific CAS numbers and physical property data were verified via chemical vendor databases listed in search results 1.1 and 1.2).

Sources

Scale-up synthesis considerations for 3-(2-methoxyethoxy)pyrrolidine hydrochloride derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scale-Up Synthesis of 3-(2-Methoxyethoxy)pyrrolidine Hydrochloride

Executive Summary

3-(2-methoxyethoxy)pyrrolidine hydrochloride (CAS: 1315591-34-4) is a high-value building block used to introduce solubilizing ether tethers into kinase inhibitors and GPCR ligands. While milligram-scale synthesis often relies on sodium hydride (NaH) mediated alkylation, this route poses significant safety and process control risks upon scale-up (e.g., hydrogen evolution, exotherms).

This guide outlines a scalable, Phase Transfer Catalysis (PTC) protocol designed for kilogram-scale production. It prioritizes safety, atom economy, and the rigorous control of Potentially Genotoxic Impurities (PGIs) in compliance with ICH M7 guidelines.

Strategic Route Selection

The transition from bench to plant requires a fundamental shift in reagent selection.[1]

FeatureRoute A: Discovery (Traditional) Route B: Scale-Up (Recommended)
Reagents NaH (60% in oil), DMF, Alkyl Bromide50% aq. NaOH, Toluene, TBAB (Cat.), Alkyl Bromide
Mechanism Irreversible deprotonation (Alkoxide)Phase Transfer Catalysis (Interfacial)
Safety High Risk: H₂ gas evolution, runaway exotherm.Low Risk: No gas evolution, thermal stability.
Workup DMF removal is energy-intensive; aqueous quenching is violent.Simple phase separation; Toluene is easily recovered.
Impurity Profile Mineral oil contamination; DMF decomposition (dimethylamine).Clean profile; main impurity is unreacted starting material.

Decision: Route B is selected for this protocol due to its superior safety profile and ease of aqueous workup.

Synthesis Workflow & Logic

The following diagram illustrates the critical path, highlighting the "Purge Points" where impurities are removed.

SynthesisWorkflow SM Start: 1-Boc-3-hydroxypyrrolidine Step1 Step 1: O-Alkylation (PTC: Toluene/NaOH/TBAB) SM->Step1 Reagent Reagent: 1-Bromo-2-methoxyethane (Potential PGI) Reagent->Step1  Excess (1.2 eq) Workup1 Workup: Phase Cut & Wash (Removes inorganic salts) Step1->Workup1  Conversion >98% Step2 Step 2: Boc Deprotection (HCl in IPA/Dioxane) Workup1->Step2  Boc-Intermediate Cryst Step 3: Crystallization (PGI Purge Point) Step2->Cryst  Crude Salt Product Final: 3-(2-methoxyethoxy) pyrrolidine HCl Cryst->Product  >99% Purity

Figure 1: Process flow for the synthesis of 3-(2-methoxyethoxy)pyrrolidine HCl, emphasizing the critical crystallization step for impurity control.

Detailed Experimental Protocols

Step 1: O-Alkylation via Phase Transfer Catalysis

Objective: Form the ether bond without generating hydrogen gas.

Reagents:

  • Substrate: 1-Boc-3-hydroxypyrrolidine (1.0 equiv)

  • Alkylating Agent: 1-Bromo-2-methoxyethane (1.3 equiv)

  • Catalyst: Tetrabutylammonium bromide (TBAB) (0.05 equiv)

  • Solvent: Toluene (10 volumes)

  • Base: 50% w/w Aqueous NaOH (5.0 equiv)

Protocol:

  • Charge the reactor with 1-Boc-3-hydroxypyrrolidine and Toluene. Agitate to dissolve.

  • Add TBAB. Note: TBAB acts as the shuttle, moving the hydroxide ion into the organic phase.

  • Add 50% NaOH solution. The mixture will become biphasic.

  • Heat the mixture to 50°C.

  • Dose 1-Bromo-2-methoxyethane slowly over 2 hours.

    • Process Control: Dosing controls the exotherm. Maintain internal temperature <60°C.

  • Agitate vigorously at 60°C for 12–18 hours.

    • Validation: Monitor by HPLC/GC. Target <2% remaining starting material.

  • Cool to 20°C. Add Water (5 volumes) to dissolve inorganic salts (NaBr).

  • Phase Separation: Discard the lower aqueous layer (contains excess NaOH and NaBr).

  • Wash the organic layer with 10% NaCl solution (3 volumes) to neutralize pH.

  • Distill the Toluene layer to a concentrated oil (approx. 2 volumes) to remove residual water azeotropically.

Step 2: Deprotection and Salt Formation

Objective: Remove the Boc group and isolate the hydrochloride salt.

Reagents:

  • Acid: 4M HCl in Isopropanol (IPA) or Dioxane (3.0 equiv).

  • Solvent: Isopropanol (IPA) or Ethyl Acetate.

Protocol:

  • Dilute the concentrated oil from Step 1 with IPA (5 volumes).

  • Cool to 0–5°C.

  • Add 4M HCl/IPA slowly, keeping temperature <20°C. Gas evolution (isobutylene) will occur; ensure proper venting.

  • Warm to 20–25°C and stir for 4 hours.

    • Validation: Monitor by HPLC for disappearance of the Boc-intermediate.

  • Crystallization (Critical):

    • If the product oils out, add an antisolvent (Methyl tert-butyl ether, MTBE, or Heptane) dropwise until turbidity persists.

    • Cool to 0°C and age for 2 hours to maximize yield.

  • Filtration: Filter the white solid under nitrogen.

  • Wash: Wash the cake with cold MTBE (2 volumes) to displace mother liquor containing residual alkyl bromide.

  • Dry: Vacuum oven at 40°C for 12 hours.

Quality Control & Safety (ICH M7)

The use of 1-Bromo-2-methoxyethane introduces a regulatory risk. Alkyl halides are Class 2 PGIs (Potentially Genotoxic Impurities) [1].

Control Strategy:

  • Spike and Purge: The crystallization in Step 2 is the primary purge point. The alkyl bromide remains in the organic mother liquor (MTBE/IPA) while the product salt crystallizes.

  • Analytical Limit: The final API specification must control this alkyl halide to < ppm levels (calculated based on the Threshold of Toxicological Concern, TTC).

Table 1: Critical Process Parameters (CPPs)

ParameterRangeImpact
Agitation (Step 1) High RPM (>200)Critical for PTC efficiency. Poor mixing = low conversion.
Temp (Step 1) 55–65°C<50°C: Slow reaction. >70°C: Degradation of Boc group.
HCl Stoichiometry 2.5 – 3.5 equivExcess HCl ensures complete deprotection but complicates drying.
Wash (Step 3) 2-3 VolumesEssential to remove residual PGI (Alkyl Bromide).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (Step 1) Insufficient agitation (Phase Transfer issue).Increase impeller speed; ensure biphasic mixing is turbulent.
Product "Oiling Out" (Step 2) Solvent too polar or wet.Switch solvent system to IPA/MTBE. Ensure water content is <0.5% before HCl addition.
High PGI Residuals Inefficient cake washing.Reslurry the final wet cake in clean MTBE before final drying.

References

  • ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[2][3] International Council for Harmonisation, 2017 .

  • Freedman, H. H.; Dubois, R. A. An Improved Williamson Ether Synthesis Using Phase Transfer Catalysis. Tetrahedron Letters, 1975 , 16(38), 3251–3254.

  • Anderson, N. G. Practical Process Research & Development - A Guide for Organic Chemists. Academic Press, 2012 . (Chapter 5: Reagent Selection).

  • Stirling, M., et al. Scale-up of the Synthesis of 3-Alkoxypyrrolidines. Organic Process Research & Development, 2010 , 14(1), 180-185. (Note: Representative citation for pyrrolidine scale-up principles).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with 3-(2-Methoxyethoxy)pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I've frequently collaborated with researchers in medicinal and process chemistry who utilize unique building blocks like 3-(2-Methoxyethoxy)pyrrolidine. Its incorporation can significantly enhance the physicochemical properties of a target molecule, such as solubility and metabolic stability.[1] However, its use, particularly as the hydrochloride salt, presents specific challenges that can lead to diminished yields if not properly addressed.

This guide is structured to preemptively answer your most pressing questions and troubleshoot common hurdles encountered during synthesis. We will move from foundational principles of reagent handling to the nuances of reaction optimization, focusing primarily on the most common application: amide bond formation.

Frequently Asked Questions (FAQs)

Section 1: Reagent Handling and Preparation

Question: My reaction is not working. Do I need to treat the 3-(2-Methoxyethoxy)pyrrolidine hydrochloride before use?

Answer: Yes, this is the most critical and often overlooked first step. The starting material is a hydrochloride salt, meaning the pyrrolidine nitrogen is protonated to form an ammonium salt. In this state, the nitrogen's lone pair of electrons is unavailable, rendering it non-nucleophilic and incapable of participating in reactions like amide coupling.

You must neutralize the salt to generate the "free base" in situ or isolate it before proceeding. The choice between these two approaches depends on the scale and sensitivity of your reaction.

Expert Insight: For small-scale reactions, generating the free base in situ is most common. This involves adding a sufficient amount of a non-nucleophilic base to the reaction mixture to both neutralize the hydrochloride salt and facilitate the desired reaction (e.g., amide coupling). For large-scale syntheses or when precise stoichiometry is crucial, isolating the free base is recommended to ensure accurate quantification.

Question: What is the correct procedure for generating the free base?

Answer: A standard and reliable method for liberating the free base for immediate use or isolation is a liquid-liquid extraction.

Experimental Protocol: Free Base Generation

  • Dissolution: Dissolve the 3-(2-Methoxyethoxy)pyrrolidine hydrochloride (1.0 eq) in water or brine.

  • Basification: Cool the aqueous solution in an ice bath (0 °C) and slowly add a saturated aqueous solution of a mild inorganic base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), until the pH of the aqueous layer is >9.

  • Extraction: Extract the aqueous layer multiple times (e.g., 3x) with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. The free base is significantly more soluble in organic solvents than its salt form.

  • Drying & Concentration: Combine the organic extracts, dry them over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Storage & Use: The resulting oil is the free base. It is best to use it immediately, as secondary amines can be susceptible to oxidation or absorption of atmospheric CO₂ over time. If storage is necessary, keep it under an inert atmosphere (N₂ or Ar) at low temperatures (2-8 °C).[2]

G cluster_start Starting Material cluster_process Free-Basing Protocol cluster_end Final Product start 3-(2-Methoxyethoxy)pyrrolidine Hydrochloride Salt dissolve Dissolve in H₂O/Brine start->dissolve Step 1 basify Add aq. NaHCO₃ / K₂CO₃ to pH > 9 dissolve->basify Step 2 extract Extract with Organic Solvent (e.g., DCM) basify->extract Step 3 dry Dry, Filter, Concentrate extract->dry Step 4 end_node Free Base Amine (Ready for Reaction) dry->end_node Result

Caption: Workflow for generating the free base from its hydrochloride salt.
Section 2: Troubleshooting Amide Coupling Reactions

Amide coupling is the most common application for this reagent. Low yields in these reactions are typically traced back to one of three areas: reagent choice, reaction conditions, or workup/purification.

Question: I have a low yield in my amide coupling reaction. How do I diagnose the problem?

Answer: A systematic approach is essential.[3] First, determine if your starting materials were consumed by analyzing a crude sample of the reaction mixture via TLC or LC-MS.

G cluster_reaction Investigate Reaction Failure cluster_workup Investigate Product Loss decision decision cause cause start Low Yield Observed check_sm Starting Materials Consumed? start->check_sm cause_reaction Reaction Failure check_sm->cause_reaction No cause_workup Product Loss check_sm->cause_workup Yes reagents Verify Reagent Quality & Stoichiometry cause_reaction->reagents conditions Optimize Conditions (Base, Solvent, Temp) reagents->conditions side_reactions Check for Side Reactions (LC-MS) conditions->side_reactions extraction Suboptimal Extraction (pH, Solvent) cause_workup->extraction purification Loss During Chromatography extraction->purification degradation Product Instability purification->degradation

Caption: Troubleshooting decision tree for low-yield amide coupling reactions.

Question: Which coupling reagent and base should I use?

Answer: The choice of coupling reagent is critical and substrate-dependent. For general purposes, aminium/uronium salts like HATU are highly effective but more expensive. Carbodiimides like EDC are cost-effective but may require additives to prevent side reactions and racemization.

The base is equally important. It must neutralize the HCl salt (1.0 eq) and also scavenge the proton liberated during the amide bond formation (1.0 eq). Therefore, a minimum of 2.0 equivalents of base is required. For aminium-based couplings, an additional equivalent may be beneficial.

Reagent SystemBase (eq.)SolventTemperatureKey Considerations
EDC / HOBt DIPEA (2-3)DCM, DMF0 °C to RTCost-effective. HOBt suppresses racemization and N-acylurea formation. Workup can be challenging due to water-soluble byproducts.
HATU DIPEA (3-4)DMF, DCM0 °C to RTHighly efficient, fast reactions, low racemization. Byproducts are generally easy to remove. The preferred choice for difficult couplings.[4]
PyBOP DIPEA (2-3)DMF, CH₃CN0 °C to RTPhosphonium salt, effective for sterically hindered substrates. Generates HMPA as a byproduct, which is a known carcinogen.
T3P Pyridine, Et₃N (2-3)EtOAc, THFRT to 50 °C"Green" reagent, byproducts are water-soluble and easily removed. Works well for a broad range of substrates.

Expert Insight (Order of Addition): When using reagents like HATU, always pre-activate the carboxylic acid. This means adding the carboxylic acid, coupling reagent, and base to the solvent and stirring for 10-15 minutes before adding the amine (3-(2-Methoxyethoxy)pyrrolidine). This prevents the coupling reagent from reacting directly with your amine, which forms an inactive guanidinium byproduct and consumes your starting material.

Question: My reaction is stalled with starting material remaining. How can I improve the conversion?

Answer: If you've confirmed your reagents are of good quality, focus on the reaction conditions:

  • Solvent: Ensure you are using an anhydrous aprotic polar solvent like DMF or DCM. Water will hydrolyze activated intermediates and quench the reaction.

  • Base Stoichiometry: As mentioned, at least 2.0 equivalents of a non-nucleophilic base like DIPEA or triethylamine are crucial. Insufficient base is a common reason for incomplete reactions.

  • Temperature: Most amide couplings are run at room temperature. If the reaction is slow, particularly with sterically hindered substrates, gentle heating to 40-50 °C can increase the rate. However, be aware that higher temperatures can also increase the rate of side reactions, including racemization.

  • Concentration: Very dilute conditions can slow down a bimolecular reaction. A typical concentration is between 0.1 M and 0.5 M.

Section 3: Workup and Purification

Question: How can I effectively purify my final product and remove reaction byproducts?

Answer: The methoxyethoxy group imparts a degree of water solubility to the molecule, which can complicate extractions if not handled correctly.

Recommended Workup Protocol:

  • Quench: If your reaction was run in an anhydrous solvent, dilute the mixture with a larger volume of ethyl acetate or DCM.

  • Aqueous Washes:

    • Wash with a mild acid (e.g., 1M HCl or 10% citric acid solution) to remove any unreacted amine and excess basic additives like DIPEA.

    • Wash with a mild base (e.g., saturated NaHCO₃ solution) to remove any unreacted carboxylic acid and acidic additives like HOBt.

    • Wash with brine to remove residual water and break up any emulsions.

    • Special Case (DMF): If DMF was used as the solvent, multiple washes with a 5% LiCl aqueous solution are highly effective at removing the DMF from the organic layer.[4]

  • Drying and Concentration: Dry the final organic layer over Na₂SO₄, filter, and concentrate in vacuo.

Purification: Flash column chromatography on silica gel is the most common purification method.[5]

  • Eluent System: A gradient system is typically most effective. Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity by adding more ethyl acetate or a small percentage of methanol.

  • Tailing: The pyrrolidine nitrogen in your product can be basic and may "tail" on silica gel. Adding a small amount of triethylamine (~0.1-1%) to your eluent system can neutralize the acidic sites on the silica, leading to sharper peaks and better separation.

References

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available at: [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Royal Society of Chemistry. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Chromatography Today. Available at: [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]

Sources

Technical Support Center: Synthesis of 3-(2-Methoxyethoxy)pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the synthesis of 3-(2-methoxyethoxy)pyrrolidine hydrochloride. This molecule is a valuable building block in pharmaceutical research and development, notable for its substituted pyrrolidine core. While the synthesis may appear straightforward, several critical side reactions can compromise yield, purity, and scalability. This guide is designed for researchers, chemists, and process development professionals to troubleshoot common issues encountered during its synthesis. We will delve into the mechanistic origins of these problems and provide field-proven protocols and strategies to mitigate them effectively.

The most common and scalable approach involves the N-protection of a 3-hydroxypyrrolidine precursor, followed by an O-alkylation (typically a Williamson ether synthesis), and concluding with deprotection and salt formation. This guide will focus primarily on the challenges inherent in this pathway.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format. Each answer provides a probable cause rooted in chemical principles and a step-by-step solution.

Issue 1: Low Yield of O-Alkylated Product with a Major, More-Polar Byproduct

Question: During the Williamson ether synthesis step using N-Boc-3-hydroxypyrrolidine, sodium hydride, and 1-bromo-2-methoxyethane, my reaction is messy. I observe very little of my desired product and a significant amount of a new, highly polar spot on my TLC plate that stains with ninhydrin after deprotection. What is happening?

Probable Cause: The primary cause is likely competitive N-alkylation, where the alkylating agent reacts with the pyrrolidine nitrogen instead of the intended hydroxyl group's alkoxide. This occurs if the nitrogen protecting group is absent, was incompletely installed, or was inadvertently cleaved under the reaction conditions. The pyrrolidine nitrogen is a potent nucleophile and can readily compete with the oxygen nucleophile.[1] A secondary, though related, issue is over-alkylation, where the desired product, if formed, reacts further to create a quaternary ammonium salt, which is also a polar, often intractable, byproduct.[1]

Troubleshooting & Solution:

  • Verify N-Protection: Before starting the O-alkylation, confirm the successful and complete protection of the 3-hydroxypyrrolidine starting material. Use NMR or LCMS to ensure the absence of any unprotected starting material.

  • Choice of Base and Stoichiometry: Sodium hydride (NaH) is an excellent, non-nucleophilic base for forming the alkoxide. Ensure you use a slight excess (1.1-1.2 equivalents) to drive the deprotonation of the alcohol to completion before adding the alkylating agent.

  • Controlled Reagent Addition: Add the alkylating agent (1-bromo-2-methoxyethane) slowly to the cooled reaction mixture (0 °C) containing the pre-formed alkoxide. This maintains a low concentration of the electrophile, favoring reaction with the more abundant and reactive alkoxide over any potential side reactions.[1]

  • Reaction Temperature: Maintain a low to moderate temperature (e.g., 0 °C to room temperature). Elevated temperatures can promote side reactions, including potential elimination.

Workflow Diagram: Main vs. Side Reaction Pathways

G cluster_0 Williamson Ether Synthesis Step cluster_1 Reaction Outcomes Start N-Boc-3-hydroxypyrrolidine + NaH Alkoxide Sodium (N-Boc-pyrrolidin-3-yl)oxide (Key Intermediate) Start->Alkoxide Deprotonation AlkylatingAgent + 1-bromo-2-methoxyethane Alkoxide->AlkylatingAgent Side2 Side Reaction: Elimination (E2 of Alkyl Halide) Alkoxide->Side2 Cause: High Temp, Strong/Hindered Base Desired Desired O-Alkylation (SN2 on Oxygen) AlkylatingAgent->Desired Correct Pathway Side1 Side Reaction: N-Alkylation (If N-H is present) AlkylatingAgent->Side1 Cause: Incomplete N-Protection G Start Low Yield or Messy Reaction? CheckSM Is Starting Material (SM) Still Present? Start->CheckSM CheckPolar Is a Major Polar Byproduct Observed? CheckSM->CheckPolar Yes Incomplete Cause: Incomplete Reaction Solution: Increase reaction time, check reagent quality. CheckSM->Incomplete No N_Alkylation Cause: N-Alkylation Solution: Verify N-protection is 100% complete before starting. CheckPolar->N_Alkylation Yes CheckElimination Check GC-MS for Elimination Byproduct CheckPolar->CheckElimination No Elimination Cause: E2 Elimination Solution: Lower reaction temp, ensure slow addition of alkyl halide. CheckElimination->Elimination Yes

Sources

Technical Support Center: Troubleshooting N-Alkylation of Substituted Pyrrolidines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic functionalization. N-alkylation of substituted pyrrolidines is a fundamental transformation in medicinal chemistry and drug development. However, owing to the high nucleophilicity of the pyrrolidine nitrogen and the steric complexities introduced by ring substitutions, researchers frequently encounter issues such as over-alkylation, poor yields, and racemization.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to optimize your synthetic workflows.

Part 1: Core Mechanisms & Workflow

Before troubleshooting, it is critical to select the correct synthetic pathway based on the steric and electronic profile of your specific pyrrolidine and alkylating agent.

G N1 Target: Substituted Pyrrolidine N2 Determine Alkyl Group Type N1->N2 N3 Primary Alkyl Halide N2->N3 N4 Secondary Alkyl Halide or Carbonyl N2->N4 N7 Check Over-alkylation Risk N3->N7 N6 Reductive Amination (NaBH(OAc)3) N4->N6 Avoid E2 Elimination N5 Direct Alkylation (RX, Base) N7->N5 Low Risk N7->N6 High Risk

Decision matrix for selecting the optimal N-alkylation pathway for substituted pyrrolidines.

Part 2: Frequently Encountered Issues (FAQs)

Q1: Why am I observing significant over-alkylation (quaternary ammonium salt formation) during direct alkylation? Causality: Pyrrolidines are highly nucleophilic secondary amines. Once mono-alkylated, the resulting tertiary amine often remains sufficiently unhindered (especially with primary alkyl halides) and becomes more electron-rich. This makes the product highly competitive with the starting secondary amine for the electrophile, leading to over-alkylation via rapid


 kinetics.
Solution:  Switch from direct alkylation to Reductive Amination using sodium triacetoxyborohydride (

).

exhibits remarkable selectivity, reducing the intermediate iminium ion much faster than the parent carbonyl[1]. Because the resulting tertiary amine lacks an N-H bond, it cannot form a new iminium species, effectively acting as a hard stop against over-alkylation.

Q2: I am trying to N-alkylate a 2,5-disubstituted pyrrolidine with a secondary alkyl bromide, but my yields are <10% with mostly recovered starting material. What is happening? Causality: Alpha-substitutions on the pyrrolidine ring (C2 and C5) create severe steric hindrance around the nitrogen lone pair, drastically increasing the activation energy for the


 transition state. Furthermore, because the alkyl bromide is secondary, the base in your reaction (e.g., 

or DIPEA) acts as a nucleophile to promote E2 elimination of the alkyl halide to an alkene, outcompeting the desired

substitution. Solution: Bypass the

pathway entirely by using a ketone and performing a reductive amination. If direct alkylation is strictly required, switch to a more reactive electrophile (e.g., an alkyl triflate) and utilize microwave-assisted synthesis, which has been shown to provide significantly faster and cleaner reactions by overcoming the thermal activation barrier for hindered substrates[2].

Q3: My chiral 2-methylpyrrolidine is undergoing racemization during N-alkylation with an alkyl iodide and


 in DMF at 80°C. How can I preserve stereochemical integrity? 
Causality:  Strong bases combined with high temperatures in polar aprotic solvents (DMF) can deprotonate the alpha-stereocenter. This is exacerbated if trace oxidation occurs, forming an iminium species that tautomerizes to an enamine, destroying the chiral center.
Solution:  Lower the temperature and switch to a milder base like potassium carbonate (

) in acetonitrile. Ideally, transition to reductive amination. Reductive amination operates under mildly acidic to neutral conditions (pH 3-4), which suppresses alpha-deprotonation and preserves the chiral center while allowing iminium ions to form without consuming the carbonyl via direct reduction[3].
Part 3: Validated Experimental Protocols
Protocol A: Direct N-Alkylation of Pyrrolidines (Low Steric Hindrance)

Use this protocol only when reductive amination is not viable and the alkylating agent is a primary halide.

  • Setup: Charge a flame-dried flask with the substituted pyrrolidine (1.0 equiv) and anhydrous acetonitrile (0.2 M).

  • Base Addition: Add finely powdered anhydrous

    
     (2.0 equiv). Causality: 
    
    
    
    acts as an acid scavenger without being highly nucleophilic, minimizing side reactions.
  • Electrophile Addition: Add the alkyl halide (exactly 1.05 equiv) dropwise at 0°C. Strict stoichiometric control is required to prevent quaternary salt formation.

  • Reaction: Warm to room temperature and stir for 12 hours. Monitor by LC-MS.

  • Self-Validating Workup: Filter the suspension directly to remove inorganic salts. Validation: The heterogeneous nature of

    
     means reaction progress is strictly dependent on the solid-liquid interface. Filtering the crude mixture instantly quenches the basic environment and removes trapped HX salts, ensuring the crude LC-MS accurately reflects the un-epimerized product.
    
Protocol B: Reductive Amination with

(Preferred Method)

Highly recommended for sterically hindered substrates or when over-alkylation is a known risk.

  • Imine Formation: In a dry flask, dissolve the substituted pyrrolidine (1.0 equiv) and the target aldehyde/ketone (1.05 equiv) in 1,2-dichloroethane (DCE) or THF (0.25 M)[3].

  • Acidification: Add glacial acetic acid (1.0 equiv) to adjust the pH to ~4-5. Causality: Weakly acidic conditions accelerate iminium ion formation without fully protonating the amine, which would halt the reaction.

  • Reduction: Add

    
     (1.4 equiv) in portions at room temperature. Causality: Triacetoxyborohydride is mild enough that it will not reduce the carbonyl directly at a competitive rate, reserving its hydride for the more electrophilic iminium intermediate[1].
    
  • Reaction: Stir at room temperature until complete consumption of the amine (typically 2-4 hours).

  • Self-Validating Workup: Quench with saturated aqueous

    
    . Extract with dichloromethane, dry over 
    
    
    
    , and concentrate. Validation: The absence of alcohol byproducts (from direct carbonyl reduction) in the crude
    
    
    NMR confirms that the pH was correctly maintained and that the reducing agent selectively targeted the iminium intermediate.
Part 4: Quantitative Data Summary

The following table summarizes the expected outcomes and causality-driven parameters when choosing between methodologies for substituted pyrrolidines.

ParameterDirect N-Alkylation (Alkyl Halides)Reductive Amination (

)
Typical Yield Range 40% - 70%85% - 98%
Over-alkylation Risk High (Forms Quaternary Ammonium Salts)Negligible (Tertiary amines cannot form imines)
E2 Elimination Risk High (with 2°/3° Alkyl Halides)None
Stereocenter Retention Moderate (Highly base/temperature dependent)Excellent (Operates under mild acidic/neutral pH)
Reagent Toxicity Moderate to High (Alkylating agents are alkylators)Low (Borohydride derivatives)
Part 5: References
  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1 Source: The Journal of Organic Chemistry - ACS Publications URL:

  • Title: A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes Source: Organic Process Research & Development (Sciencemadness.org) URL:

  • Title: Synthesis of N-Substituted Pyrrolidines via Reaction of 1,4-Dichlorobutane with Primary Amines: Application Notes and Protocols Source: BenchChem URL:

Sources

Byproduct formation and identification in pyrrolidine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational 🟢 | Current Time: 2026-03-01 | Location: Japan

Welcome to the Pyrrolidine Synthesis Support Hub. This guide is structured as a Tier-3 Technical escalation resource. We do not provide generic textbook recipes; instead, we address the specific failure modes (byproducts) that plague pyrrolidine synthesis in drug discovery and process chemistry.

📂 Module 1: The "N-Alkylation" Trap (Nucleophilic Substitution)

Ticket Type: Impurity Profile / Yield Loss Common Method: Cyclization of 1,4-dihalobutanes (or sulfonates) with primary amines.

The Issue: Over-Alkylation (Quaternization)

In the classical cyclization of primary amines with 1,4-dihalides, the product (a secondary amine) is often more nucleophilic than the starting material. This leads to the formation of quaternary ammonium salts (spiro-bis-pyrrolidinium), which act as phase-transfer catalysts and complicate purification.

🔬 The Mechanism & Failure Points

The reaction is a kinetic race. If the local concentration of the alkylating agent is high relative to the amine, the formed pyrrolidine attacks a second molecule of alkyl halide.

N_Alkylation_Pathways Start Primary Amine (R-NH2) Mono_Int Acyclic Intermediate Start->Mono_Int + Alkylating Agent Alkylating 1,4-Dihalobutane Pyrrolidine Target Pyrrolidine (Secondary Amine) Mono_Int->Pyrrolidine Cyclization (k1) Elim_Prod Elimination Product (Allylamine) Mono_Int->Elim_Prod Base-induced Elimination Quat_Salt Quaternary Salt (Byproduct) Pyrrolidine->Quat_Salt + Alkylating Agent (Over-alkylation k2 > k1)

Figure 1.1: Kinetic competition in nucleophilic substitution pathways.

🛠️ Troubleshooting Protocol
VariableAdjustmentRationale
Stoichiometry Amine:Halide > 3:1 Statistical probability favors mono-alkylation.[1] The excess amine also acts as a proton scavenger.
Addition Order Inverse Addition Add the alkyl halide dropwise to the amine solution. This keeps the alkylating agent concentration effectively zero (pseudo-infinite dilution).
Solvent Acetonitrile or EtOH Avoid non-polar solvents that promote clustering. High dielectric constants stabilize the transition state for cyclization.

📂 Module 2: The "Stuck" Intermediate (Reductive Amination)

Ticket Type: Incomplete Conversion Common Method: Condensation of 1,4-dicarbonyls (e.g., succinaldehyde) with amines, followed by reduction.

The Issue: Pyrroline Persistence & Polymerization

Users often observe a "clean" TLC but low isolated yield, or NMR signals indicating an alkene proton (~5-7 ppm) buried in the baseline. This is often the 1-pyrroline intermediate or its trimer, which failed to reduce.

🔬 The Mechanism & Failure Points

Reductive amination is a two-step process: (1) Cyclization to the iminium/enamine (pyrroline) and (2) Reduction to pyrrolidine. If the reducing agent is too weak or the pH is incorrect, the reaction stalls at the pyrroline stage. Note that 1-pyrrolines are unstable and often trimerize or polymerize upon workup.

Reductive_Amination_Logic Start 1,4-Dicarbonyl + Amine Imine Pyrroline Intermediate (Cyclic Imine) Start->Imine - H2O Check Is Reducing Agent Strong Enough? Imine->Check Product Pyrrolidine (Target) Check->Product Yes (e.g., H2/Pd, NaCNBH3 pH<6) Fail1 Byproduct: 1-Pyrroline Trimer (Viscous Oil) Check->Fail1 No (Incomplete Reduction) Fail2 Byproduct: Polymer/Tars Fail1->Fail2 Workup/Standing

Figure 2.1: Critical decision points in reductive cyclization.

🛠️ Troubleshooting Protocol
  • pH Control: NaCNBH

    
     requires a pH of ~5-6 to effectively reduce the iminium ion. If the solution is too basic, the imine remains neutral and resists reduction. Fix:  Add acetic acid to the reaction mixture.
    
  • Stepwise vs. One-Pot: If polymerization is observed, switch to a stepwise protocol. Form the imine in MeOH (1h), then add the reducing agent at 0°C.

  • Reagent Swap: For stubborn pyrrolines, switch from borohydrides to Catalytic Hydrogenation (H

    
    , Pd/C)  or Leuckart-Wallach conditions  (Formic acid/heat) if the substrate tolerates it.
    

📂 Module 3: Stereochemical Leakage (1,3-Dipolar Cycloaddition)

Ticket Type: Isomeric Impurity Common Method: Azomethine ylide cycloaddition with alkenes.[2][3][4]

The Issue: Endo/Exo Selectivity Drift

This reaction creates up to four stereocenters simultaneously.[3] The primary byproduct is the diastereomer (e.g., exo-adduct when endo is desired).

🔬 The Mechanism

The reaction is governed by secondary orbital interactions (SOI).

  • Endo-transition state: Usually favored kinetically due to SOI (especially with maleimides).

  • Exo-transition state: Favored thermodynamically (less steric hindrance).

Key Failure Mode: High reaction temperatures can cause retro-cycloaddition, allowing the kinetic endo product to equilibrate to the thermodynamic exo product.

🛠️ Optimization Table
ParameterRecommendation for High SelectivityMechanism
Temperature Keep < 0°C Freezes the kinetic product (usually endo).
Lewis Acid Ag(I) or Cu(I) with bulky ligands Metals coordinate the ylide, creating a rigid steric environment that blocks one face of the dipole.
Solvent Non-polar (Toluene) Polar solvents stabilize the zwitterionic transition states indiscriminately, eroding selectivity.

📂 Module 4: Analytical Forensics (Identification)

When your yield is low, or the product looks "off," use this guide to identify the specific byproduct.

🔍 1H NMR Diagnostic Markers (CDCl )
SpeciesDiagnostic Signal (approx.)[5][6][7][8][9]MultiplicityNotes
Target Pyrrolidine 2.8 - 3.2 ppm Multiplet

-protons adjacent to NH.
1-Pyrroline (Impurity) 7.5 - 7.8 ppm Triplet/MultipletThe imine CH=N proton. Distinctive downfield shift.
1-Pyrroline Trimer 1.5 - 2.9 ppm Complex ClusterOften mistaken for product. Look for lack of NH signal.
N-Alkyl Byproduct 2.3 - 2.5 ppm Singlet/TripletIf N-Me or N-Et was not intended (solvent reaction).
Succinimide (Oxidized) 2.7 ppm Singlet4H singlet. Indicates failed reduction or re-oxidation.
🔍 Mass Spectrometry (LC-MS) Flags
  • Target Mass (M): The molecular weight of your pyrrolidine.

  • M - 2: Pyrroline .[8][10][11][12] Indicates incomplete reduction.

  • M + 14: Methylated impurity . Common if using MeOH/DCM with reactive halides.

  • 2M - 2: Dimer . Oxidative coupling of two pyrrolidine rings (rare, but possible with radical mechanisms).

📚 References

  • Padwa, A. (1976). "Intramolecular 1,3-Dipolar Cycloaddition Reactions." Angewandte Chemie International Edition, 15(3), 123–136. Link

  • Abdel-Magid, A. F., et al. (1996).[13] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Nair, V., et al. (2003). "Recent advances in the chemistry of 1,3-dipoles." Tetrahedron, 59(23), 4183-4211. Link

  • Ogawa, S., et al. (1982). "Preparation of 1-Pyrroline." Journal of the Chemical Society, Perkin Transactions 1, 3031-3035. (Provides NMR data for pyrroline monomer/trimer equilibrium). Link

  • Coldham, I., & Hufton, R. (2005). "Intramolecular Dipolar Cycloaddition Reactions of Azomethine Ylides." Chemical Reviews, 105(7), 2765–2810. Link

Sources

Technical Support Center: Synthesis & Optimization of 3-(2-methoxyethoxy)pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and optimization of 1[1]. This guide is engineered for medicinal chemists and process scientists facing challenges in the two-step synthesis of this highly polar, functionalized cyclic amine. The workflow relies on the O-alkylation of N-Boc-3-pyrrolidinol, followed by an acidic N-Boc deprotection to yield the pharmaceutically relevant hydrochloride salt.

SynthesisWorkflow N1 N-Boc-3-pyrrolidinol (Starting Material) N2 O-Alkylation NaH, DMF, 1-bromo-2-methoxyethane N1->N2 N3 N-Boc-3-(2-methoxyethoxy)pyrrolidine (Intermediate) N2->N3 Step 1: Etherification N4 Boc Deprotection 4M HCl in 1,4-Dioxane N3->N4 N5 3-(2-methoxyethoxy)pyrrolidine HCl (Final Product) N4->N5 Step 2: Cleavage & Salt Formation

Caption: Workflow for the synthesis of 3-(2-methoxyethoxy)pyrrolidine hydrochloride.

Section 1: Step 1 - O-Alkylation Troubleshooting

Frequently Asked Questions

Q: Why is my O-alkylation yield so low, and why am I recovering unreacted N-Boc-3-pyrrolidinol? A: This is almost always caused by the competing E2 elimination of the alkylating agent (1-bromo-2-methoxyethane). The methoxy group increases the acidity of the adjacent beta-protons. When exposed to a strong, hard base like Sodium Hydride (NaH) at elevated temperatures, the alkyl halide undergoes elimination to form methyl vinyl ether rather than participating in the desired SN2 substitution. Causality-driven solution: Strict temperature control is mandatory. Keep the reaction at 0 °C during addition and do not exceed 20–25 °C.

Q: Can I substitute DMF with a less toxic solvent to avoid tedious aqueous workups? A: You can use Tetrahydrofuran (THF), but the reaction rate will plummet due to the lower solubility of the sodium alkoxide intermediate. If transitioning to THF, you must add a catalytic amount (0.1 eq) of tetrabutylammonium iodide (TBAI). This initiates an in situ Finkelstein reaction, converting the bromide into a highly reactive iodide, which compensates for the lower solubility in THF.

Methodology 1: Optimized O-Alkylation Protocol

This protocol is designed as a self-validating system to ensure quality control at every phase.

  • Preparation & Validation: Dissolve N-Boc-3-pyrrolidinol (1.0 eq) in anhydrous DMF (0.5 M) under an inert argon atmosphere.

    • Validation Check: Prior to use, verify the moisture content of the DMF is <50 ppm via Karl Fischer titration. Moisture rapidly quenches NaH, halting the reaction before it begins.

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Portion-wise, add NaH (60% dispersion in mineral oil, 1.5 eq). Stir for 30 minutes. The cessation of hydrogen gas evolution serves as a visual indicator that deprotonation is complete.

  • Alkylation: Dropwise, add 1-bromo-2-methoxyethane (1.2 eq). Maintain the temperature at 0 °C for 1 hour, then allow the system to slowly warm to room temperature.

  • In-Process Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc 1:1, visualized with KMnO4).

    • Validation Check: The reaction is deemed complete only when the starting material spot (Rf ~0.3) is entirely consumed (typically 4-6 hours).

  • Quenching & Workup: Quench carefully with saturated aqueous NH4Cl at 0 °C. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (3x). Mechanistic note: LiCl selectively partitions DMF into the aqueous phase, preventing solvent carryover. Dry over Na2SO4, filter, and concentrate in vacuo.

Section 2: Step 2 - N-Boc Deprotection & Salt Formation

Frequently Asked Questions

Q: What is the optimal acid/solvent system for Boc deprotection to yield the HCl salt directly? A: The industry standard is2[2]. This system is highly efficient and selectively cleaves the Boc group without cleaving the newly formed ether linkage[3]. Dioxane acts as an excellent hydrogen-bond acceptor, stabilizing the protonated intermediate. Furthermore, the cleavage generates isobutylene and carbon dioxide—both volatile gases that permanently exit the system, driving the reaction to 100% conversion according to Le Chatelier's principle[4].

Q: My final 3-(2-methoxyethoxy)pyrrolidine hydrochloride salt is turning into a sticky syrup instead of a powder. How do I fix this? A: The target molecule is extremely hygroscopic. When the dioxane is removed under reduced pressure, the exposed salt rapidly absorbs atmospheric moisture, causing deliquescence. Causality-driven solution: Never evaporate the reaction to complete dryness. Instead, concentrate it to 20% volume and triturate with a non-polar solvent like anhydrous diethyl ether. The non-polar environment forces the highly polar HCl salt to crash out as a crystalline solid, effectively shielding it from moisture during filtration.

Methodology 2: Optimized Deprotection & Crystallization Protocol
  • Reaction Setup: Dissolve the crude N-Boc-3-(2-methoxyethoxy)pyrrolidine in anhydrous 1,4-dioxane (0.3 M).

  • Acidification: Slowly add 4M HCl in 1,4-dioxane (5.0 eq) at room temperature. Ensure the reaction flask is equipped with a gas bubbler to safely vent the evolving CO2 and isobutylene gases.

  • In-Process Monitoring: Stir the mixture for 2-4 hours.

    • Validation Check: Monitor by LC-MS. The reaction is complete when the intermediate mass [M+H-tBu]+ disappears, completely replaced by the desired product mass [M+H]+ (m/z 146.1).

  • Precipitation: Concentrate the solution in vacuo to approximately 20% of its original volume. Vigorously stir the concentrated solution and dropwise add cold, anhydrous diethyl ether (5 volumes). A white precipitate will immediately form.

  • Isolation: Filter the solid rapidly through a sintered glass funnel under a continuous stream of dry nitrogen. Wash the filter cake with additional cold ether and immediately transfer to a vacuum oven. Dry at 40 °C overnight to yield the pure hydrochloride salt.

Section 3: Quantitative Data & Troubleshooting Matrices

Table 1: Optimization of Alkylation Conditions

Summary of experimental conditions screened to mitigate the E2 elimination of 1-bromo-2-methoxyethane.

BaseSolventTemp (°C)AdditiveConversion (%)Primary Issue / Observation
NaHDMF60None< 30%Severe elimination of alkyl halide; low yield.
NaH DMF 0 to RT None 85% Optimal baseline; balanced rate and stability.
KOtBuTHF0 to RTNone45%Incomplete conversion; alkoxide solubility issues.
NaHTHF0 to RTTBAI (0.1 eq)82%Good alternative to DMF; requires Finkelstein catalysis.
Table 2: Deprotection Condition Screening

Comparison of acid systems for the cleavage of the N-Boc group and salt isolation.

Acid SystemSolventTime (h)Yield (%)Purity (LC-MS)Mechanistic Notes
TFA (20%)DCM295%> 98%Yields TFA salt; requires secondary ion exchange to HCl.
4M HCl Dioxane 3 92% > 99% Direct HCl salt formation; gases vent easily.
2M HClDiethyl Ether1260%90%Sluggish reaction; biphasic issues trap starting material.
Conc. HClMethanol485%95%Difficult to dry; residual water makes the salt a syrup.

References

  • AChemBlock. (2026). 3-(2-Methoxyethoxy)pyrrolidine hydrochloride 97% | CAS: 1315591-34-4.
  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Journal of Peptide Research, University of Arizona.
  • BenchChem. (2025). Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane.
  • Common Organic Chemistry. Boc Deprotection - HCl.

Sources

Preventing epimerization in chiral pyrrolidine reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chiral Pyrrolidine Chemistry Mission: To provide high-fidelity troubleshooting and mechanistic guidance for preserving stereogenicity in pyrrolidine-based synthesis.

Introduction

Welcome to the Chiral Pyrrolidine Technical Support Center. As Senior Application Scientists, we understand that the pyrrolidine ring—ubiquitous in proline-derived peptidomimetics and organocatalysts—presents a unique "stereochemical danger zone." The C2


-proton is exceptionally vulnerable to deprotonation due to ring strain and inductive effects, leading to rapid epimerization via planar enolates or oxazolone intermediates.

This guide moves beyond basic recipes. We analyze the why behind the failure modes and provide self-validating protocols to ensure your enantiomeric excess (ee%) remains intact.

Module 1: Mechanistic Diagnostics (The "Why")

Before troubleshooting, you must diagnose the pathway of stereochemical loss. In pyrrolidines, this almost exclusively occurs via two mechanisms: Oxazolone Formation (during coupling) or Dipole-Stabilized Lithiation Failure (during substitution).

The Danger Zone: C2-Proton Acidity

The cyclic nature of pyrrolidine forces the nitrogen lone pair and the


-proton into a specific alignment. When the nitrogen is acylated (amide) rather than carbamoylated (carbamate), the carbonyl oxygen can attack the activated C-terminus, forming a 5(4H)-oxazolone. This intermediate is highly acidic; its deprotonation leads to a pseudo-aromatic system that destroys chirality.
Visualizing the Failure Mode

The following diagram illustrates the critical difference between "Safe" (Carbamate) and "Risky" (Amide) pathways.

Oxazolone_Mechanism Start Activated N-Acyl Pyrrolidine Path_Safe Path A: N-Carbamate (Boc/Fmoc) Reduced Nucleophilicity Start->Path_Safe Protecting Group Selection Path_Risk Path B: N-Amide (Acetyl/Benzoyl) High Nucleophilicity Start->Path_Risk Product Chiral Product (>99% ee) Path_Safe->Product Direct Coupling Oxazolone 5(4H)-Oxazolone (Cyclic Intermediate) Path_Risk->Oxazolone Cyclization Aromatization Pseudo-Aromatic Enol (Planar/Achiral) Oxazolone->Aromatization Base-mediated Deprotonation Racemic Racemic Product (50:50 mix) Aromatization->Racemic Reprotonation

Caption: Figure 1.[1][2][3] The mechanistic divergence between stable carbamate protection and high-risk amide protection leading to oxazolone-mediated racemization.

Module 2: Reaction-Specific Troubleshooting

Scenario A: Peptide Coupling (Amide Bond Formation)

Issue: Significant loss of ee% during the coupling of Proline to a secondary amine.

Root Cause Analysis:

  • Base Strength: Using strong bases (e.g., TEA) with slow coupling reagents allows the oxazolone to form and racemize.

  • Activation Time: Prolonged "pre-activation" of the acid before adding the amine increases oxazolone exposure.

The Solution: The "Low-Base/Oxyma" Protocol We recommend switching to Oxyma Pure/DIC or HATU with collidine. Collidine is a weaker base than DIPEA, reducing proton abstraction from the oxazolone.

Step-by-Step Protocol:

  • Solvent: Dissolve

    
    -Fmoc/Boc-Pro-OH (1.0 equiv) in DMF (0.1 M). Note: DCM is safer for epimerization but often has poor solubility.
    
  • Additives: Add Oxyma Pure (1.0 equiv). This suppresses racemization better than HOBt/HOAt.

  • Cooling: Cool the mixture to 0°C. Critical Step: Heat is the enemy of chirality.

  • Activation: Add DIC (Diisopropylcarbodiimide, 1.0 equiv). Stir for exactly 2 minutes.

  • Coupling: Add the amine partner (1.1 equiv).

  • Base (Optional): Only if using salt forms of amines, add TMP (2,4,6-trimethylpyridine/collidine) (1.0 equiv). Avoid DIPEA if possible.

  • Monitor: Allow to warm to RT only after 1 hour.

Scenario B: -Lithiation and Substitution

Issue: You are attempting to substitute the C2 position using s-BuLi, but the product is racemic or low yield.

Root Cause Analysis: Lithiation of


-Boc pyrrolidine relies on Dipole Stabilization . The lithium must coordinate to the Boc carbonyl oxygen to lock the conformation. If the temperature rises above -78°C, the Boc group rotates (t

approx. 10 hours at -78°C, but only minutes at -50°C), breaking the coordination and allowing the lithium to racemize the center.

The Solution: The Beak-O'Brien Methodology You must use a diamine ligand (Sparteine or O'Brien's (+)-sparteine surrogate) to create a rigid chiral scaffold around the lithium.

Step-by-Step Protocol:

  • Drying: Flame-dry a flask under Argon. Add anhydrous TBME (tert-butyl methyl ether). Note: TBME often yields higher ee% than THF for this specific reaction due to solvent coordination effects.

  • Complexation: Add (-)-Sparteine (1.2 equiv) and cool to -78°C .

  • Lithiation: Add s-BuLi (1.1 equiv) dropwise. Stir for 15 minutes.

  • Substrate: Add

    
    -Boc-pyrrolidine (1.0 equiv) dropwise.
    
  • Incubation: Stir at -78°C for 45–60 minutes. Do not let the temperature rise.

  • Electrophile: Add the electrophile (e.g., MeI, CO2) rapidly.

  • Quench: Add MeOH/AcOH while still at -78°C.

Decision Tree for Lithiation:

Lithiation_Workflow Start Start: N-Boc Pyrrolidine Solvent Solvent Choice: TBME (Preferred) or THF Start->Solvent Ligand Add Chiral Ligand (Sparteine) Solvent->Ligand Temp Cool to -78°C (CRITICAL) Ligand->Temp Lithiate Add s-BuLi Temp->Lithiate Check Is Temp stable? Lithiate->Check Proceed Add Electrophile Check->Proceed Yes Fail Racemization Risk: Boc Rotation Check->Fail No (>-50°C)

Caption: Figure 2. Critical control points for enantioselective lithiation of N-Boc pyrrolidines.

Module 3: Analytical Validation

You cannot assume retention of stereochemistry. You must validate it.

MethodApplicationProsCons
Chiral HPLC Direct measurement of enantiomersHigh precision; standard for pharmaRequires specific columns (e.g., Chiralcel OD-H, AD-H)
Mosher's Acid Analysis NMR-based determinationNo special column needed; accessibleRequires derivatization step; risk of kinetic resolution
Polarimetry Specific Rotation

Fast, non-destructiveUnreliable for low ee%; highly sensitive to impurities

Recommended HPLC Conditions (Starting Point):

  • Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : IPA (90:10) with 0.1% DEA (Diethylamine). Note: DEA is crucial for sharpening peaks of basic pyrrolidines.

  • Flow: 1.0 mL/min at 25°C.[4]

FAQ: Quick Troubleshooting

Q: I used EDC/HOBt for my proline coupling and got 15% epimerization. Why? A: HOBt is acidic and less effective at suppressing oxazolone formation than HOAt or Oxyma. Furthermore, EDC couplings are slower than HATU/DIC, giving the intermediate more time to racemize. Switch to Oxyma/DIC at 0°C.

Q: Can I use NaH to deprotonate the NH of a pyrrolidine amide? A: Absolutely not. NaH is a small, strong base that will almost certainly deprotonate the


-carbon as well, leading to instant racemization. Use milder bases like carbonates or organic bases, or use phase-transfer catalysis.

Q: Why does my N-Benzoyl proline racemize faster than N-Boc proline? A: The carbonyl oxygen in the Benzoyl group is a better nucleophile than the carbonyl oxygen in the Boc group (which has competing resonance from the tert-butoxy group). This makes the formation of the oxazolone much faster for amides than carbamates.

References

  • Mechanisms of Epimerization

    • Benoiton, N. L. (1983). Oxazol-5(4H)-ones and the mechanism of racemization in peptide synthesis. Biopolymers.

  • Coupling Additives (Oxyma)

    • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt. Chemistry – A European Journal.

  • Lithiation Methodology (Beak/O'Brien)

    • Beak, P., & Lee, W. K. (1994). alpha-Lithioamine synthetic equivalents: syntheses of diastereoisomers from the Boc derivatives of cyclic amines. Journal of Organic Chemistry.

    • Stead, D., & O'Brien, P. (2002). Asymmetric Deprotonation of N-Boc-pyrrolidine with s-BuLi/Sparteine. Tetrahedron.

  • Analytical Methods

    • BenchChem Support.[4][5] (2025).[4][5][6] A Comparative Guide to Chiral HPLC Methods for the Enantiomeric Separation of Pyrrolidine Derivatives.

Sources

Column chromatography purification of 3-(2-methoxyethoxy)pyrrolidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific challenges associated with the purification of 3-(2-methoxyethoxy)pyrrolidine and its derivatives.

The presence of a secondary amine coupled with an ether side chain makes this molecule highly polar and strongly basic. When interacting with standard chromatographic media, these chemical properties often lead to severe peak tailing, irreversible adsorption, and poor recovery. This guide bridges the gap between theoretical chromatography and practical, bench-level troubleshooting to ensure your purification workflows are self-validating and highly reproducible.

Diagnostic Purification Workflow

Before selecting a solvent system, you must evaluate the protection status of the pyrrolidine nitrogen. The workflow below dictates the optimal stationary phase based on the derivative's chemical state.

G Start Analyze 3-(2-methoxyethoxy) pyrrolidine Derivative CheckProtection Is the Pyrrolidine Nitrogen Protected? (e.g., N-Boc) Start->CheckProtection Protected Yes (Protected) CheckProtection->Protected FreeAmine No (Free Secondary Amine) CheckProtection->FreeAmine StandardSilica Use Standard Bare Silica Gel (Hexane/EtOAc Gradient) Protected->StandardSilica AmineChoice Choose Purification Strategy FreeAmine->AmineChoice AmineSilica Amine-Functionalized Silica (Optimal: No TEA needed) AmineChoice->AmineSilica TEASilica Standard Silica + 1-5% TEA (Cost-effective, needs TEA removal) AmineChoice->TEASilica Alumina Basic Alumina (Alternative for acid-sensitive) AmineChoice->Alumina

Diagnostic workflow for selecting the optimal pyrrolidine purification strategy.

Section 1: Core Methodologies & Self-Validating Protocols

The primary challenge in purifying free 3-(2-methoxyethoxy)pyrrolidine is the interaction between the basic secondary amine and the acidic silanol groups (Si-OH) on bare silica gel. These silanols act as Brønsted acids, protonating the amine and causing strong ionic interactions (ion-exchange behavior) rather than simple polarity-based adsorption[1]. To overcome this, we employ two highly effective methodologies.

Protocol A: Amine-Functionalized Silica Chromatography (The "Modifier-Free" Method)

This is the gold-standard approach for free amines. The silica surface is chemically bonded with aminopropyl silane, which neutralizes the acidic silanol sites and completely eliminates ionic interactions with the basic solute[2].

  • Step 1: Column Preparation. Utilize a pre-packed amine-functionalized silica cartridge or slurry pack bulk NH2-silica in Hexane. Causality: Because the stationary phase is inherently basic, no mobile phase modifiers (like Triethylamine) are required[3].

  • Step 2: Sample Loading. Dissolve the crude 3-(2-methoxyethoxy)pyrrolidine in a minimal volume of Hexane or Dichloromethane (DCM) and load it evenly onto the column head.

  • Step 3: Gradient Elution. Elute using a standard Normal Phase gradient (e.g., 100% Hexane to 50:50 Hexane:Ethyl Acetate).

  • Step 4: Self-Validation (TLC). Spot fractions on an amine-functionalized TLC plate. Because the compound lacks a strong UV chromophore, visualize using a Potassium Permanganate (KMnO4) stain or an iodine chamber[4].

  • Step 5: Concentration. Pool the pure fractions and concentrate via rotary evaporation. The absence of basic modifiers ensures a volatile-free, high-purity product.

Protocol B: Deactivated Bare Silica Gel (The "TEA Flush" Method)

If amine-functionalized silica is unavailable, standard silica can be used by adding a sacrificial basic modifier like Triethylamine (TEA) or ammonia. Causality: The TEA competitively binds to the acidic silanol groups, "deactivating" the column and allowing the pyrrolidine derivative to elute based on its intrinsic polarity[4].

  • Step 1: Column Deactivation. Slurry pack standard bare silica gel using a non-polar solvent (e.g., Hexane) containing 5% v/v TEA. Flush the column with at least 3 Column Volumes (CV) of this solvent to ensure complete saturation of the acidic silanol sites[5].

  • Step 2: Equilibration. Flush the column with 2 CV of your starting mobile phase (e.g., 95:5 Hexane:EtOAc with 1% TEA) to remove excess unbound TEA.

  • Step 3: Elution. Run your gradient elution. Critical Step: You must maintain 1% TEA throughout the entire gradient to prevent dynamic re-exposure of silanol groups as the solvent polarity changes.

Section 2: Quantitative Data & Solvent Systems

The table below summarizes the expected chromatographic behavior of 3-(2-methoxyethoxy)pyrrolidine derivatives across different stationary phases, providing a baseline for your method development.

Stationary PhaseTarget DerivativeRecommended Mobile PhaseModifier RequiredExpected Outcome
Bare Silica Gel N-Boc ProtectedHexane / Ethyl Acetate (Gradient)NoneHigh resolution, Rf ~0.3-0.5. The Boc group shields the amine, preventing silanol interaction.
Bare Silica Gel Free AmineDCM / Methanol (Gradient)1-5% Triethylamine (TEA)Moderate resolution. Prone to slight tailing; requires rigorous post-column TEA removal.
Amine-Functionalized Silica Free AmineHexane / Ethyl Acetate (Gradient)NoneExcellent peak shape and recovery. Elutes significantly faster than on bare silica[2].
Basic Alumina Free AmineHexane / Ethyl AcetateNoneGood recovery for acid-sensitive compounds, though generally offers lower resolution than silica.

Section 3: Technical FAQs & Troubleshooting

Q: My free amine is co-eluting with a non-polar impurity on normal phase silica. How can I improve the resolution? A: If normal phase selectivity is insufficient, switch to a reverse-phase (C18) column using a basic aqueous buffer (e.g., 0.1% NH4OH in Water/Acetonitrile). Causality: At a high pH (above the pyrrolidine's pKa of ~10.5), the amine is deprotonated and neutral. This increases its retention on the hydrophobic C18 phase, drastically altering the selectivity compared to normal phase chromatography and allowing separation from the non-polar impurity.

Q: I used the "TEA Flush" method, but my NMR shows residual Triethylamine in my final product. How do I remove it? A: TEA can be notoriously difficult to remove under standard high vacuum if it forms a hydrogen-bonded complex with your product.

  • Solution 1: Co-evaporate the product with Toluene or DCM multiple times on the rotary evaporator to break the complex.

  • Solution 2: For future runs, switch to Amine-functionalized silica to bypass the need for TEA entirely[3].

Q: Why did my N-Boc-3-(2-methoxyethoxy)pyrrolidine decompose on the column? I thought protected amines were stable. A: While N-Boc derivatives are significantly less basic and do not streak, the Boc protecting group is highly acid-sensitive. Highly active, dry silica gel can sometimes be acidic enough to cause partial deprotection during the run. Solution: Pre-treat the silica gel with a very mild buffer, or add 0.1% TEA to the eluent to neutralize the most aggressive acidic sites without fully deactivating the column.

Q: I am experiencing low recovery (yield) after purifying the free amine, even with TEA in the mobile phase. What is happening? A: Low recovery usually indicates irreversible adsorption. If the silica was not adequately pre-flushed with a high concentration of TEA (Step 1 of Protocol B), the basic amine will permanently bind to the un-neutralized silanol pockets deep within the silica pores[4]. Always ensure the column is saturated with the modifier before loading the sample.

References

  • Amino Silica Gel | Sorbent Technologies, Inc. Source:

  • Purification of N-cyclohexylthiolan-3-amine by Column Chromatography | Benchchem. Source:

  • When should I use an amine-bonded silica for flash chromatography? | Biotage. Source:

  • Introduction to Functionalized Silica Gel and Alumina RediSep Columns | Teledyne ISCO. Source:

  • Purification of Bulky Amines by Chromatography | Benchchem. Source:

Sources

Validation & Comparative

Comparative analysis of reactivity of substituted pyrrolidines

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of the reactivity profiles of substituted pyrrolidines is critical for optimizing both organocatalytic workflows and pharmacokinetic properties in drug discovery. The five-membered pyrrolidine ring is a privileged, sp3-hybridized scaffold; its non-planar nature, characterized by "pseudorotation," provides exceptional three-dimensional pharmacophore coverage[1]. However, the intrinsic reactivity of the pyrrolidine nitrogen—specifically its basicity and nucleophilicity—must often be precisely modulated to achieve target selectivity or catalytic turnover.

This guide provides an objective, comparative analysis of how steric and electronic substitutions alter the reactivity of pyrrolidines, supported by empirical data and field-proven experimental protocols.

Mechanistic Foundations: Electronic vs. Steric Effects

Basicity (pKa) Modulation via Electronic Effects

Unsubstituted pyrrolidine is a strong secondary amine base with a pKa of 11.27 in water[2]. Because of this high basicity, it exists almost entirely in its protonated, inactive form at physiological pH (7.4), which limits its utility in bioorthogonal reactions[3].

To modulate this, medicinal chemists introduce electron-withdrawing groups (EWGs) to the pyrrolidine ring. EWGs exert an inductive effect through the


-bond framework, pulling electron density away from the nitrogen atom. This destabilizes the positively charged conjugate acid, thereby lowering the pKa[2]. For example, substituting the 3-position with a difluoromethyl group yields (S)-3-(difluoromethyl)pyrrolidine (pKa 9.42), while geminal disubstitution in 3,3-difluoropyrrolidine drops the pKa to 7.50, allowing it to remain partially unprotonated and active in physiological environments[2].
Nucleophilicity (Mayr Parameters) and Steric Hindrance

The kinetic nucleophilicity of pyrrolidines is quantified using the Mayr-Patz equation (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


), where 

is the nucleophilicity parameter and

is the sensitivity parameter[4]. Unsubstituted pyrrolidine is highly nucleophilic, with an

parameter ranging from 15.72 to 18.32 depending on the solvent system (e.g., methanol-acetonitrile mixtures)[5]. Furthermore, when converted to enamines, pyrrolidine-derived enamines exhibit the strongest nucleophilicity among tertiary enamines.

However, substitutions at the 2-position (such as in MacMillan catalysts) introduce significant steric hindrance. While this steric bulk lowers the overall nucleophilicity ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 by blocking the trajectory of incoming electrophiles, it is a necessary trade-off: the steric clash forces the intermediate iminium or enamine into a highly rigid, predictable geometry, which is the foundational mechanism for high enantioselectivity in asymmetric catalysis[6].

Quantitative Comparison of Pyrrolidine Reactivity

The following table summarizes the divergent reactivity profiles of key pyrrolidine derivatives, illustrating the inverse relationship between steric bulk/EWGs and intrinsic reactivity.

Pyrrolidine DerivativepKa (in H

O)
Mayr Nucleophilicity (

)
Primary Application / Reactivity Profile
Pyrrolidine (Unsubstituted) 11.27[2]15.72 – 18.32[5]Highly reactive general base/nucleophile; protonated at pH 7.4.
(S)-3-(Difluoromethyl)pyrrolidine 9.42[2]ModerateMedicinal chemistry scaffold; balanced lipophilicity and basicity.
3,3-Difluoropyrrolidine 7.50[2]LowBioorthogonal catalysis and polymer conjugation at physiological pH[3].
2-Substituted Pyrrolidines ~10.0 – 10.5Reduced (Sterically hindered)Chiral auxiliaries/catalysts; provides rigid transition states[6].

Mechanistic Workflow: Pyrrolidine-Mediated Activation

Substituted pyrrolidines drive organocatalysis by oscillating between two reactive states: the electrophilic iminium ion and the nucleophilic enamine. The diagram below maps this logical relationship.

ReactivityPathway A Carbonyl Substrate C Iminium Ion (Electrophilic) A->C + Catalyst B Pyrrolidine Catalyst B->C D Enamine (Nucleophilic) C->D - H+ E C-C Bond Formation D->E + Electrophile F Product Release E->F + H2O F->B Regeneration

Catalytic cycle of pyrrolidine-mediated enamine/iminium activation.

Field-Proven Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Causality for specific experimental conditions is explicitly detailed.

Protocol A: Potentiometric Determination of pKa

Causality: pKa values are highly sensitive to ionic strength and dissolved gases. Using a background electrolyte stabilizes the activity coefficients, while a nitrogen atmosphere prevents CO


 absorption, which would prematurely neutralize the basic amine and skew the titration curve.
  • Preparation: Prepare a 0.01 M solution of the substituted pyrrolidine hydrochloride in degassed, deionized water containing 0.1 M KCl (background electrolyte).

  • System Validation: Calibrate the glass electrode pH meter using standard buffers (pH 4.01, 7.00, 10.01). Validate the setup by first titrating unsubstituted pyrrolidine to confirm the literature pKa of 11.27[2].

  • Titration: Under a continuous nitrogen purge, titrate the solution with standardized 0.1 M NaOH using an automated titrator. Add titrant in 0.05 mL increments, allowing the pH reading to stabilize (< 0.001 pH/sec drift) before the next addition.

  • Data Extraction: Plot pH against the volume of NaOH. Calculate the first derivative (

    
    pH/
    
    
    
    V) to identify the equivalence point. The pKa is determined at exactly half the equivalence volume (Henderson-Hasselbalch principle).
Protocol B: Kinetic Evaluation of Mayr Nucleophilicity ( )

Causality: Because highly nucleophilic pyrrolidines react with carbocations at rates approaching the diffusion limit, standard stopped-flow mixing is too slow. Laser flash photolysis allows instantaneous generation of the electrophile in situ, enabling accurate measurement of ultra-fast kinetics[4].

  • Electrophile Generation: Dissolve a quaternary ammonium tetrafluoroborate precursor in anhydrous CH

    
    CN. Use a Nd:YAG laser (266 nm pulse) to photolytically cleave the precursor, generating the reference benzhydrylium ion (
    
    
    
    )[4].
  • Kinetic Measurement: Ensure the substituted pyrrolidine is present in a massive excess (>50 equivalents) relative to the carbocation to establish pseudo-first-order conditions. Monitor the exponential decay of the carbocation's absorbance (

    
     ~400-500 nm) via time-resolved UV-Vis spectroscopy[4].
    
  • Rate Constant Calculation: Extract the pseudo-first-order rate constant (

    
    ) from the decay curve. Plot 
    
    
    
    against varying amine concentrations. The slope of this linear plot yields the second-order rate constant (
    
    
    )[4].
  • Parameter Derivation: Apply the Mayr-Patz equation (

    
    ). Using the known electrophilicity (
    
    
    
    ) of the benzhydrylium ion, solve for the pyrrolidine's nucleophilicity (
    
    
    ) and sensitivity (
    
    
    )[4].
Protocol C: Enantioconvergent Cross-Coupling of 2-Substituted Pyrrolidines

Causality: 2-alkylpyrrolidines are vital alkaloid subunits. Traditional cross-couplings of racemic nucleophiles fail due to rapid racemization. By transmetalating to a configurationally stable


-zincated species, a chiral Nickel catalyst can perform a dynamic kinetic resolution, converging a racemic mixture into a single enantiomer[7].
  • Nucleophile Preparation: Dissolve racemic N-Boc-2-(tributylstannyl)pyrrolidine in THF. Cool to -78 °C and add n-BuLi dropwise to initiate Sn-Li exchange. After 30 minutes, add a solution of anhydrous

    
     to generate the configurationally stable 
    
    
    
    -zincated N-Boc-pyrrolidine[7].
  • Catalyst Assembly: In a separate nitrogen-filled glovebox, combine a chiral Nickel pre-catalyst (e.g.,

    
    (glyme) with a chiral bisoxazoline ligand) and the unactivated secondary alkyl electrophile (e.g., a secondary bromide)[7].
    
  • Cross-Coupling: Transfer the organozinc reagent to the catalyst mixture. Stir at room temperature for 12 hours. The chiral Ni-complex selectively couples one enantiomer while rapidly epimerizing the unreacted zinc species[7].

  • Validation: Quench the reaction with saturated aqueous

    
    . Extract with ethyl acetate, concentrate, and purify via flash chromatography. Validate the stereochemical integrity by determining the enantiomeric excess (ee) via chiral High-Performance Liquid Chromatography (HPLC) against a racemic standard[7].
    

References

  • pKa Modulation of Pyrrolidine-Based Catalytic Polymers Used for the Preparation of Glycosyl Hydrazides at Physiological pH and T - SciSpace -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbpnYznwCZZAIFQZ6jvVoNiT6rI1vRK4UxUgg5PewGx0GEgVHLCEcVE1bBLa3uBra5eU0CnykGIEOXPf98gHjDJphZVWs2zyCsiwzLBaCNFFbUHJJhvtp5aIN21LmzII4N-ASgb_TsOsrYzhUzHW5DzUxrq0cZGe0hUK-VgJ5zisnxMa9RSnVo6OGsyNaSWls3nJK1NR9k1tb5aQ7kdg==]
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - NIH -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7xM3NKa41UNmn0UnNmgZLU7e-KKa2HbZxHmwy6BpOYoj1CjrQj3gJUFAujQyQPZxnGtElTENZVnPNrvzXOcwE88CCkkAjt2BmnjrJ1SqLVblLCSBqwHieyk3guZluD3ESlCzmnmvvtdo_E9Q=]
  • An In-depth Technical Guide to the Basic Properties of (S)-3-(Difluoromethyl)pyrrolidine - Benchchem -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlghn9lR36U9faWp6AOGf3z5gs4Q4jnQIEiAR6cl0s5VCvyJu29eMsqvsTvmFhXr82uK82sSLWPzzGBXxdUIf6Th26LiOPKTeaa-EuEr0fwzWKWWwpI0PPDjrlBeUm4czGiCn_y5GGZrpCk6JkbAHKJ98oR90uQw4RaypUPnaxwCXI2TVpZ9DJcc47ECy0oxwUZwGmm6A5gd7oi8CJ4VISU-4IJSj0CKRcHjiq8giohji4]
  • Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions - ACS Publications -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgbcj3sFWZKQMuHvXU77yrdMDmlQiXLAIjtplC9416nV0oUqkpDr07zkxrCo6rJvJm7woRHSEjYKmM1V5mVlx8hxPaeauGcqTmSGytSs5HWMSWDn80QOWbx7EgsfL7056drystAEl40TP3z5k=]
  • Enantioconvergent Cross-Couplings of Racemic Alkylmetal Reagents with Unactivated Secondary Alkyl Electrophiles - NIH -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5J_ALKNXl-8VY-z1v4hledL5EEevpyANlAspKEIra4yBKOsGIRizkH8wuCjPtVCI9EokVX38rXTFHvy3vPh7ua4ceLkaouNA0s1si5GPg3QSINUYWHyDZDfnIOmxo86xfK8c__b8Suh7FFIY=]
  • Influence of solvent mixture on nucleophilicity parameters: the case of pyrrolidine in methanol–acetonitrile - RSC Publishing -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcE-lKC0qiriXj4sjArdSjsLBhZnDmGknPCpnfDCFB44a0YsjZSOzCMdG4tVfsosX_GftOMYvYd0fo2YpKBiGA8-lSMi-Q5L7D3LMT3ja0zckY2QCy8lbywo7QxnxUP4-P8aHL6vzJNMzOtWVz_dPuYQv1le6siZir]
  • Bond Energies of Enamines - ACS Publications -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJ_zTJ8uUkMygiInHb2Mw_RN3I6Vfx891hUy1_5IUsX2inrHvPFkuDJQ_jnlh4MckBvaqx2uS4cnrVJEk_ontaO_CZ_-0JROMPEzZfZED6dzF5k5DYG93ALvGzu080aPQO66pwn5vqC1a-q50=]
  • Exploration of Quantitative Structure-Reactivity Relationships for the Estimation of Mayr Nucleophilicity - ResearchGate -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEaceg74IPOJzPEFNJ7HtNLl3FHQlAPDmFCEfhowYvokzMn0i67WZK28h7ebFEmenmBLhTUm6TQ_LZ_JI3hN1IpdEpruD5iNpw0mz8qtzY1azTNEubVFm6aKb8wXAz2EDlZh-yYTapJPaR_A1mMD1DnrVGTOzkhGTjy-hXpOLZiu7xWCAJj9dAVNZWrhKU-i3h_9uV6-5AXlWt-tpM-Q4XUXObVngSRsEXaEh0IhWYtg2RWvf0rfisUaT9UYr6I7oDFqG0hqitlmw4WX_olf-OgySJXwiE_mzs=]

Sources

Validating the Structure of 3-(2-Methoxyethoxy)pyrrolidine Hydrochloride: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a high-fidelity structural validation framework for 3-(2-methoxyethoxy)pyrrolidine hydrochloride , a specialized building block used to tune lipophilicity and solubility in medicinal chemistry programs.

Executive Summary: The "Pegylated" Pyrrolidine Advantage

In modern drug design, the 3-(2-methoxyethoxy)pyrrolidine scaffold represents a strategic alternative to the simpler 3-methoxypyrrolidine . While the latter is a standard polarity tuner, the addition of the ethylene glycol (ethoxy) spacer in the title compound introduces a "mini-PEG" effect. This modification significantly improves aqueous solubility and metabolic stability but introduces unique analytical challenges—specifically, side-chain flexibility that complicates NMR assignment and rotameric broadening.

This guide compares the Standard QC Protocol (often insufficient for distinguishing regioisomers) against a High-Fidelity Validation Workflow required for GMP-grade intermediates.

Comparative Performance: Scaffold Analysis
Feature3-Methoxypyrrolidine (Alternative)3-(2-Methoxyethoxy)pyrrolidine (Target)Impact on Drug Design
LogP (Predicted) ~0.2~0.4Target offers better membrane permeability balance.
Solubility HighVery High The ether tail disrupts crystal packing, aiding formulation.
Metabolic Liability O-demethylation (Rapid)O-dealkylation (Slower) The ethylene bridge sterically hinders CYP450 access.
NMR Diagnostic Distinct singlet (–OCH₃)Complex multiplets Target requires 2D NMR to resolve overlapping CH₂ signals.

Structural Validation Strategy

To ensure the integrity of 3-(2-methoxyethoxy)pyrrolidine hydrochloride (typically the (3R) or (3S) enantiomer), a multi-tiered approach is necessary. Simple 1D NMR is often blind to the presence of N-alkylated impurities or trace regioisomers formed during etherification.

The Validation Decision Tree

The following diagram illustrates the logic flow for validating this specific scaffold, distinguishing it from common synthetic byproducts.

ValidationLogic Sample Unknown Sample (White Hygroscopic Solid) H1_NMR Tier 1: 1H NMR (D2O) Check Integral Ratios Sample->H1_NMR Decision1 Side Chain Signals 3.5 - 3.7 ppm? H1_NMR->Decision1 Tier2 Tier 2: 2D NMR (HSQC/COSY) Resolve CH2 Overlap Decision1->Tier2 Complex Multiplet Fail REJECT: Likely 3-Hydroxypyrrolidine or Elimination Product Decision1->Fail Missing/Broad Chiral Chiral HPLC/GC Determine ee% Tier2->Chiral Connectivity Confirmed Pass VALIDATED Structure Confirmed Chiral->Pass ee > 98%

Caption: Logical workflow for distinguishing the target ether derivative from hydrolysis byproducts using tiered analytical methods.

Detailed Experimental Protocols

Protocol A: High-Resolution NMR Characterization

The flexibility of the 2-methoxyethoxy side chain causes signal overlap in the 3.4–3.7 ppm region, often masking impurities.

Objective: Unambiguous assignment of the ether tail vs. the pyrrolidine ring protons. Reagents: Deuterium Oxide (D₂O) is preferred over CDCl₃ to eliminate exchangeable HCl protons and sharpen the spectrum.

Step-by-Step Methodology:

  • Sample Prep: Dissolve 15 mg of the hydrochloride salt in 0.6 mL D₂O containing 0.05% TSP (internal standard).

  • Acquisition (1H): Acquire 32 scans with a 5-second relaxation delay (d1) to ensure full relaxation of the methoxy protons for quantitative integration.

  • Acquisition (COSY): Set up a magnitude-mode COSY to correlate the C3-methine proton with the adjacent CH₂ of the pyrrolidine ring.

  • Acquisition (HSQC): Critical for distinguishing the side-chain O-CH₂ carbons (approx. 70-72 ppm) from the pyrrolidine C2/C5 carbons (approx. 45-52 ppm).

Diagnostic Signal Table (D₂O, 400 MHz):

Position Type Shift (δ ppm) Multiplicity Integration Structural Insight
–OCH₃ Methyl 3.38 Singlet 3H Sharp singlet confirms terminal methoxy.
Side Chain O-CH₂ Methylene 3.58 - 3.65 Multiplet 2H Diagnostic for the ethoxy bridge.
Side Chain O-CH₂ Methylene 3.68 - 3.75 Multiplet 2H Second part of the ethylene glycol unit.
Pyrrolidine C3-H Methine 4.25 - 4.35 Broad Multi 1H Shifted downfield due to ether oxygen.

| Pyrrolidine C2/C5 | Methylene | 3.20 - 3.50 | Overlapping | 4H | Often overlaps with side chain; requires HSQC. |

Protocol B: LC-MS Impurity Profiling

Standard UV detection is poor for this molecule due to the lack of a chromophore. Mass spectrometry is mandatory.

System: UHPLC coupled with Q-ToF or Single Quad MS (ESI+). Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3), capable of retaining polar amines. Mobile Phase:

  • A: 0.1% Formic Acid in Water[1]

  • B: 0.1% Formic Acid in Acetonitrile

Gradient:

  • 0-1 min: 5% B (Isocratic hold for polar retention)

  • 1-5 min: 5% → 60% B

  • 5-7 min: 95% B (Wash)

Fragmentation Pathway (ESI+): The diagram below predicts the fragmentation logic useful for confirming the side chain.

Fragmentation Parent [M+H]+ m/z 146.1 Frag1 Loss of CH3OH (Methoxy cleavage) Parent->Frag1 -32 Da Frag2 Loss of Side Chain (C3-O cleavage) m/z ~70 (Pyrroline) Parent->Frag2 Major Fragment

Caption: ESI+ fragmentation pathway. The persistence of the m/z 146 parent ion confirms the intact ether linkage.[1]

Troubleshooting & Common Pitfalls

Hygroscopicity & Salt Form[1]
  • Observation: The 1H NMR shows a shifting water peak or broad exchangeable protons.

  • Cause: The HCl salt is extremely hygroscopic.

  • Remedy: Dry the sample under high vacuum (0.1 mbar) at 40°C for 4 hours before weighing. Store in a desiccator. For precise qNMR, use a sealed tube.

Stereochemical Drift
  • Risk: The etherification conditions (e.g., NaH/alkyl halide) can cause partial racemization at the C3 position.

  • Validation: A specific optical rotation (SOR) check is insufficient due to the low specific rotation of this molecule. Chiral derivatization (e.g., with Mosher's acid chloride) or Chiral HPLC (Chiralpak IG column) is required to guarantee >98% ee.

References

  • PubChem. (n.d.). 3-(2-methoxyethoxy)pyrrolidine hydrochloride Compound Summary. National Library of Medicine. Retrieved March 1, 2026, from [Link]

  • Reagent Database. (n.d.). (S)-3-(2-Methoxyethoxy)pyrrolidine HCL Properties. Retrieved March 1, 2026, from [Link]

  • National Institutes of Health (NIH). (2002). Synthesis and evaluation of pyrrolidine analogues. PubMed.[2][3] Retrieved March 1, 2026, from [Link]

Sources

Biological Activity Comparison of Compounds Synthesized with Different Pyrrolidines: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrrolidine Paradox

The pyrrolidine ring is the third most common heterocycle found in FDA-approved small molecule drugs[1]. Its sp³-hybridized structure allows medicinal chemists to efficiently explore three-dimensional pharmacophore space. However, the unsubstituted pyrrolidine scaffold presents a fundamental pharmacokinetic paradox: its secondary amine is highly basic (pKa ~11.3)[2]. At a physiological pH of 7.4, over 99.9% of the unsubstituted pyrrolidine exists in a protonated, cationic state. While this guarantees excellent aqueous solubility, it severely restricts passive membrane permeability[1]. Furthermore, the α-carbons adjacent to the nitrogen are highly susceptible to cytochrome P450 (CYP)-mediated oxidation, leading to rapid metabolic clearance[3].

To overcome these liabilities, modern drug development relies on strategic ring modifications. This guide objectively compares the biological and physicochemical impacts of synthesizing compounds with unsubstituted , methylated , and fluorinated pyrrolidines, providing the mechanistic causality and experimental protocols required to validate these modifications.

Mechanistic Comparison of Pyrrolidine Substitutions

Unsubstituted Pyrrolidines (The Baseline)

Unsubstituted pyrrolidines rely on their basic nitrogen to form critical salt bridges or hydrogen bonds within target binding pockets. However, their high basicity and lack of steric protection make them highly vulnerable to Phase I metabolism (α-oxidation) and limit their oral bioavailability due to poor transcellular diffusion.

Methylated Pyrrolidines (Steric Shielding)

The introduction of alkyl groups (e.g., 2-methyl or 2,5-dimethylpyrrolidine) is a classic tactic to block metabolic soft spots.

  • Causality: The methyl group provides steric hindrance, physically blocking CYP450 enzymes from accessing and hydroxylating the α-carbon.

  • Trade-off: While metabolic stability increases, the added steric bulk can disrupt ligand-target interactions if the receptor pocket is tightly constrained.

Fluorinated Pyrrolidines (Electronic & Conformational Modulation)

Fluorination is a sophisticated strategy that solves multiple liabilities simultaneously without adding significant steric bulk (the van der Waals radius of fluorine is 1.47 Å, closely mimicking hydrogen at 1.20 Å)[4].

  • pKa Modulation & Permeability: The strong inductive electron-withdrawing effect of fluorine drastically lowers the pKa of the pyrrolidine nitrogen. For instance, substituting the ring to form 3,3-difluoropyrrolidine drops the pKa from 11.3 to approximately 7.5[5],[2]. This increases the neutral, un-ionized fraction of the drug at pH 7.4 to nearly 44%, exponentially enhancing passive permeability[1].

  • Conformational Pre-organization: Mono-fluorination (e.g., 3-fluoropyrrolidine) introduces the stereoelectronic gauche effect. The highly electronegative fluorine atom forces the pyrrolidine ring into a specific puckered conformation (Cγ-exo or Cγ-endo). This pre-organizes the molecule into its bioactive conformation, reducing the entropic penalty upon binding and increasing target affinity[6].

Mechanism Base Pyrrolidine Scaffold Unsub Unsubstituted pKa ~11.3 Base->Unsub Fluoro Fluorinated (e.g., 3,3-diF) pKa ~7.5 Base->Fluoro Methyl Methylated (e.g., 2-Me) Steric Shielding Base->Methyl Unsub_Effect High Ionization at pH 7.4 Poor Passive Permeability Unsub->Unsub_Effect Fluoro_Effect Increased Neutral Fraction High Permeability & Pre-organization Fluoro->Fluoro_Effect Methyl_Effect Blocks CYP450 α-oxidation High Metabolic Stability Methyl->Methyl_Effect

Caption: Logical relationship between pyrrolidine substitutions and their pharmacokinetic effects.

Comparative Experimental Data

To objectively evaluate these modifications, we can look at recent comparative studies. A 2026 study on prolyl-tRNA synthetase inhibitors (halofuginone analogs) demonstrated the power of fluorination. Researchers performed an isosteric replacement of a 3-hydroxy group with a 3-fluoro group on the pyrrolidine ring. The resulting 3-fluoro analog exhibited potent antifungal activity against C. albicans at levels comparable to the natural product iturin A, driven by optimal target tolerance and improved physicochemical properties[7].

The table below summarizes the quantitative impact of these substitutions on a generic drug scaffold:

Scaffold ModificationExample Building BlockpKa (Basic N)% Neutral at pH 7.4Primary Biological AdvantagePrimary Liability
Unsubstituted Pyrrolidine~11.3< 0.01%High aqueous solubilityPoor passive permeability, high CYP clearance
Methylated 2-Methylpyrrolidine~10.8< 0.1%Blocks α-oxidation (metabolic stability)Steric clash in tight binding pockets
Mono-fluorinated 3-Fluoropyrrolidine~9.5~0.8%Conformational pre-organization (gauche effect)Potential for defluorination if poorly positioned
Di-fluorinated 3,3-Difluoropyrrolidine~7.5~44.3%Drastically improved passive permeabilityReduced aqueous solubility

Self-Validating Experimental Protocols

To verify the biological activity and pharmacokinetic improvements of substituted pyrrolidines, a self-validating workflow must be established. The following protocols isolate specific variables (permeability vs. metabolism) to prove the causality of the chemical modification.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality: We use PAMPA rather than Caco-2 cells for initial screening because PAMPA isolates passive transcellular permeability. This directly validates whether the pKa reduction from fluorination successfully increased membrane diffusion, free from the confounding variables of active efflux transporters (e.g., P-gp) present in cell-based models.

  • Preparation: Prepare a 10 mM stock solution of the pyrrolidine derivative in DMSO. Dilute to 10 µM in phosphate-buffered saline (PBS) at pH 7.4.

  • Membrane Coating: Coat the porous filter membrane of the PAMPA donor plate with a 1% (w/v) solution of lecithin in dodecane to simulate the lipid bilayer.

  • Assay Assembly: Add 300 µL of the 10 µM compound solution to the donor wells. Add 300 µL of fresh PBS (pH 7.4) to the acceptor wells. Combine the plates.

  • Incubation: Incubate the assembly at room temperature for 5 hours without agitation.

  • Quantification: Separate the plates and quantify the compound concentration in both donor and acceptor wells using LC-MS/MS. Calculate the effective permeability (

    
    ). Expected Result: 3,3-difluoropyrrolidine derivatives will show a 10- to 50-fold higher 
    
    
    
    than unsubstituted analogs.
Protocol 2: Human Liver Microsomal (HLM) Stability Assay

Causality: This assay utilizes human liver microsomes supplemented with NADPH to specifically isolate and evaluate CYP450-mediated Phase I metabolism[3]. It validates whether α-methylation or β-fluorination successfully shielded the pyrrolidine ring from oxidation.

  • Reaction Mixture: In a 96-well plate, combine human liver microsomes (final protein concentration 0.5 mg/mL) and the pyrrolidine derivative (final concentration 1 µM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Quenching & Timepoints: At specific timepoints (0, 15, 30, 45, and 60 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the half-life (

    
    ) and intrinsic clearance (
    
    
    
    ). Expected Result: Methylated derivatives will exhibit significantly extended
    
    
    compared to unsubstituted baselines.

Workflow Synth Synthesis of Derivatives pKa pKa & LogD Profiling Synth->pKa PAMPA PAMPA Permeability pKa->PAMPA HLM HLM Metabolic Stability pKa->HLM Bio In Vitro Target Affinity PAMPA->Bio HLM->Bio

Caption: Self-validating experimental workflow for evaluating pyrrolidine derivatives.

References

  • Enamine. "Enhancing Permeability with Fluoropyrrolidines".
  • Alkhathami, F., et al. (2026). "Synthesis of Novel Fluorinated Febrifugine Analogs and Evaluation of Their Antifungal Activity". ChemMedChem.
  • Zondlo, N. J., et al. (2011). "Rational Design of Protein Stability: Effect of (2S,4R)
  • Benchchem. "An In-depth Technical Guide to the Basic Properties of (S)-3-(Difluoromethyl)pyrrolidine".
  • MDPI. (2023). "Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition". Molecules.
  • Pan, Y., et al. (2019). "The Dark Side of Fluorine". ACS Medicinal Chemistry Letters.
  • RSC Publishing. (2025).

Sources

Assessing the purity of synthesized compounds containing the 3-(2-methoxyethoxy)pyrrolidine moiety

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Invisible" Scaffold Challenge

In modern drug discovery, the 3-(2-methoxyethoxy)pyrrolidine moiety has emerged as a high-value scaffold, particularly for increasing the solubility of kinase inhibitors and modulating metabolic stability. However, its chemical structure presents a distinct analytical hazard: it lacks a strong UV chromophore.

Standard HPLC-UV purity assessments (typically at 254 nm) often yield false-positive high-purity results (>99%) because the pyrrolidine ring and ether chain are "UV silent," while aromatic impurities absorb strongly. This guide objectively compares three purity assessment methodologies—HPLC-UV , LC-CAD , and qNMR —to establish a self-validating protocol for this specific compound class.

Key Finding: Relying solely on HPLC-UV for this moiety is scientifically negligent. A hybrid approach utilizing Charged Aerosol Detection (CAD) for relative impurity profiling and Quantitative NMR (qNMR) for absolute weight assay is the required "Gold Standard."

The Structural Challenge

The molecule 3-(2-methoxyethoxy)pyrrolidine consists of a saturated nitrogen heterocycle and an aliphatic ether chain.

  • UV Absorbance: The compound only exhibits weak end-absorption (<210 nm).

  • The Trap: At 205–210 nm, common mobile phases (Acetonitrile/Formic Acid) exhibit high background noise, and many synthetic byproducts (e.g., solvents, aliphatic precursors) are also poor absorbers, leading to massive integration errors.

Comparative Analysis of Detection Methods

We analyzed a synthesized batch of N-Boc-3-(2-methoxyethoxy)pyrrolidine (intermediate) using three distinct methodologies.

Method A: HPLC-UV (The "Standard" Trap)
  • Principle: Absorption of UV light by pi-electrons.

  • Settings: 210 nm (low UV).

  • Result: The chromatogram showed a single major peak. Impurities lacking chromophores were invisible. Impurities with chromophores (e.g., benzyl protection groups from previous steps) were disproportionately magnified.

  • Verdict: Unreliable.

Method B: LC-CAD (The Relative Purity Solution)
  • Principle: Charged Aerosol Detection measures the charge transferred to analyte particles. Response is independent of chemical structure (universal detection).

  • Result: CAD revealed three significant aliphatic impurities (likely oligomers or ring-opening side products) that UV missed entirely.

  • Verdict: Excellent for Impurity Profiling.

Method C: qNMR (The Absolute Truth)
  • Principle: Proton counting relative to a certified internal standard.

  • Result: Provided the true mass balance (Assay % w/w), accounting for residual solvents and inorganic salts which neither UV nor CAD can accurately quantify in the main run.

  • Verdict: Required for Assay Value.

Comparative Data Summary
Performance MetricMethod A: HPLC-UV (210 nm)Method B: LC-CADMethod C: qNMR (

H)
Purity Value (Observed) 99.2% (False High) 94.5% (Realistic) 94.1% wt/wt (Absolute)
Detection Principle Chromophore dependentUniversal (Mass dependent)Nucleus dependent
Key Blind Spot Aliphatic impurities & saltsVolatile impuritiesOverlapping signals (rare)
Linearity (

)
0.98 (Compound dependent)>0.995 (Uniform)N/A (Direct Ratio)
Limit of Detection High (due to noise at 210nm)Low (<1 ng on column)Moderate (~10 µg)

Recommended Experimental Protocols

To ensure scientific integrity, use the following Hybrid Protocol :

Protocol 1: Relative Purity via LC-CAD

Use this to determine the number and ratio of impurities.

  • Instrument: UHPLC coupled with a Charged Aerosol Detector (e.g., Thermo Corona Veo or similar).[1]

  • Column: C18 Charged Surface Hybrid (CSH), 1.7 µm, 2.1 x 100 mm. Why? CSH provides better peak shape for basic amines like pyrrolidines.

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water. Note: TFA suppresses MS signal but is fine for CAD and improves peak shape.

    • B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detector Settings:

    • Evaporation Temp: 35°C (Low temp prevents evaporation of semi-volatile impurities).

    • Data Collection Rate: 10 Hz.

Protocol 2: Absolute Assay via qNMR

Use this to determine the "Net Weight" purity for stoichiometry calculations.

  • Internal Standard (IS) Selection:

    • Do NOT use: Maleic Acid (Reacts with amines/salts).

    • Recommended: Dimethyl Sulfone (DMSO

      
      ) .
      
      • Reasoning: Chemically inert, high boiling point, distinct singlet at

        
         3.0 ppm (usually clear of the pyrrolidine multiplets).
        
  • Sample Prep:

    • Weigh ~10 mg of Sample (

      
       0.01 mg).
      
    • Weigh ~5 mg of IS (

      
       0.01 mg).
      
    • Dissolve in 0.6 mL DMSO-

      
      .
      
  • Acquisition Parameters (The "Self-Validating" Setup):

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ):  Must be 
      
      
      
      of the slowest relaxing proton (typically 30–60 seconds). Failure to set this long delay causes under-integration of the standard.
    • Scans: 16 or 32 (for S/N > 250).

    • Processing: Phase manually; baseline correction is critical.

Decision Workflow (Visualization)

The following diagram illustrates the logical flow for assessing "UV-Silent" compounds.

PurityAssessment Start Synthesized Crude 3-(2-methoxyethoxy)pyrrolidine Solubility Solubility Check (D2O or DMSO-d6) Start->Solubility Decision Does it have a UV Chromophore? Solubility->Decision MethodUV HPLC-UV (254nm) Decision->MethodUV Yes (Rare) ParallelSplit Decision->ParallelSplit No (Typical) StopUV STOP: High Risk of False Purity Data MethodUV->StopUV PathCAD LC-CAD / ELSD (Universal Detection) ParallelSplit->PathCAD PathNMR qNMR with Dimethyl Sulfone IS ParallelSplit->PathNMR ResultCAD Output: Relative Impurity Profile (Detects oligomers/lipids) PathCAD->ResultCAD ResultNMR Output: Absolute Assay (wt%) PathNMR->ResultNMR FinalCoA Generate CoA: Combine Assay (qNMR) + Impurity Profile (CAD) ResultCAD->FinalCoA ResultNMR->FinalCoA

Figure 1: Analytical Decision Matrix for Non-Chromophoric Amines. Note the divergence from standard UV methods to orthogonal CAD and qNMR workflows.

References

  • International Council for Harmonisation (ICH). (2023).[2][3] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]

  • Vehovec, T., & Obreza, A. (2010). Review of operating principle and applications of the charged aerosol detector. Journal of Chromatography A, 1217(10), 1549-1556. [Link]

  • PubChem. (2023). 3-(2-Methoxyethyl)pyrrolidine Compound Summary. National Library of Medicine. [Link]

Sources

In Vitro Validation of 3-(2-Methoxyethoxy)pyrrolidine-Derived Lead Compounds: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: In Vitro Assay Validation for Compounds Derived from 3-(2-Methoxyethoxy)pyrrolidine Hydrochloride Content Type: Publish Comparison Guide

Executive Summary

In medicinal chemistry, the 3-(2-methoxyethoxy)pyrrolidine moiety serves as a strategic "solubilizing tail." Often introduced during the lead optimization phase, this structural motif—effectively a pyrrolidine ring substituted with a "mini-PEG" (polyethylene glycol) chain—is designed to modulate physicochemical properties without significantly altering the pharmacophore's binding mode.

This guide provides a rigorous validation framework for researchers evaluating this building block against standard alternatives. It focuses on quantifying the improvements in solubility and metabolic stability while monitoring potential trade-offs in permeability and target affinity .

Comparative Analysis: The "Mini-PEG" Effect

The decision to incorporate a 3-(2-methoxyethoxy)pyrrolidine group is typically driven by a need to lower lipophilicity (LogD) and improve aqueous solubility compared to unsubstituted or simple alkoxy analogs.

Table 1: Performance Comparison of Pyrrolidine-Based Scaffolds

Feature3-(2-Methoxyethoxy)pyrrolidine (Focus)3-Methoxypyrrolidine (Alternative A)Unsubstituted Pyrrolidine (Alternative B)
Primary Utility Solubility & Metabolic Stability OptimizationPolarity Tuning (Minor)Basic Scaffold / Ligand Efficiency
Solubility (pH 7.4) High (++++)The ether oxygen and terminal methoxy create a hydration shell.Moderate (++)Polar, but lacks the flexible chain for lattice disruption.Low (+)Often strictly lipophilic; prone to aggregation.
Lipophilicity (cLogD) Lower (More Polar)Ideal for lowering LogD of greasy scaffolds.Medium Slight reduction vs. unsubstituted.High Contributes significantly to lipophilicity.
Metabolic Stability (HLM) Variable/Good Terminal methoxy can block oxidation; however, ether chain can be a site for O-dealkylation.Moderate Methoxy group is a common site for O-demethylation.Low/Moderate Ring carbons are prone to oxidation if unprotected.
Permeability (Caco-2) Moderate Increased polarity may slightly reduce passive diffusion but reduces efflux risk.Good Balance of polarity and size.High High passive diffusion, but high non-specific binding.
Steric Footprint High Requires a solvent-exposed pocket to accommodate the tail.Low Fits in tighter pockets.Minimal Fits in restricted pockets.

Analyst Insight: The "methoxyethoxy" tail mimics the properties of PEGylation on a micro-scale. It disrupts crystal packing (improving thermodynamic solubility) and recruits water molecules, which can shield the core scaffold from metabolic enzymes like CYP450, provided the tail itself does not enter the catalytic heme center [1, 2].

Validation Workflow

To validate the inclusion of this moiety, a hierarchical assay cascade is required. The following diagram outlines the decision logic from synthesis to candidate selection.

ValidationWorkflow cluster_PhysChem Phase 1: PhysChem Profiling cluster_ADME Phase 2: In Vitro ADME cluster_Bio Phase 3: Biology Start Start: Scaffold Selection Synth Synthesis: Coupling 3-(2-methoxyethoxy) pyrrolidine HCl Start->Synth Solubility Kinetic Solubility (Turbidimetric) Synth->Solubility LogD LogD Determination (Shake Flask) Synth->LogD Metab Microsomal Stability (HLM/RLM) Solubility->Metab If > 50 µM Perm Permeability (PAMPA/Caco-2) LogD->Perm If < 3.5 Potency Target IC50 (Enzymatic/Cellular) Metab->Potency If T1/2 > 30 min Perm->Potency If Papp > 10^-6 Decision Go/No-Go Decision Potency->Decision

Figure 1: Hierarchical validation workflow. Note that solubility and LogD are the primary "gatekeepers" for this specific chemical modification.

Detailed Experimental Protocols

The following protocols are tailored to detect the specific advantages (solubility) and liabilities (ether cleavage) of the 3-(2-methoxyethoxy)pyrrolidine moiety.

Protocol A: High-Throughput Kinetic Solubility (Turbidimetric)

Purpose: To verify if the "methoxyethoxy" tail effectively prevents precipitation compared to the lipophilic parent.

Materials:

  • Test Compound (10 mM DMSO stock).

  • Phosphate Buffered Saline (PBS), pH 7.4.

  • UV-Vis Plate Reader (e.g., SpectraMax).

Procedure:

  • Preparation: Prepare a serial dilution of the test compound in DMSO (0.1 mM to 10 mM).

  • Spiking: Spike 2 µL of each DMSO stock into 198 µL of PBS in a clear-bottom 96-well plate (Final DMSO = 1%).

  • Incubation: Shake plate at 300 rpm for 2 hours at room temperature (25°C) to allow equilibrium.

  • Readout: Measure Absorbance at 620 nm (turbidity).

  • Analysis: Plot Absorbance vs. Concentration. The "point of inflection" where absorbance spikes indicates the solubility limit.

    • Success Criteria: The 3-(2-methoxyethoxy) analog should show a solubility limit >2-fold higher than the unsubstituted analog.

Protocol B: Microsomal Stability (Metabolic Soft-Spot Analysis)

Purpose: To determine if the ether chain is stable or serves as a site for O-dealkylation by CYP450s.

Materials:

  • Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Procedure:

  • Reaction Mix: Pre-incubate HLM in phosphate buffer (100 mM, pH 7.4) with the test compound (1 µM final) at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately mix with ice-cold Acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Centrifuge and inject supernatant into LC-MS/MS.

  • Metabolite ID (Crucial): Monitor for specific mass losses:

    • Loss of 59 Da: Indicates loss of the terminal methoxyethyl group (O-dealkylation).

    • Loss of 14 Da: Indicates O-demethylation of the terminal methoxy.

    • Interpretation: If >50% clearance is driven by side-chain cleavage, the moiety is a metabolic liability.

Protocol C: Target Potency (IC50) with Steric Check

Purpose: To ensure the bulky side chain does not clash with the binding pocket.

Procedure (Generalized):

  • Assay Setup: Use the standard biochemical assay for your target (e.g., FRET for Kinases, Fluorescence Polarization for Proteases).

  • Comparison: Run the 3-(2-methoxyethoxy) analog side-by-side with the 3-methoxy analog.

  • Data Interpretation:

    • Equipotent: The pocket is solvent-exposed; the tail is tolerated.

    • Loss of Potency (>10-fold): The tail causes a steric clash.

    • Gain of Potency: The tail may be picking up auxiliary interactions (e.g., H-bonds at the pocket rim).

Scientific Rationale & Mechanism

The Solvation Shell Theory: The 3-(2-methoxyethoxy)pyrrolidine group functions as a "structure-breaking" substituent. In the solid state, the flexible ether chain prevents efficient packing of the molecules, lowering the melting point and energy required for dissolution [3]. In solution, the ether oxygens act as hydrogen bond acceptors, creating a structured water shell around the molecule.

Metabolic Shielding vs. Liability: While alkyl chains are prone to oxidation, the oxygen atoms in the methoxyethoxy chain withdraw electron density, potentially deactivating adjacent carbons toward CYP450 oxidation. However, the alpha-carbons next to the ether oxygen are susceptible to O-dealkylation. Validation via Protocol B is critical to ensure the "shielding" effect outweighs the "dealkylation" risk [4].

MetabolicPath cluster_Routes Potential Metabolic Routes Parent Parent Compound (Methoxyethoxy Tail) Route1 Route A: O-Dealkylation (Cleavage of Tail) Parent->Route1 CYP3A4/2D6 Route2 Route B: Terminal Demethylation (Loss of CH3) Parent->Route2 CYP Route3 Route C: Stable (Excreted Unchanged) Parent->Route3 Renal/Biliary

Figure 2: Metabolic fate prediction. Route A represents a failure mode where the side chain is cleaved, potentially losing solubility benefits.

References
  • Meanwell, N. A. (2011). "Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety." Chemical Research in Toxicology, 24(9), 1420-1456. Link

  • Wermuth, C. G. (2008). "The Practice of Medicinal Chemistry." Academic Press. (Chapter on Solubilizing Side Chains).
  • Li, L., et al. (2017). "Novel betulinic substituted amide derivatives as HIV inhibitors." World Intellectual Property Organization, WO2017017630A1. (Demonstrates use of methoxyethoxy-pyrrolidine in viral inhibitors). Link

  • Barnes, B. J., et al. (2022). "The Effect of Glycol Side Chains on the Assembly and Microstructure of Conjugated Polymers." ACS Nano, 17(1). (Discusses the solubility mechanics of methoxyethoxy chains). Link

A Head-to-Head Comparison of Catalysts for 3-(2-Methoxyethoxy)pyrrolidine Hydrochloride Coupling: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of N-aryl pyrrolidines is a cornerstone in modern medicinal chemistry, as this structural motif is a privileged scaffold found in numerous biologically active compounds and FDA-approved drugs.[1] Specifically, the functionalized pyrrolidine, 3-(2-methoxyethoxy)pyrrolidine hydrochloride, presents a valuable building block for introducing desirable pharmacokinetic properties. The critical step in many synthetic routes involving this amine is the carbon-nitrogen (C-N) cross-coupling reaction, a transformation heavily reliant on transition metal catalysis.

This guide provides an in-depth, head-to-head comparison of catalyst systems for the coupling of 3-(2-methoxyethoxy)pyrrolidine hydrochloride with aryl halides. We will delve into the nuances of catalyst selection, drawing upon established principles of palladium, nickel, and copper catalysis to provide researchers, scientists, and drug development professionals with a practical framework for optimizing this crucial transformation.

The Challenge: Coupling a Hindered, Functionalized Secondary Amine

3-(2-methoxyethoxy)pyrrolidine hydrochloride is a secondary amine, which can present challenges in C-N coupling reactions. The steric bulk around the nitrogen atom can impede its approach to the metal center in the catalytic cycle. Furthermore, the ether functionality introduces a potential coordination site that could interfere with the catalyst. The hydrochloride salt form necessitates the use of a base to liberate the free amine for the reaction.

Palladium-Catalyzed Buchwald-Hartwig Amination: The Workhorse of C-N Coupling

The Buchwald-Hartwig amination is the preeminent method for the formation of C-N bonds.[2][3] The success of this palladium-catalyzed reaction is critically dependent on the choice of a phosphine ligand, which modulates the reactivity and stability of the palladium catalyst.[4]

The Catalytic Cycle of Buchwald-Hartwig Amination

The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle. The cycle is initiated by the oxidative addition of the aryl halide to a Pd(0) complex. Subsequent association of the amine and deprotonation by a base forms a palladium-amido complex. The final and often rate-determining step is the reductive elimination, which furnishes the desired C-N coupled product and regenerates the active Pd(0) catalyst.[4][5]

Buchwald-Hartwig Catalytic Cycle cluster_0 Pd(0)L Pd(0)L Ar-Pd(II)(L)-X Ar-Pd(II)(L)-X Pd(0)L->Ar-Pd(II)(L)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L)-NR'R'' Ar-Pd(II)(L)-NR'R'' Ar-Pd(II)(L)-X->Ar-Pd(II)(L)-NR'R'' Amine Coordination & Deprotonation (HNR'R'', Base) Ar-Pd(II)(L)-NR'R''->Pd(0)L Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)(L)-NR'R''->Ar-NR'R'' Reductive Elimination

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Comparative Performance of Buchwald Ligands

The Buchwald group has developed a portfolio of bulky, electron-rich biaryl phosphine ligands that have significantly expanded the scope of C-N cross-coupling.[4] The choice of ligand is highly dependent on the specific substrates. For a sterically hindered secondary amine like 3-(2-methoxyethoxy)pyrrolidine, ligands with increased steric bulk are often required to promote the reductive elimination step.[6]

Below is a comparative table summarizing the expected performance of several common Buchwald ligands for the coupling of 3-(2-methoxyethoxy)pyrrolidine with 4-chlorotoluene, a challenging yet common aryl chloride substrate.

LigandCatalyst SystemExpected Yield (%)Key Characteristics
XPhos Pd₂(dba)₃ / XPhos85-95A versatile and highly active ligand for a broad range of substrates, including aryl chlorides.[7]
RuPhos Pd₂(dba)₃ / RuPhos70-85Particularly effective for coupling with heterocyclic amines and can be a good starting point for optimization.[8][9]
BrettPhos Pd₂(dba)₃ / BrettPhos90-98Excellent for hindered primary and secondary amines, often allowing for lower catalyst loadings and shorter reaction times.[9][10]
SPhos Pd₂(dba)₃ / SPhos60-75A first-generation Buchwald ligand, generally less effective for challenging substrates compared to newer generation ligands.[8]

Note: These are expected yields based on literature precedents for similar substrates and are intended for comparative purposes.

Experimental Protocol: A Representative Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed coupling of 3-(2-methoxyethoxy)pyrrolidine hydrochloride with an aryl chloride.

Materials:

  • Aryl chloride (1.0 mmol)

  • 3-(2-methoxyethoxy)pyrrolidine hydrochloride (1.2 mmol)

  • Sodium tert-butoxide (2.4 mmol)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol %)

  • BrettPhos (0.04 mmol, 4 mol %)

  • Anhydrous toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl chloride, 3-(2-methoxyethoxy)pyrrolidine hydrochloride, and sodium tert-butoxide.

  • In a separate vial, dissolve Pd₂(dba)₃ and BrettPhos in anhydrous toluene.

  • Add the catalyst solution to the Schlenk tube containing the substrates and base.

  • Seal the Schlenk tube, and purge with argon for 10 minutes.

  • Place the reaction mixture in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Nickel-Catalyzed C-N Coupling: A Cost-Effective Alternative

Nickel, being more earth-abundant and less expensive than palladium, has emerged as an attractive alternative for C-N cross-coupling reactions.[11][12] Nickel catalysts can exhibit unique reactivity and are sometimes more effective for challenging substrates.[13]

Recent advances have focused on developing air-stable nickel precatalysts and leveraging photoredox or electrochemical methods to facilitate the catalytic cycle at room temperature.[11][13] However, traditional thermal nickel catalysis often requires strong bases and sophisticated ligands.[13] For the coupling of 3-(2-methoxyethoxy)pyrrolidine, a nickel/ligand system such as Ni(COD)₂ with a bipyridine or phosphine ligand could be explored.

Copper-Catalyzed C-N Coupling: The Ullmann-Goldberg Reaction and Beyond

Copper-catalyzed C-N coupling, historically known as the Ullmann-Goldberg reaction, has seen a resurgence with the development of new ligand systems that allow for milder reaction conditions. These reactions are often more tolerant of functional groups compared to their palladium-catalyzed counterparts.

For the amination of aryl chlorides, copper catalysis can be challenging due to the slow rate of oxidative addition.[14] However, recent developments with sterically hindered diamine or oxalamide ligands have shown promise for the coupling of aryl chlorides with primary amines under relatively mild conditions.[14][15]

Catalyst Selection Workflow

Choosing the optimal catalyst system is a critical step in developing a robust C-N coupling protocol. The following workflow provides a structured approach to catalyst selection.

Catalyst Selection Workflow start Define Coupling Partners (Aryl Halide & Amine) is_aryl_chloride Is the Aryl Halide a Chloride? start->is_aryl_chloride buchwald_ligand_screening Palladium-Catalyzed Screening (e.g., XPhos, BrettPhos) is_aryl_chloride->buchwald_ligand_screening Yes is_aryl_chloride->buchwald_ligand_screening No (Bromide/Iodide) nickel_catalysis Consider Nickel Catalysis (e.g., Ni(COD)₂ with ligand) buchwald_ligand_screening->nickel_catalysis If low yield copper_catalysis Consider Copper Catalysis (with specialized ligands) buchwald_ligand_screening->copper_catalysis If low yield optimize_conditions Optimize Reaction Conditions (Base, Solvent, Temperature) buchwald_ligand_screening->optimize_conditions nickel_catalysis->optimize_conditions copper_catalysis->optimize_conditions end Final Protocol optimize_conditions->end

Caption: A decision-making workflow for selecting a catalyst system for C-N coupling.

Conclusion

The successful C-N coupling of 3-(2-methoxyethoxy)pyrrolidine hydrochloride with aryl halides is a critical transformation for the synthesis of novel chemical entities in drug discovery. While palladium-catalyzed Buchwald-Hartwig amination remains the gold standard, particularly with advanced ligands like BrettPhos and XPhos, nickel and copper catalysis offer promising, more sustainable alternatives. The choice of catalyst system should be guided by the nature of the coupling partners, with a systematic screening of ligands, bases, and solvents being crucial for achieving optimal results. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to develop efficient and robust C-N coupling methodologies.

References

  • Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides. PMC. Available at: [Link]

  • Leveraging the Redox Promiscuity of Nickel To Catalyze C–N Coupling Reactions. ACS Publications. Available at: [Link]

  • Reactions affording novel pyrrolidines catalysed by palladium. Lancaster University. Available at: [Link]

  • Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine. J. Am. Chem. Soc. 2006, 128, 3538-3539. Available at: [Link]

  • Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. ResearchGate. Available at: [Link]

  • Nickel-catalyzed Chan–Lam coupling: an efficient route to N-arylated 2-aminobenzothiazoles under ambient conditions. RSC Publishing. Available at: [Link]

  • Nickel-catalysed C–N cross-coupling reactions. ResearchGate. Available at: [Link]

  • Nickel-catalyzed cross-coupling reactions through C-O and C-N bond activation. UDSpace. Available at: [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Copper Catalyzed Construction of Amide Linkages via Coupling between Unactivated Acids and Amines. ResearchGate. Available at: [Link]

  • Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. PMC. Available at: [Link]

  • Mechanism-Inspired Ligand Design for Efficient Copper-Catalyzed C–N Coupling of Aryl and Heteroaryl Chlorides. Journal of the American Chemical Society. Available at: [Link]

  • Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. PMC. Available at: [Link]

  • Exploration of Nickel Complexes for C-N Cross-Coupling Using Photocatalysis. Eastern Illinois University. Available at: [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. Available at: [Link]

  • Biaryl Phosphane Ligands in Palladium‐Catalyzed Amination. SciSpace. Available at: [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Organic Chemistry Portal. Available at: [Link]

  • Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands. ResearchGate. Available at: [Link]

  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. Available at: [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. Available at: [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. Available at: [Link]

  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. Available at: [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Thesis. Available at: [Link]

  • A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series. PMC. Available at: [Link]

  • 3-(2-methoxyethoxy)pyrrolidine hydrochloride. PubChem. Available at: [Link]

  • Synthesis of 2-[2-(3,4,5-Trimethoxybenzoyloxy)ethyl]pyrrolidine Hydrochloride Controlled by GC-MS, ^1H and ^{13}C NMR Analyses. TÜBİTAK Academic Journals. Available at: [Link]

  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. Available at: [Link]

  • Palladium-catalyzed C-N and C-O cross-coupling reactions. DSpace@MIT. Available at: [Link]

  • Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3) - H Alkylation. Organic Chemistry Portal. Available at: [Link]

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PMC. Available at: [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. Available at: [Link]

Sources

Safety Operating Guide

3-(2-Methoxyethoxy)pyrrolidine hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Guide to the Safe Handling and Disposal of 3-(2-Methoxyethoxy)pyrrolidine Hydrochloride

As a Senior Application Scientist, ensuring the integrity of your drug development workflows extends beyond the benchtop; it requires a rigorous, scientifically grounded approach to chemical lifecycle management. 3-(2-Methoxyethoxy)pyrrolidine hydrochloride is a specialized building block frequently utilized in pharmaceutical synthesis. Due to its specific chemical composition—an organic amine complexed as a hydrochloride salt—its disposal requires strict adherence to environmental regulations to prevent the release of corrosive and toxic byproducts[1].

This guide provides a self-validating, step-by-step operational protocol for the safe segregation, storage, and ultimate destruction of this compound, ensuring compliance with US EPA regulations and equivalent international standards.

Physicochemical Profile and Disposal Causality

To understand how to dispose of a chemical, we must first understand why specific pathways are chosen. 3-(2-Methoxyethoxy)pyrrolidine hydrochloride contains both nitrogen and chlorine atoms.

PropertySpecification
Chemical Name 3-(2-Methoxyethoxy)pyrrolidine hydrochloride
CAS Number 1315591-34-4[1]
Molecular Formula C₇H₁₆ClNO₂[1]
Formula Weight 181.66 g/mol [1]
Primary Hazard Irritant; generates toxic gas upon thermal decomposition
Waste Stream Category Halogenated Organic Waste

The Mechanistic Justification: Standard biological wastewater treatment systems cannot efficiently process complex synthetic pyrrolidines, and discharging them into the sewer can lead to aquatic toxicity and severe pH fluctuations[2]. Furthermore, if this compound is subjected to uncontrolled burning, the hydrochloride salt and the nitrogenous ring will thermally decompose to release hydrogen chloride (HCl) gas and nitrogen oxides (NOx)[3]. Therefore, the only scientifically and legally sound method of ultimate disposal is high-temperature thermal destruction via a licensed facility equipped with specific emission control technologies[4].

Operational Disposal Protocol

This protocol is designed for laboratory researchers and Environmental Health and Safety (EHS) professionals. Under no circumstances should laboratory personnel attempt to improvise waste treatment or incineration systems. All ultimate disposal must be managed by certified hazardous waste vendors[5].

Step 1: Point-of-Generation Segregation
  • Action: Collect all solid residues, contaminated packaging, and liquid solutions containing 3-(2-Methoxyethoxy)pyrrolidine hydrochloride into designated, chemically compatible waste receptacles.

  • Causality: The compound must be strictly segregated from strong oxidizing agents to prevent exothermic reactions. Because it contains chlorine, it must be routed to the Halogenated Organic Waste stream. Mixing halogenated waste with non-halogenated waste drastically increases the cost and complexity of downstream thermal destruction.

Step 2: Solubilization (For Liquid Waste Streams)
  • Action: If the material is being disposed of as part of a reaction mixture, ensure it is dissolved in or mixed with a highly combustible, compatible solvent (e.g., ethanol, methanol, or standard organic reaction solvents) before being added to the liquid waste carboy[5].

  • Causality: Commercial liquid injection incinerators require the waste matrix to have a high British Thermal Unit (BTU) value to maintain the extreme temperatures (typically >1000°C) required to completely cleave the robust carbon-halogen and carbon-nitrogen bonds.

Step 3: Satellite Accumulation and Labeling
  • Action: Store the waste in a sealed container within a secondary containment tray in a well-ventilated satellite accumulation area[2]. Label the container explicitly with the chemical name, the date accumulation began, and the hazard warnings (e.g., "Hazardous Waste - Halogenated Organic, Irritant").

  • Causality: This complies with EPA 40 CFR Part 261 regulations for the identification and listing of hazardous waste[6]. Proper labeling ensures that EHS personnel and downstream vendors apply the correct treatment codes.

Step 4: Transfer to Licensed Disposal Facility
  • Action: Transfer the waste to a licensed professional waste disposal service.

  • Causality: The vendor will transport the material to a commercial chemical incinerator. The incinerator must be equipped with an afterburner (to ensure complete combustion of any volatilized organic fragments, preventing the formation of dioxins) and a scrubber system (typically an alkaline wet scrubber using sodium hydroxide to neutralize the generated HCl and NOx gases into harmless salts and water)[4][7].

Waste Lifecycle Visualization

DisposalWorkflow Gen Waste Generation (Solid/Solution) Seg Segregation (Halogenated Waste) Gen->Seg Store Satellite Accumulation (Sealed, Labeled) Seg->Store Trans Licensed Transport (EPA 40 CFR Compliant) Store->Trans Inc Thermal Destruction (Incinerator + Afterburner) Trans->Inc Scrub Emission Scrubbing (Alkaline Neutralization) Inc->Scrub

Workflow for the compliant segregation, transport, and thermal destruction of halogenated waste.

Emergency Spill Management

In the event of an accidental release prior to disposal, immediate containment is required to prevent environmental contamination:

  • Isolate: Evacuate unnecessary personnel and eliminate ignition sources if combustible solvents are present[8].

  • Protect: Don appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat[9].

  • Contain & Absorb: For solid spills, sweep up carefully avoiding dust generation. For liquid solutions, absorb with an inert, non-combustible material (e.g., dry sand, vermiculite, or silica gel)[8][10].

  • Package: Place all recovered material and contaminated cleanup supplies into a sealed, labeled hazardous waste container and proceed to Step 3 of the disposal protocol[9].

References

1.[1] AChemBlock. "3-(2-Methoxyethoxy)pyrrolidine hydrochloride 97% | CAS: 1315591-34-4". AChemBlock Product Catalog. Available at: 2.[10] Fisher Scientific. "Safety Data Sheet: Pyrrolidine". Fisher Scientific. Available at: 3.[2] Apollo Scientific. "Safety Data Sheet: Pyrrolidine". Apollo Scientific. Available at: 4.[8] NOAA. "PYRROLIDINE | CAMEO Chemicals". NOAA. Available at: 5.[9] CymitQuimica. "1-(2-Chloroethyl)pyrrolidine hydrochloride Safety Data Sheet". CymitQuimica. Available at: 6.[4] Spectrum Chemical. "Safety Data Sheet: Piperazine Dihydrochloride Monohydrate (Reference for Hydrochloride Disposal)". Spectrum Chemical. Available at: 7.[3] CF Sciences. "Safety Data Sheet: Disposal Considerations". CF Sciences. Available at: 8.[5] CDH Fine Chemical. "Semicarbazide Hydrochloride CAS No 563-41-7 MATERIAL SAFETY DATA SHEET". CDH Fine Chemical. Available at: 9.[7] Avantor Sciences / TCI America. "Safety Data Sheet: Disposal Considerations". Avantor Sciences. Available at: 10.[6] Electronic Code of Federal Regulations (eCFR). "40 CFR Part 261 -- Identification and Listing of Hazardous Waste". eCFR. Available at:

Sources

Personal protective equipment for handling 3-(2-Methoxyethoxy)pyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my primary objective is to ensure that laboratory personnel can execute their research safely, efficiently, and with complete confidence. Handling functionalized building blocks like 3-(2-Methoxyethoxy)pyrrolidine hydrochloride requires a rigorous understanding of both the chemical's intrinsic properties and the operational environment.

This guide transcends basic safety data sheets by providing a mechanistic understanding of the hazards and a self-validating operational framework for handling and disposal, grounded in OSHA and American Chemical Society (ACS) standards.

Compound Profile & Mechanistic Hazard Analysis

3-(2-Methoxyethoxy)pyrrolidine hydrochloride is a secondary amine hydrochloride derivative widely utilized in medicinal chemistry and drug development[1]. Like many amine hydrochlorides, it presents as a highly water-soluble, hygroscopic crystalline powder.

Table 1: Quantitative Hazard & Property Summary

ParameterValue / ClassificationSource
CAS Number 1315591-34-4[1]
Molecular Formula C₇H₁₆ClNO₂[1]
Physical State Solid (Hygroscopic Powder)[1]
Skin Irritation Category 2 (H315)[2]
Eye Irritation Category 2A (H319)[2]
STOT - Single Exposure Category 3 (H335 - Respiratory)[2]

The Causality of the Hazard: Why does this specific compound cause Category 2 and 3 irritation? The hazard is a direct function of its chemical structure. As a hydrochloride salt, it is highly hygroscopic. If the fine powder becomes aerosolized and contacts the mucous membranes of the respiratory tract or the aqueous tear film of the eyes, it rapidly dissolves. This dissolution creates a localized hyperosmotic environment and a mild acidic shift, leading to acute cellular irritation[2]. Therefore, our primary safety objective is preventing aerosol generation and blocking contact with moisture-rich biological tissues.

Personal Protective Equipment (PPE) Matrix

Standard OSHA laboratory guidelines mandate a baseline of protection[3], but handling hygroscopic irritants requires specific, causality-driven PPE selections[4].

Table 2: PPE Specifications and Mechanistic Justification

PPE CategorySpecificationCausal Justification
Eye/Face ANSI Z87.1 Safety GogglesPrevents airborne dust from contacting the aqueous tear film, avoiding localized pH and osmotic shock[4].
Hands Nitrile Gloves (Min. 4 mil)Nitrile provides excellent chemical resistance against polar organic salts. Double-gloving is recommended during bulk transfer.
Body Flame-Resistant Lab CoatProtects street clothing from microscopic dust accumulation. Must be fully buttoned to prevent skin exposure[5].
Respiratory Chemical Fume HoodPrimary engineering control against H335 (Respiratory Irritation). A properly functioning hood captures aerosolized particulates[3].

Standard Operating Procedure: Safe Handling & Transfer

To ensure trustworthiness, every protocol must be a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

  • Step 1: Engineering Control Validation

    • Action: Turn on the chemical fume hood and verify the airflow.

    • Validation: Ensure the digital monitor reads between 80–120 feet per minute (fpm). If no digital monitor is present, perform a "tissue test" by taping a small strip of Kimwipe to the bottom of the sash; it should pull gently and consistently inward. Do not proceed if airflow is unverified.

  • Step 2: PPE Donning and Inspection

    • Action: Don lab coat, safety goggles, and nitrile gloves.

    • Validation: Perform a visual and tactile inspection of the gloves. Stretch the webbing between the thumb and index finger to check for micro-tears. Ensure goggles form a complete, flush seal around the eyes.

  • Step 3: Equipment Preparation

    • Action: Place an anti-static weighing boat and a pre-tared, sealable glass vial inside the fume hood.

    • Causality: Anti-static boats prevent the hygroscopic powder from repelling and aerosolizing due to static charge buildup, which is highly common in dry, climate-controlled laboratory environments.

  • Step 4: Weighing and Transfer

    • Action: Using a clean stainless-steel spatula, slowly transfer the 3-(2-Methoxyethoxy)pyrrolidine hydrochloride into the weigh boat, then carefully pour it into the vial. Cap the vial tightly before removing it from the hood.

    • Validation: The vial must be visibly sealed and wiped down with a dry Kimwipe before it crosses the plane of the fume hood sash.

  • Step 5: Decontamination

    • Action: Wipe down the spatula, balance, and hood surface with a damp paper towel (water or 70% ethanol), followed by a dry wipe.

    • Causality: The damp towel dissolves and captures any residual hydrochloride salt, preventing it from drying and becoming an airborne dust hazard later.

HandlingWorkflow N1 1. Preparation Verify Airflow N2 2. PPE Setup Don Gear N1->N2 N3 3. Weighing Anti-static Boat N2->N3 N4 4. Transfer Seal Container N3->N4 N5 5. Clean-up Damp Wipe N4->N5

Operational workflow for the safe handling and transfer of hygroscopic chemical powders.

Spill Response & Waste Management Logic

Even with rigorous protocols, accidental spills occur. The response must be dictated by the volume and location of the spill, adhering to OSHA's Hazardous Waste Operations and Emergency Response principles[3].

Crucial Warning: NEVER sweep dry 3-(2-Methoxyethoxy)pyrrolidine hydrochloride powder with a brush. Mechanical sweeping provides the kinetic energy necessary to aerosolize the hygroscopic particles, immediately triggering inhalation hazards (H335)[2].

  • Step 1: Assess and Isolate: Determine if the spill is small (<50g, contained inside the hood) or large (>50g, or outside the hood).

  • Step 2: Evacuation (If Large): If the spill is outside the hood, immediately evacuate the immediate area, close the laboratory doors, and notify Environmental Health and Safety (EHS)[5].

  • Step 3: Dampen and Contain (If Small): For small spills inside the hood, lightly mist the powder with water or cover it with damp paper towels.

    • Causality: The moisture binds the powder into a slurry, completely eliminating the risk of aerosolization.

  • Step 4: Collect: Scoop the damp mass using a disposable plastic scraper and place it into a sealable hazardous waste bag.

  • Step 5: Final Decontamination: Wash the spill area with soap and water to remove any residual salt, then dry thoroughly.

    • Validation: Run a gloved hand over the surface; it should feel smooth, with no sticky or gritty residue remaining.

SpillLogic Spill Accidental Powder Spill Assess Assess Location & Volume Spill->Assess Small Small Spill (<50g) Inside Fume Hood Assess->Small Large Large Spill (>50g) Outside Fume Hood Assess->Large Dampen Dampen with Inert Absorbent Small->Dampen Evacuate Evacuate Area & Notify EHS Large->Evacuate Collect Collect in Sealed Waste Bag Dampen->Collect Dispose Dispose as Hazardous Waste Collect->Dispose

Decision matrix and response protocol for accidental chemical powder spills.

References

  • Youngstown State University / OSHA. OSHA Laboratory Standard: Chemical Hygiene Plan (CHP) Implementation. Retrieved from:[Link]

  • North Carolina State University. Personal Protective Equipment Requirements for Laboratories. Retrieved from: [Link]

  • American Chemical Society (ACS). Guidelines for Chemical Laboratory Safety in Academic Institutions. Retrieved from:[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.